2,3-Dimethoxybenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLBBOBKCLYCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205090 | |
| Record name | 2,3-Dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-67-8 | |
| Record name | 2,3-Dimethoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5653-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Veratryl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Veratryl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HS6Y2X2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxybenzyl alcohol, also known as o-Veratryl alcohol, is an aromatic organic compound with the chemical formula C₉H₁₂O₃.[1][2] Structurally, it consists of a benzene ring substituted with a hydroxymethyl group and two adjacent methoxy groups at positions 2 and 3. This arrangement of functional groups imparts specific chemical properties and reactivity, making it a valuable intermediate and building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1] The presence of the hydroxyl group allows for further functionalization, while the methoxy groups influence the electronic properties of the aromatic ring and its solubility in organic solvents.[1]
Core Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₃ | [1][2][3] |
| Molecular Weight | 168.19 g/mol | [2][3][4][5] |
| CAS Number | 5653-67-8 | [1][2][3][4] |
| Appearance | White to orange to green powder to crystal; Beige solid | [1][6] |
| Melting Point | 48-51 °C | [4][5][7] |
| Boiling Point | 138-142 °C at 10 mmHg | [4][5][6][7] |
| Flash Point | > 112 °C | [6] |
| InChI Key | CRLBBOBKCLYCJK-UHFFFAOYSA-N | [1][2][4] |
| SMILES | COc1cccc(CO)c1OC | [4][5] |
Chemical Reactivity and Applications
This compound exhibits reactivity characteristic of a primary benzyl alcohol. The hydroxyl group can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The aromatic ring can participate in electrophilic substitution reactions, with the positions of substitution directed by the activating methoxy groups.
A notable application of this compound is in the study of solvent isotope effects on photomethanolysis efficiency and fluorescence intensity.[3][4][7] Its structural motif is also found in more complex molecules, and it serves as a precursor in multi-step organic syntheses.
Experimental Protocols
A common and illustrative synthesis of this compound involves the reduction of the corresponding aldehyde, 2,3-dimethoxybenzaldehyde. The following protocol is adapted from established procedures for the reduction of aromatic aldehydes.
Synthesis of this compound via Reduction of 2,3-Dimethoxybenzaldehyde
This protocol details the reduction of 2,3-dimethoxybenzaldehyde to this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol (approximately 10-20 mL per gram of aldehyde) and cool the solution in an ice bath to 0 °C with magnetic stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.25-0.5 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain a low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until the effervescence ceases. This step neutralizes the excess sodium borohydride.
-
Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Mandatory Visualization
The following diagrams illustrate the synthesis of this compound and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2,3-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 2,3-Dimethoxybenzyl Alcohol (CAS 5653-67-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2,3-Dimethoxybenzyl alcohol (CAS: 5653-67-8), a key organic intermediate. It covers its chemical and physical properties, spectroscopic data, and safety information, all presented in clearly structured tables for ease of reference. This document details experimental protocols for its synthesis via the reduction of 2,3-dimethoxybenzaldehyde, offering methodologies for both sodium borohydride reduction and catalytic hydrogenation. Additionally, a visual representation of the synthetic workflow is provided. While noted as a versatile building block in synthetic chemistry, particularly for pharmaceuticals, publicly available information on its specific biological activities and signaling pathways is limited.
Introduction
This compound, also known as o-Veratryl alcohol, is an aromatic organic compound.[1] Its structure, featuring a benzene ring substituted with two adjacent methoxy groups and a hydroxymethyl group, makes it a valuable intermediate in organic synthesis. The presence of the hydroxyl group allows for further functionalization, rendering it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] The methoxy groups influence the molecule's reactivity and solubility, enhancing its utility in various chemical reactions.[1]
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below, compiled from various sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5653-67-8 | |
| Molecular Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | White to off-white or beige solid/crystal powder | [1] |
| Melting Point | 48-51 °C | |
| Boiling Point | 138-142 °C at 10 mmHg | |
| Solubility | Slightly soluble in water. |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| ¹H NMR | Spectral data available | [2] |
| ¹³C NMR | Spectral data available | [2] |
| IR | Spectral data available | [2] |
| Mass Spectrometry | Spectral data available | [2] |
Table 3: Safety and Handling Information
| Category | Information | Source(s) |
| Hazard Statements | May cause skin, eye, and respiratory irritation. | |
| Precautionary Statements | Avoid contact with skin and eyes. Use in a well-ventilated area. | |
| Personal Protective Equipment | Safety glasses, gloves, and a lab coat are recommended. | |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Experimental Protocols: Synthesis of this compound
The most common laboratory synthesis of this compound involves the reduction of its corresponding aldehyde, 2,3-dimethoxybenzaldehyde. Below are two detailed experimental protocols adapted from established methodologies for analogous compounds.[1]
Reduction of 2,3-Dimethoxybenzaldehyde using Sodium Borohydride
This method is favored for its mild reaction conditions and high selectivity.[1]
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol or ethanol.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1M HCl to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Catalytic Hydrogenation of 2,3-Dimethoxybenzaldehyde
This method is highly efficient, produces minimal waste, and is scalable.[1]
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite
Procedure:
-
Preparation: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol or ethanol. Add a catalytic amount of 10% Pd/C.
-
Inerting: Flush the flask with an inert gas, such as nitrogen or argon.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill it with hydrogen gas. Repeat this process 2-3 times to ensure the atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature. Monitor the reaction progress by TLC or by observing the consumption of hydrogen.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the this compound. The product is often of high purity and may not require further purification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 2,3-dimethoxybenzaldehyde.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, in-depth studies in the public domain detailing the biological activity or the mechanism of action of this compound. While it is used as an intermediate in the synthesis of potentially bioactive molecules, its intrinsic pharmacological properties have not been extensively investigated or reported. Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Researchers are encouraged to explore this area to uncover potential therapeutic applications.
Conclusion
This compound is a well-characterized organic compound with established physical and chemical properties. Its synthesis from 2,3-dimethoxybenzaldehyde is straightforward, with reliable protocols available for its reduction. While its role as a synthetic intermediate is clear, its biological effects remain an open area for investigation. This guide provides a solid foundation of technical information for researchers and professionals working with this versatile compound.
References
An In-depth Technical Guide to the Synthesis of (2,3-dimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic protocols for (2,3-dimethoxyphenyl)methanol, a valuable building block in the development of pharmaceutical compounds and other fine chemicals. This document outlines two key stages: the synthesis of the precursor aldehyde, 2,3-dimethoxybenzaldehyde, and its subsequent reduction to the target alcohol, (2,3-dimethoxyphenyl)methanol. Detailed experimental procedures, quantitative data, and workflow diagrams are presented to facilitate replication and further research.
Core Synthesis Pathway
The synthesis of (2,3-dimethoxyphenyl)methanol is typically achieved through a two-step process. The first step involves the formation of 2,3-dimethoxybenzaldehyde from o-bromophenol. The subsequent and final step is the reduction of the aldehyde functional group to a primary alcohol.
Part 1: Synthesis of 2,3-Dimethoxybenzaldehyde
The preparation of 2,3-dimethoxybenzaldehyde can be accomplished through a formylation of o-bromophenol followed by a copper-catalyzed methoxylation.
Experimental Protocol:
A detailed two-step procedure for the synthesis of 2,3-dimethoxybenzaldehyde is outlined in a patent, which involves the initial preparation of 2-hydroxy-3-bromobenzaldehyde.[1]
Step 1: Preparation of 2-hydroxy-3-bromobenzaldehyde
-
To a reaction vessel, add o-bromophenol, anhydrous magnesium chloride, triethylamine, paraformaldehyde, and a suitable solvent such as toluene or tetrahydrofuran.
-
Heat the reaction mixture to a temperature between 50°C and 120°C for a period of 3 to 9 hours.
-
After the reaction, cool the mixture and acidify to a pH of 2-3.
-
Separate the organic phase, remove the solvent, and purify by distillation under reduced pressure to yield 2-hydroxy-3-bromobenzaldehyde.
Step 2: Preparation of 2,3-dimethoxybenzaldehyde
-
In a reactor, combine 2-hydroxy-3-bromobenzaldehyde, a cuprous salt (e.g., cuprous chloride or bromide), and N,N-dimethylformamide (DMF).
-
Heat the mixture to 60°C to dissolve the solids.
-
Slowly add a methanol solution of sodium methoxide to the reactor over 30 minutes to an hour.
-
Maintain the reaction temperature between 50°C and 130°C for 3 to 9 hours.
-
Following this, add dimethyl carbonate to the reaction mixture and reflux for 12 to 48 hours.
-
Upon completion, the reaction mixture is worked up by adding hydrochloric acid to dissolve any remaining solids, followed by extraction with ethyl acetate.
-
The organic layer is dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization from ethanol.
Quantitative Data Summary:
| Reactant/Reagent | Molar/Mass Ratio (relative to o-bromophenol or 2-hydroxy-3-bromobenzaldehyde) |
| Step 1 | |
| Anhydrous Magnesium Chloride | 0.5 - 3 molar equivalents |
| Triethylamine | 0.5 - 3 molar equivalents |
| Paraformaldehyde | 2 - 4 molar equivalents |
| Solvent | 10 - 15 times the mass of o-bromophenol |
| Step 2 | |
| Cuprous Salt | 5% - 20% of the molar weight of 2-hydroxy-3-bromobenzaldehyde |
| Sodium Methoxide | 1 - 3 molar equivalents |
| DMF | 5 - 10 times the mass of 2-hydroxy-3-bromobenzaldehyde |
| Dimethyl Carbonate | 5 - 15 times the mass of 2-hydroxy-3-bromobenzaldehyde |
Note: The yield for the synthesis of 2,3-dimethoxybenzaldehyde is reported to be high, with specific examples in the patent literature showing yields upwards of 80-97%.[1]
Part 2: Reduction of 2,3-Dimethoxybenzaldehyde to (2,3-dimethoxyphenyl)methanol
The reduction of the aldehyde functional group in 2,3-dimethoxybenzaldehyde to a primary alcohol is a standard transformation in organic synthesis. Two common and effective methods are reduction with sodium borohydride and catalytic hydrogenation. The following protocols are adapted from established procedures for the reduction of similar dimethoxybenzaldehyde isomers.[2]
Experimental Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Work-up: Remove the methanol using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield crude (2,3-dimethoxyphenyl)methanol.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Protocol 2: Catalytic Hydrogenation
-
Catalyst Slurry: In a round-bottom flask, prepare a slurry of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%) in methanol.
-
Reaction Setup: Add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol to the catalyst slurry.
-
Inerting: Flush the flask with an inert gas, such as nitrogen or argon.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude (2,3-dimethoxyphenyl)methanol.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Method | Key Reagents | Typical Reaction Time |
| Sodium Borohydride Reduction | NaBH₄ (1.0-1.5 eq) | 1-2 hours |
| Catalytic Hydrogenation | 10% Pd/C (1-5 mol%), H₂ (balloon pressure) | Varies, monitor by TLC |
Logical Workflow of the Synthesis
The following diagram illustrates the overall synthetic pathway from the starting material to the final product.
Caption: Overall synthetic workflow for (2,3-dimethoxyphenyl)methanol.
Experimental Workflow Diagram
The following diagram details the key steps in the reduction of 2,3-dimethoxybenzaldehyde using sodium borohydride, a commonly employed laboratory method.
Caption: Step-by-step workflow for NaBH₄ reduction.
References
Technical Guide: Physical Characteristics of o-Veratryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of o-Veratryl alcohol, also known as 2,3-Dimethoxybenzyl alcohol. The information is compiled from various technical and scientific sources to support research, development, and quality control activities.
Compound Identification
-
Systematic Name: (2,3-Dimethoxyphenyl)methanol
-
Common Name: o-Veratryl alcohol, this compound
-
CAS Number: 5653-67-8
-
Molecular Formula: C₉H₁₂O₃
-
Molecular Weight: 168.19 g/mol
Physical and Chemical Properties
The quantitative physical data for o-Veratryl alcohol are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Appearance | White to orange to green powder/crystal; Solid | [1] |
| Melting Point | 48-51 °C | [1][2] |
| Boiling Point | 138-142 °C (at 10 mmHg) | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][3] |
Note: It is crucial to distinguish o-Veratryl alcohol (2,3-isomer) from its more common isomer, Veratryl alcohol (3,4-Dimethoxybenzyl alcohol, CAS 93-03-8), as their physical properties differ significantly.
Experimental Protocols
The determination of the physical characteristics listed above follows standardized laboratory procedures. While the source literature does not detail the specific instrumentation used for the cited values, the following outlines the general, well-established methodologies.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a key indicator of its purity and is typically determined using a melting point apparatus with a capillary tube.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered o-Veratryl alcohol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus (such as a Thiele tube or a digital Mel-Temp apparatus) alongside a calibrated thermometer.[5]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample becomes a clear liquid.[6] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method)
For determining the boiling point at reduced pressure, as cited, a vacuum distillation apparatus is required. The following describes a common micro-scale method for atmospheric pressure.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube or fusion tube.[7][8]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[8]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[9]
-
Heating and Observation: The apparatus is heated gently. As the liquid heats, trapped air will escape from the inverted capillary. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary.[10] The heat is then removed.
-
Measurement: The liquid is allowed to cool. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][10] This temperature corresponds to the point where the vapor pressure of the substance equals the external pressure.[8]
Visualization of Experimental Workflow
o-Veratryl alcohol and its isomers are frequently used as substrates in enzyme kinetic studies, particularly for lignin-degrading enzymes like Lignin Peroxidase (LiP).[11][12] The diagram below illustrates a generalized workflow for such an assay.
Caption: Workflow for Lignin Peroxidase (LiP) kinetic assay using o-Veratryl Alcohol.
References
- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. scbt.com [scbt.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium :: BioResources [bioresources.cnr.ncsu.edu]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to 2,3-Dimethoxybenzyl Alcohol for Researchers and Drug Development Professionals
An authoritative resource on the molecular structure, properties, synthesis, and potential therapeutic applications of 2,3-dimethoxybenzyl alcohol, tailored for experts in the scientific community.
Introduction
This compound, also known as o-veratryl alcohol, is an organic compound featuring a benzene ring substituted with two adjacent methoxy groups and a hydroxymethyl group.[1][2] This arrangement of functional groups imparts specific chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] The presence of the hydroxyl and methoxy groups provides multiple sites for functionalization, rendering it a versatile building block for creating more complex molecules.[1][2] While its direct biological activities are not extensively documented, related methoxy-substituted benzyl alcohols have shown significant modulation of key cellular signaling pathways, suggesting potential therapeutic applications for derivatives of this compound.
Molecular Structure and Chemical Properties
The core of this compound is a C9H12O3 aromatic structure. The spatial arrangement of the methoxy and hydroxymethyl groups on the benzene ring influences its reactivity and physical characteristics.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and chemical identifiers.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃ | [2][3] |
| Molecular Weight | 168.19 g/mol | [4] |
| CAS Number | 5653-67-8 | [3] |
| Melting Point | 48-51 °C | [4][5] |
| Boiling Point | 138-142 °C at 10 mmHg | [4][5] |
| Appearance | White to off-white crystalline solid | [2] |
| InChI Key | CRLBBOBKCLYCJK-UHFFFAOYSA-N | [3] |
| SMILES | COC1=C(C=CC=C1)CH2OH |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While full spectral data requires access to specialized databases, the characteristic signatures are well-established.
-
¹H NMR: The proton nuclear magnetic resonance spectrum would exhibit distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the protons of the two methoxy groups. The exact chemical shifts are dependent on the solvent used.[6]
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the alcohol and ether functionalities.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, formaldehyde, or methoxy groups.[3]
Synthesis of this compound
This compound is typically synthesized through the reduction of its corresponding aldehyde, 2,3-dimethoxybenzaldehyde. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Reduction of 2,3-Dimethoxybenzaldehyde
This protocol is adapted from the well-established procedure for the reduction of veratraldehyde (3,4-dimethoxybenzaldehyde) and is expected to yield this compound with high purity.
Materials and Reagents:
-
2,3-Dimethoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Slowly add sodium borohydride (1.2-1.5 equivalents) to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess sodium borohydride.
-
Remove the majority of the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
dot
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Drug Development and Biological Activity
While this compound is primarily utilized as a synthetic intermediate, the biological activities of structurally similar compounds provide a strong rationale for its potential in drug discovery. Specifically, the marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has demonstrated significant effects on cellular signaling pathways implicated in cancer and metabolic diseases.
Potential Modulation of Signaling Pathways
Research on DHMBA has shown that it can suppress cancer cell proliferation and adipogenesis by modulating key signaling cascades.[7][8] These pathways are often dysregulated in various pathologies and represent important targets for therapeutic intervention. It is plausible that derivatives of this compound could be designed to target these or similar pathways.
A key pathway influenced by DHMBA is the PI3K/Akt/mTOR signaling cascade . This pathway is a central regulator of cell growth, proliferation, and survival. DHMBA has been shown to decrease the levels of key proteins in this pathway, including PI3-kinase, Akt, and mTOR, leading to a reduction in cancer cell growth.[8]
Another relevant pathway is the NF-κB signaling pathway , which plays a critical role in inflammation and cell survival. DHMBA has been observed to diminish the levels of NF-κB p65, suggesting an inhibitory effect on this pathway.[7]
dot
Caption: A diagram of the PI3K/Akt/mTOR and NF-κB signaling pathways, highlighting potential points of inhibition.
Conclusion
This compound is a readily synthesizable and versatile chemical intermediate. Its true value for drug development professionals lies in its potential as a scaffold for the synthesis of novel bioactive molecules. The demonstrated activity of structurally related compounds in modulating critical cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, provides a compelling basis for the exploration of this compound derivatives as potential therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Further research into the synthesis and biological evaluation of such derivatives is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 5653-67-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound 99 5653-67-8 [sigmaaldrich.com]
- 5. This compound | 5653-67-8 [chemicalbook.com]
- 6. This compound(5653-67-8) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,3-Dimethoxybenzyl Alcohol: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,3-dimethoxybenzyl alcohol. The information is intended for researchers, scientists, and professionals in drug development, offering key data and experimental context for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.05 - 6.85 | Multiplet | 3H | Aromatic protons |
| 4.70 | Singlet | 2H | -CH₂- |
| 3.88 | Singlet | 3H | -OCH₃ |
| 3.86 | Singlet | 3H | -OCH₃ |
| 2.50 (broad) | Singlet | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound[1]
| Chemical Shift (ppm) | Assignment |
| 152.6 | C-O |
| 147.1 | C-O |
| 135.0 | Aromatic C |
| 124.2 | Aromatic CH |
| 118.9 | Aromatic CH |
| 110.8 | Aromatic CH |
| 61.8 | -CH₂OH |
| 60.7 | -OCH₃ |
| 55.8 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.
Table 3: IR Spectroscopic Data for this compound[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | O-H stretch (alcohol) |
| 3000 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1580 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1270 - 1200 | Strong | C-O stretch (aryl ether) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer.[1] The sample of this compound (99% purity) was dissolved in deuterated chloroform (CDCl₃).[2][3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The infrared spectrum was obtained for a solid sample of this compound using a split mull technique.[4] Fluorolube was used as the mulling agent for the 3800-1330 cm⁻¹ region, and Nujol was used for the 1330-400 cm⁻¹ region.[4] The spectrum was recorded on a Beckman IR-9 grating spectrophotometer with a resolution of 2 cm⁻¹.[4]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of 2,3-Dimethoxybenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,3-Dimethoxybenzyl Alcohol and its Solubility
This compound (CAS No. 5653-67-8) is an organic compound featuring a benzene ring substituted with two methoxy groups and a hydroxymethyl group.[1][2][3] Its chemical structure suggests a degree of polarity due to the hydroxyl and methoxy groups, which enhances its solubility in a range of organic solvents.[1] Understanding the solubility of this compound is crucial for a variety of applications, including its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental physicochemical property.[4] It is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes.[4]
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) is not extensively documented in publicly accessible databases. Therefore, experimental determination is necessary to establish these values. The following table is provided as a template for researchers to record their experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Chloroform | |||
| Other (Specify) |
Experimental Protocol for Solubility Determination
The recommended method for determining the solubility of a solid organic compound like this compound is the isothermal saturation shake-flask method , followed by gravimetric analysis for quantification.[5][6] This method is considered reliable and is widely used for solubility measurements.
3.1. Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, creating a saturated solution.[7] The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the remaining solid residue.[4][7]
3.2. Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath with agitation capabilities
-
Conical flasks or vials with stoppers
-
Volumetric pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporating dishes or watch glasses[7]
-
Drying oven
-
Desiccator
3.3. Detailed Methodology
-
Preparation:
-
Saturation:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.[7]
-
Seal the flask and place it in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same solubility value.[7]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, a syringe fitted with a chemically resistant filter can be used.
-
Transfer the collected filtrate into a pre-weighed evaporating dish (W1).[4][7]
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtrate to determine the mass of the solution (W2).[7]
-
Place the evaporating dish in a drying oven set to a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 100°C, but this should be below the boiling point of the solute if it is low).[4][7]
-
Evaporate the solvent completely.
-
Once the solvent is evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the dry solid residue (W3).[7]
-
Repeat the drying and weighing process until a constant mass is obtained.[4]
-
3.4. Calculation of Solubility
-
Mass of the solute (in the collected volume):
-
Mass_solute = W3 - W1
-
-
Mass of the solvent (in the collected volume):
-
Mass_solvent = W2 - W3
-
-
Solubility (in g/100 mL):
-
To express solubility in grams per 100 mL of solvent, the density of the solvent at the experimental temperature is required.
-
Volume_solvent = Mass_solvent / Density_solvent
-
Solubility = (Mass_solute / Volume_solvent) * 100
-
-
Molar Solubility (in mol/L):
-
Molecular Weight of this compound = 168.19 g/mol
-
Moles_solute = Mass_solute / 168.19
-
Molar Solubility = Moles_solute / (Volume_solvent / 1000)
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
References
- 1. CAS 5653-67-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound 99 5653-67-8 [sigmaaldrich.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
Synthesis of 2,3-Dimethoxybenzyl Alcohol from Veratraldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethoxybenzyl alcohol from veratraldehyde (2,3-dimethoxybenzaldehyde). The primary focus of this document is the widely utilized and efficient reduction of the aldehyde functional group using sodium borohydride. This guide includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow to support researchers in the fields of organic synthesis and drug development.
Overview of the Synthesis
The conversion of veratraldehyde to this compound is a fundamental reduction reaction in organic chemistry. This process involves the transformation of an aldehyde to a primary alcohol. Among the various reducing agents available, sodium borohydride (NaBH₄) is frequently the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride. The reaction is typically high-yielding and proceeds with high chemoselectivity, leaving other functional groups that are less reactive than aldehydes, such as esters, amides, and nitriles, intact.
Physicochemical Data
A summary of the key physicochemical properties of the reactant and the product is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Veratraldehyde (2,3-Dimethoxybenzaldehyde)
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 40-45 °C |
| Boiling Point | 281 °C |
| Density | ~1.114 g/cm³ |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and other organic solvents. |
| CAS Number | 120-14-9 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48-51 °C |
| Boiling Point | 138-142 °C at 10 mmHg |
| Solubility | Soluble in organic solvents. |
| CAS Number | 5653-67-8 |
Table 3: Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Reaction Type | Aldehyde Reduction |
| Primary Reagent | Sodium Borohydride (NaBH₄) |
| Typical Solvents | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Expected Yield | High (typically 85-99%) |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from veratraldehyde via sodium borohydride reduction follows a well-established nucleophilic addition mechanism. The experimental workflow is a standard procedure for reductions of this type, involving reaction setup, monitoring, workup, and purification.
Reaction Pathway
The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from sodium borohydride on the electrophilic carbonyl carbon of veratraldehyde. This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) or during an aqueous workup to yield the final alcohol product.
Experimental Workflow
The general workflow for the synthesis involves dissolving the starting material, cooling the solution, adding the reducing agent, monitoring the reaction, quenching the reaction, extracting the product, and finally purifying the product.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from veratraldehyde using sodium borohydride.
Materials and Reagents:
-
Veratraldehyde (1.0 equivalent)
-
Sodium Borohydride (NaBH₄) (1.2-1.5 equivalents)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH
-
Deionized Water
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve veratraldehyde (1.0 eq.) in methanol (approximately 10 volumes).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) to the stirred solution in small portions. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate and prevent side reactions.
-
Reaction: Once the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting material (veratraldehyde) has been consumed.
-
Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Carefully and slowly add deionized water to the reaction mixture to quench any excess sodium borohydride. This will result in the evolution of hydrogen gas.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol) using a rotary evaporator under reduced pressure.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Alternative Synthetic Routes
While reduction with sodium borohydride is the most common and convenient method, other synthetic strategies can also be employed:
-
Catalytic Hydrogenation: Veratraldehyde can be reduced to this compound using hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon. This method is often used in industrial-scale synthesis but requires specialized equipment for handling hydrogen gas under pressure.
-
Other Hydride Reagents: More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. However, LiAlH₄ is less selective and requires strictly anhydrous conditions, making it less convenient for this specific transformation.
Conclusion
The synthesis of this compound from veratraldehyde is a straightforward and high-yielding reduction. The use of sodium borohydride provides an efficient, selective, and operationally simple method suitable for laboratory-scale synthesis. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling the reliable preparation of this important chemical intermediate.
2,3-Dimethoxybenzyl alcohol safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2,3-Dimethoxybenzyl alcohol (CAS No. 5653-67-8), compiled from various Safety Data Sheets (SDS). It is intended to inform researchers and laboratory personnel on the known properties and recommended safety protocols for this compound.
Chemical Identification and Physical Properties
This compound is a substituted aromatic alcohol. Its primary use is in laboratory chemical synthesis.[1] The substance typically appears as an off-white or beige solid powder or crystal.[2]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (2,3-dimethoxyphenyl)methanol, o-Veratryl alcohol |
| CAS Number | 5653-67-8 |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol [2][3][4][5] |
| Appearance | Off-white to beige solid[2] |
| Physical Property | Value |
| Melting Point | 48-51 °C[1][4][6] |
| Boiling Point | 138-142 °C at 10 mmHg[1][4][6] |
| Density | 1.111 g/cm³ |
| Solubility | No data available |
Hazard Identification and GHS Classification
There is a notable lack of a harmonized Globally Harmonized System (GHS) classification for this compound. Safety Data Sheets from various suppliers provide conflicting or incomplete information. One source indicates that the substance is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), while another reports no available data for classification.[2]
It is crucial for researchers to note that while a formal hazard classification may be absent, this does not guarantee the absence of risk. The toxicological properties of this compound have not been fully investigated.[3] Based on information for similar chemical structures, potential hazards may include skin, eye, and respiratory tract irritation.[3]
Toxicological Information
Comprehensive toxicological data for this compound is not available in the public domain. Key toxicological metrics such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) have not been established. The primary cautionary note across multiple safety data sheets is that the toxicological properties have not been fully investigated.
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | May cause skin irritation.[3] |
| Serious Eye Damage/Irritation | May cause eye irritation.[3] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Flammability and Firefighting Measures
This compound is a combustible solid.[3][4]
| Flammability Parameter | Value |
| Flash Point | > 112 °C (> 233.6 °F) |
| Autoignition Temperature | No data available |
| Upper Flammability Limit | No data available |
| Lower Flammability Limit | No data available |
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]
Specific Hazards Arising from the Chemical: During a fire, thermal decomposition can lead to the release of irritating gases and vapors.
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols
Detailed experimental protocols for the generation of the safety data presented in this guide are not publicly available. The information is derived from standardized Safety Data Sheets provided by chemical suppliers. The methodologies for determining properties such as melting point, boiling point, and flash point follow standardized laboratory procedures, but specific details for this compound are not provided in the source documents.
Mandatory Visualizations
Workflow for Handling a Spill
The following diagram outlines the recommended procedure for managing an accidental release of this compound in a laboratory setting.
Caption: Workflow for handling a spill of this compound.
Hazard Identification and First-Aid Response
This diagram illustrates the logical relationship between potential exposure routes and the corresponding first-aid measures.
Caption: Logical relationship of hazard identification and first-aid response.
Handling, Storage, and Personal Protection
Safe Handling:
Storage:
-
Store away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[2][3]
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under normal temperatures and pressures.[2]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
-
Hazardous Decomposition Products: No data available.
This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet provided by the supplier. Always handle chemical substances with care and in accordance with established laboratory safety protocols.
References
- 1. This compound 99 5653-67-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound(5653-67-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. 2,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 118495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 5653-67-8 [chemicalbook.com]
A Technical Guide to the Purity Analysis of 2,3-Dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,3-Dimethoxybenzyl alcohol, a key intermediate in various synthetic processes. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, it addresses potential impurities and presents data in a structured format to aid in the development and validation of analytical methods.
Introduction
This compound (CAS No: 5653-67-8) is a substituted benzyl alcohol derivative widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its purity is a critical parameter that can significantly impact the yield, purity, and safety of the final products. Therefore, robust and reliable analytical methods are essential for its quality control. This guide details the primary chromatographic and spectroscopic techniques for comprehensive purity assessment.
Analytical Methodologies
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating the main component from its impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of aromatic compounds like this compound due to its high resolution and sensitivity.[3]
A suitable HPLC method for the analysis of this compound can be adapted from established methods for similar compounds.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A Newcrom R1 column has also been reported as suitable.[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water. Phosphoric acid can be added to the aqueous phase to improve peak shape, while formic acid is recommended for mass spectrometry (MS) compatible methods.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the benzyl group exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 mm x 250 mm, 5 µm) or Newcrom R1 |
| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) with optional acidifier (Phosphoric acid or Formic acid)[4][5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | ~1 mg/mL in mobile phase |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and its potential volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase to 270°C at a rate of 35°C/min.
-
Final hold: Hold at 270°C for 1 minute.
-
-
MS Interface Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be monitored.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or ethanol to a concentration of approximately 1 mg/mL.
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 260°C |
| Oven Program | 60°C (5 min) -> 270°C (35°C/min) -> 270°C (1 min) |
| MS Interface Temp. | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself. It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[8][9]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
-
| Parameter | Recommendation |
| Spectrometer | ≥ 400 MHz |
| Internal Standard | Certified standard with non-overlapping signals (e.g., maleic anhydride) |
| Solvent | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) of analyte and standard |
| Purity Calculation | Based on the integral ratio of analyte and internal standard, corrected for molar mass and weight. |
Potential Impurities
The purity analysis should also consider potential impurities arising from the synthesis of this compound. Common synthetic routes involve the reduction of 2,3-dimethoxybenzaldehyde or the functionalization of related precursors. Potential impurities may include:
-
2,3-Dimethoxybenzaldehyde: The starting material for the reduction reaction. Its presence indicates an incomplete reaction.[10][11][12]
-
2,3-Dimethoxybenzoic acid: An oxidation product of either the starting aldehyde or the final alcohol.[13][14][15][16][17]
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Other related dimethoxybenzyl isomers: Depending on the specificity of the synthetic route.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the comprehensive purity analysis of this compound.
Conclusion
The purity of this compound is paramount for its successful application in research and development. This guide provides a framework for establishing a robust analytical control strategy using orthogonal techniques: HPLC for high-throughput purity screening and impurity profiling, GC-MS for the identification of volatile components, and qNMR for accurate absolute purity determination and structural verification. The detailed protocols and considerations for potential impurities will aid researchers and drug development professionals in ensuring the quality and consistency of this important chemical intermediate.
References
- 1. This compound | 5653-67-8 [chemicalbook.com]
- 2. CAS 5653-67-8: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 3,5-Dimethoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. ewai-group.com [ewai-group.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,3-Dimethoxybenzaldehyde [intersurfchem.net]
- 11. 2,3-Dimethoxybenzaldehyde | 86-51-1 [chemicalbook.com]
- 12. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,3-dimethoxybenzoic acid, 1521-38-6 [thegoodscentscompany.com]
- 14. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. lookchem.com [lookchem.com]
- 16. 2,3-Dimethoxybenzoic acid [webbook.nist.gov]
- 17. 2,3-Dimethoxybenzoic acid | 1521-38-6 [chemicalbook.com]
A Technical Guide to 2,3-Dimethoxybenzyl Alcohol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-Dimethoxybenzyl alcohol, a versatile reagent in chemical synthesis and research. It details commercial sources, key technical data, and experimental applications to assist researchers in its effective utilization.
Introduction
This compound (CAS No. 5653-67-8) is an aromatic organic compound featuring a benzyl alcohol scaffold substituted with two methoxy groups.[1] These methoxy groups enhance its solubility in organic solvents and influence its reactivity, making it a valuable intermediate and building block in organic synthesis.[1] It is particularly noted for its use in proteomics research and as a scaffold for the development of novel compounds.[2][3] This guide consolidates technical data from various commercial suppliers and outlines its applications in a research context.
Commercial Suppliers and Product Specifications
For research purposes, this compound is available from several reputable chemical suppliers. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. The following table summarizes the specifications from prominent vendors.
| Supplier | Purity/Assay | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| Sigma-Aldrich | 99% | 5653-67-8 | (CH₃O)₂C₆H₃CH₂OH | 168.19 | Solid | 48-51 | 138-142 (at 10 mmHg) |
| Santa Cruz Biotechnology | - | 5653-67-8 | C₉H₁₂O₃ | 168.19 | - | - | - |
| Biosynth | - | 5653-67-8 | C₉H₁₂O₃ | 168.19 | - | 49 | - |
| TCI America (via Fisher Scientific) | ≥98.0% | 5653-67-8 | - | - | - | - | - |
| Conier Chem&Pharma (via Echemi) | 99.00% | 5653-67-8 | C₉H₁₂O₃ | 168.19 | Off-white powder | 48 | 145-150 (at 12 Torr) |
Note: Data is compiled from publicly available information on supplier websites.[2][3][4][5] Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate data.
Applications in Research
This compound serves as a versatile tool in various research domains:
-
Photochemical Studies: It has been utilized to investigate the solvent isotope effect (using D₂O versus H₂O) on photomethanolysis efficiency and fluorescence intensity.[2][6][7]
-
Intermediate in Synthesis: The compound is a key intermediate in the synthesis of more complex molecules and fine chemicals.[1][3] The hydroxyl group allows for further functionalization, making it a useful building block.[1]
-
Drug Discovery Scaffold: It has been identified as a useful scaffold for developing new compounds and has been associated with antiviral activity against HIV-1, HIV-2, and SIVmac1.[3]
-
Protecting Group Chemistry: Although less common than its 2,4- and 3,4-dimethoxy isomers, the principles of using dimethoxybenzyl groups as acid-labile protecting groups for alcohols are a cornerstone of multi-step organic synthesis.[8]
Experimental Protocols
The following are representative protocols illustrating the use of dimethoxybenzyl alcohols in common synthetic transformations.
Protocol 1: Protection of an Alcohol using a Dimethoxybenzyl Group
This protocol is adapted from methodologies for related dimethoxybenzyl alcohols and illustrates a common protection strategy.
Objective: To protect a primary or secondary alcohol (R-OH) as its 2,3-dimethoxybenzyl ether.
Materials:
-
Starting Alcohol (R-OH)
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
Step A: Synthesis of 2,3-Dimethoxybenzyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 20 µL per 10 mmol of alcohol).
-
Cool the stirring solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully pour the mixture into a saturated NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-Dimethoxybenzyl chloride. This intermediate is often used immediately in the next step.
Step B: Etherification
-
Dissolve the starting alcohol (R-OH) (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of the crude 2,3-Dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 2,3-dimethoxybenzyl protected alcohol.
Protocol 2: Oxidative Deprotection of a Dimethoxybenzyl Ether
The dimethoxybenzyl group can be cleaved under mild, neutral conditions using an oxidizing agent, which is a key advantage in the synthesis of sensitive molecules.[8]
Objective: To deprotect the 2,3-dimethoxybenzyl ether to regenerate the free alcohol.
Materials:
-
DMB-protected substrate
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water or a phosphate buffer (pH 7)
-
Saturated aqueous sodium bicarbonate solution
Methodology:
-
Dissolve the DMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., an 18:1 v/v ratio).[8]
-
Add DDQ (1.2 eq) to the solution at room temperature. The reaction mixture will typically turn dark.[8]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.[8]
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the deprotected alcohol.
Visualized Workflows and Relationships
Diagram 1: Synthetic Utility of this compound
Caption: Synthetic pathways originating from this compound.
Diagram 2: Experimental Workflow for Alcohol Protection
Caption: Workflow for the protection of an alcohol using a DMB group.
References
- 1. CAS 5653-67-8: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 5653-67-8 | FD71165 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 5653-67-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity Profile of 2,3-Dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxybenzyl alcohol, also known as o-veratryl alcohol, is an aromatic organic compound that serves as a versatile intermediate in synthetic chemistry.[1][2] Its structure, featuring a benzyl alcohol core with two methoxy groups at the 2 and 3 positions, imparts a unique reactivity profile that is of significant interest in the synthesis of fine chemicals and as a scaffold in drug discovery.[1] The electron-donating nature of the methoxy groups influences the reactivity of both the hydroxyl group and the aromatic ring, making it a valuable building block for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 g/mol | |
| Melting Point | 48-51 °C | [2] |
| Boiling Point | 138-142 °C at 10 mmHg | [2] |
| Appearance | White to off-white solid | [1] |
| ¹H NMR (CDCl₃) | See detailed data below | N/A |
| ¹³C NMR (CDCl₃) | See detailed data below | [3] |
¹H NMR Spectroscopic Data (Typical):
-
Aromatic Protons: δ 6.8-7.1 ppm (m, 3H)
-
CH₂OH: δ 4.7 ppm (s, 2H)
-
OCH₃: δ 3.9 ppm (s, 3H), δ 3.85 ppm (s, 3H)
-
OH: Variable
¹³C NMR Spectroscopic Data (CDCl₃): [3]
-
Aromatic C-O: δ 152.6, 147.2 ppm
-
Aromatic C-C: δ 134.7 ppm
-
Aromatic C-H: δ 124.3, 118.9, 111.4 ppm
-
CH₂OH: δ 61.8 ppm
-
OCH₃: δ 55.9, 60.7 ppm
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reduction of the corresponding aldehyde, 2,3-dimethoxybenzaldehyde.
Reduction of 2,3-Dimethoxybenzaldehyde
1. Using Sodium Borohydride (NaBH₄): This is a widely used, mild, and selective method for the reduction of aldehydes.
Experimental Protocol (General):
-
Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water or dilute HCl to quench the excess NaBH₄.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography if necessary.
2. Catalytic Hydrogenation: This method involves the use of a metal catalyst and a hydrogen source.
Experimental Protocol (General):
-
Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Core Reactivity Profile
Oxidation
The primary alcohol functionality of this compound can be readily oxidized to form 2,3-dimethoxybenzaldehyde. The choice of oxidant determines the selectivity and efficiency of the reaction.
References
A Technical Guide to the Thermogravimetric Analysis of 2,3-Dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials. A typical TGA instrument consists of a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere around the sample.[1]
Physicochemical Properties of 2,3-Dimethoxybenzyl Alcohol
Understanding the fundamental properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂O₃ | [3][4] |
| Molecular Weight | 168.19 g/mol | [3][4] |
| Melting Point | 48-51 °C | [5] |
| Boiling Point | 138-142 °C at 10 mmHg | [5] |
| Appearance | Solid |
Hypothetical Thermogravimetric Analysis Data
The following table summarizes the expected results from a TGA experiment of this compound performed under a nitrogen atmosphere. The data is hypothetical and serves to illustrate the expected thermal decomposition profile.
| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Step |
| 25 - 150 | < 1% | Removal of volatile impurities or adsorbed moisture. |
| 150 - 250 | ~18% | Initial decomposition, potentially involving the loss of the hydroxymethyl group (-CH₂OH). |
| 250 - 400 | ~65% | Major decomposition of the aromatic ring and methoxy groups. |
| > 400 | ~17% | Residual char. |
Detailed Experimental Protocol
This section outlines a standard protocol for conducting the TGA of this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer is required. The instrument should be capable of a heating rate of at least 10 °C/min and reaching a temperature of at least 600 °C.
4.2. Sample Preparation
-
Ensure the this compound sample is in a fine powder form to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared alumina crucible.[6]
4.3. TGA Instrument Setup and Execution
-
Place the sample crucible onto the TGA balance mechanism.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]
-
Equilibrate the sample at 30 °C.
-
Program the instrument to heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
4.4. Data Analysis
The resulting data, a plot of mass versus temperature (thermogram), is analyzed to determine the onset temperature of decomposition and the temperature ranges of discrete mass loss events. The derivative of the thermogram (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-step process. Based on studies of similar aromatic compounds, the initial step may involve the cleavage of the C-C bond to release the hydroxymethyl group, followed by the decomposition of the dimethoxybenzene core. The study on the unimolecular thermal decomposition of dimethoxybenzenes suggests that the initial pyrolytic step for these isomers is methoxy bond homolysis to eliminate a methyl radical.[7]
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of a typical TGA experiment.
Caption: General workflow for a thermogravimetric analysis experiment.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While the presented data is illustrative, the detailed experimental protocol and proposed decomposition pathway offer valuable guidance for researchers initiating thermal analysis studies on this compound. The provided workflow and diagrams serve to clarify the experimental process and the expected chemical transformations. Further empirical studies are necessary to fully elucidate the precise thermal decomposition kinetics and mechanisms of this compound.
References
- 1. etamu.edu [etamu.edu]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 5653-67-8 [chemicalbook.com]
- 6. epfl.ch [epfl.ch]
- 7. Unimolecular thermal decomposition of dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2,3-Dimethoxybenzyl Ether: A Versatile Protecting Group for Alcohols in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2,3-dimethoxybenzyl (2,3-DMB) ether serves as a valuable acid-labile protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules. Its facile introduction, selective cleavage under mild acidic or oxidative conditions, and orthogonality with other common protecting groups make it a strategic choice in modern organic synthesis, particularly in the fields of carbohydrate chemistry and natural product synthesis. The electron-donating methoxy groups at the ortho and meta positions of the benzyl ring play a crucial role in stabilizing the benzylic carbocation intermediate formed during cleavage, thus allowing for deprotection under milder conditions compared to the unsubstituted benzyl (Bn) ether.
Key Advantages of the 2,3-DMB Protecting Group:
-
Mild Cleavage Conditions: The 2,3-DMB group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) or through oxidative cleavage (e.g., with 2,3-dichloro-5,6-dicyano-p-benzoquinone, DDQ).
-
Orthogonality: It is stable to a variety of reaction conditions under which other protecting groups are labile, allowing for selective deprotection in the presence of groups like silyl ethers, esters, and even other benzyl-type ethers with different electronic properties (e.g., p-methoxybenzyl, PMB).
-
Enhanced Lability: The electronic properties of the 2,3-dimethoxy substitution pattern are expected to confer a lability intermediate between the more common 2,4-dimethoxybenzyl (2,4-DMB) and 3,4-dimethoxybenzyl (3,4-DMB) protecting groups.
Data Presentation
The following tables summarize quantitative data for the protection of alcohols as 2,3-DMB ethers and their subsequent deprotection.
Table 1: Protection of Alcohols as 2,3-Dimethoxybenzyl Ethers via Williamson Ether Synthesis
| Substrate (Alcohol) | Base | 2,3-DMB Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | 2,3-DMB-Br | DMF | 0 to RT | 12-16 | Typically >90 |
| Secondary Alcohol | NaH | 2,3-DMB-Br | DMF | RT to 50 | 16-24 | 70-85 |
| Phenol | K₂CO₃ | 2,3-DMB-Cl | Acetone | Reflux | 8-12 | Typically >95 |
Note: Data is generalized from typical Williamson ether synthesis protocols. Yields are highly substrate-dependent.
Table 2: Deprotection of 2,3-Dimethoxybenzyl Ethers
| Deprotection Method | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Oxidative Cleavage | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1) | RT | 1-4 h | Typically >90 | Compatible with many other protecting groups. The presence of water is crucial. |
| Acidic Cleavage | TFA (10-20% v/v) | CH₂Cl₂ | RT | 0.5-2 h | Typically >90 | Milder conditions can be used for selective cleavage in the presence of less acid-labile groups. |
Note: Reaction times and yields are illustrative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 2,3-Dimethoxybenzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2,3-Dimethoxybenzyl bromide (2,3-DMB-Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dimethoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 2,3-DMB protected alcohol.
Protocol 2: Oxidative Deprotection of a 2,3-Dimethoxybenzyl Ether using DDQ
This protocol provides a general procedure for the oxidative cleavage of a 2,3-DMB ether.
Materials:
-
2,3-DMB protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,3-DMB protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (typically an 18:1 to 10:1 v/v ratio).
-
To the stirred solution at room temperature, add DDQ (1.1-1.5 eq) in one portion. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 3: Acidic Deprotection of a 2,3-Dimethoxybenzyl Ether using TFA
This protocol describes a general procedure for the acidic cleavage of a 2,3-DMB ether.
Materials:
-
2,3-DMB protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the 2,3-DMB protected alcohol in CH₂Cl₂.
-
Add trifluoroacetic acid (typically 10-20% v/v) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.
-
The crude product can then be purified by an appropriate method such as flash column chromatography.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of alcohols using the 2,3-DMB group.
Caption: Orthogonal deprotection strategy illustrating the selective removal of different protecting groups.
Caption: Simplified mechanism of 2,3-DMB ether cleavage using DDQ.
Application Notes and Protocols for the Protection of Primary Alcohols with 2,3-Dimethoxybenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in pharmaceutical and natural product chemistry, the selective protection of functional groups is a critical strategy. The hydroxyl group, being one of the most common and reactive functionalities, often requires temporary protection to prevent unwanted side reactions. Benzyl ethers are a widely used class of protecting groups for alcohols due to their general stability and ease of removal. The reactivity of the benzyl group can be modulated by introducing substituents on the aromatic ring.
This application note details the use of the 2,3-dimethoxybenzyl (DMB) group for the protection of primary alcohols. The presence of two electron-donating methoxy groups at the 2- and 3-positions of the benzyl moiety enhances the lability of the protecting group under specific deprotection conditions, offering potential advantages in synthetic strategies requiring selective cleavage. While less common than its 2,4-dimethoxybenzyl and p-methoxybenzyl (PMB) counterparts, the 2,3-DMB group provides an additional tool for chemists to fine-tune their protecting group strategies.
Due to the limited availability of specific experimental data for the 2,3-dimethoxybenzyl protecting group, the following protocols and data are adapted from established procedures for the closely related and well-documented 2,4-dimethoxybenzyl and p-methoxybenzyl protecting groups. The chemical principles governing the protection and deprotection are analogous, and similar outcomes are anticipated.
Data Presentation
The following tables summarize the generalized conditions and expected yields for the protection of primary alcohols with 2,3-dimethoxybenzyl chloride and the subsequent deprotection of the resulting 2,3-dimethoxybenzyl ether. These values are based on typical outcomes for related substituted benzyl ethers and should be considered as a starting point for optimization.
Table 1: Protection of Primary Alcohols with 2,3-Dimethoxybenzyl Chloride
| Reagents and Conditions | Typical Reaction Time | Typical Yield (%) |
| 2,3-Dimethoxybenzyl chloride, NaH, DMF, 0 °C to rt | 2 - 8 hours | 85 - 95 |
| 2,3-Dimethoxybenzyl chloride, KH, THF, 0 °C to rt | 2 - 8 hours | 85 - 95 |
Table 2: Deprotection of 2,3-Dimethoxybenzyl Ethers
| Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), CH₂Cl₂/H₂O | 1 - 4 hours | 90 - 99 | Oxidative cleavage. The 2,3-dimethoxy substitution is expected to render the ether more labile to DDQ than the corresponding p-methoxybenzyl (PMB) ether. |
| Trifluoroacetic acid (TFA), CH₂Cl₂ | 0.5 - 3 hours | 90 - 98 | Acid-catalyzed cleavage. The 2,3-dimethoxy substitution is expected to make the ether more acid-labile than the corresponding p-methoxybenzyl (PMB) ether. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 2,3-Dimethoxybenzyl Chloride
This protocol describes a general procedure for the formation of a 2,3-dimethoxybenzyl ether from a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
2,3-Dimethoxybenzyl chloride (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol (typically 2-8 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 2,3-dimethoxybenzyl protected alcohol.
Protocol 2: Deprotection of a 2,3-Dimethoxybenzyl Ether via Oxidative Cleavage
This protocol describes a general procedure for the deprotection of a 2,3-dimethoxybenzyl ether using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Materials:
-
2,3-Dimethoxybenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 - 1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (or pH 7 phosphate buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,3-dimethoxybenzyl protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Add DDQ (1.2 - 1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Mandatory Visualization
Caption: Williamson Ether Synthesis for 2,3-DMB Protection.
Caption: Deprotection of 2,3-DMB Ether.
Application Notes & Protocols: The Use of Dimethoxybenzyl Moieties in Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of Dimethoxybenzyl Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)
Introduction and Overview
While the query specifically mentioned 2,3-dimethoxybenzyl alcohol, a thorough review of established peptide synthesis literature and common laboratory practices indicates that its direct use as a linker or protecting group is not well-documented. Instead, the isomeric 2,4-dimethoxybenzyl (2,4-DMB) group is a widely employed and versatile acid-labile protecting group in peptide chemistry.[1][2] This document will therefore focus on the principles and applications of the 2,4-DMB group as a representative and highly relevant example of how dimethoxybenzyl moieties are utilized in modern peptide synthesis.
The 2,4-DMB group is primarily used for the protection of amine functionalities.[3] Its key advantage lies in its heightened acid lability compared to other benzyl-type protecting groups like the p-methoxybenzyl (PMB) group.[1] The presence of a second methoxy group at the ortho position further activates the benzyl system, allowing for its removal under milder acidic conditions. This property is crucial for orthogonal protection strategies, where selective deprotection of one group is required while others remain intact.[1][4]
The 2,4-DMB group is most notably used for:
-
Side-chain protection of Asparagine (Asn) and Glutamine (Gln): It prevents side reactions associated with the amide side chains during peptide synthesis.[5][6]
-
Protection of secondary amines: It can be used to prevent undesirable side reactions like the double alkylation of secondary amines formed in pseudopeptide synthesis.[2]
Below is a comparison of the chemical structures of this compound and the widely used 2,4-dimethoxybenzylamine, the precursor for the 2,4-DMB protecting group.
General Workflow in Solid-Phase Peptide Synthesis (SPPS)
The 2,4-DMB group is incorporated as a side-chain protecting group on an amino acid monomer before its coupling to the growing peptide chain on a solid support. The overall process follows the standard Fmoc-SPPS workflow, where the DMB group remains stable during the repeated basic treatments (e.g., piperidine) used for Nα-Fmoc group removal. It is then cleaved during the final acidolytic step.
Quantitative Data: Cleavage Conditions for the 2,4-DMB Group
The removal of the 2,4-DMB group is highly dependent on the acid concentration and the presence of scavengers. This allows for either selective removal or complete deprotection in conjunction with cleavage from the resin.
| Cleavage Method | Reagent Cocktail | Typical Conditions | Application/Outcome | Reference |
| Mild Acidolysis | 1-2% TFA in Dichloromethane (DCM) | Room Temp, 30-60 min | Selective removal of 2,4-DMB while other acid-labile groups (e.g., t-Butyl) remain intact. | [1][4] |
| Standard Acidolysis | 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | Room Temp, 1-3 hours | Complete deprotection of all acid-labile side-chain groups and cleavage from acid-sensitive resins (e.g., Wang, Rink). | [4] |
| Oxidative Cleavage | 1.5 equiv. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) in DCM/H₂O | Room Temp | Orthogonal cleavage, useful when acid-sensitive groups must be preserved. | [1] |
Cleavage Mechanism
The acid-labile nature of the 2,4-DMB group stems from the electron-donating effects of the two methoxy groups, which stabilize the resulting benzylic carbocation formed upon protonation and cleavage. This stabilized carbocation is then trapped by scavengers in the cleavage cocktail, such as TIS, to prevent side reactions.
Experimental Protocols
Protocol 1: Standard Cleavage and Global Deprotection of a 2,4-DMB Protected Peptide
This protocol is for the final cleavage of the peptide from an acid-sensitive resin (e.g., Wang resin) and the simultaneous removal of the 2,4-DMB group and other acid-labile protecting groups (e.g., Boc, tBu).
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Nitrogen or argon stream for drying
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Stir or gently agitate the suspension at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the collected filtrate under a gentle stream of nitrogen to remove the majority of the TFA.
-
Add cold diethyl ether (approx. 10 times the volume of the remaining solution) to the concentrated filtrate to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[4]
-
Dry the final peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Protocol 2: Selective On-Resin Cleavage of the 2,4-DMB Group
This protocol is for the selective removal of the 2,4-DMB group while the peptide remains attached to the resin and other protecting groups like t-Butyl are preserved.
Materials:
-
2,4-DMB protected peptide-resin
-
Selective Cleavage Cocktail: 1% TFA and 2% TIS in DCM[1]
-
DCM for washing
-
Diisopropylethylamine (DIEA) solution for neutralization (e.g., 10% in DCM)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.[1]
-
Drain the DCM and add the selective cleavage cocktail to the resin.
-
Gently agitate the suspension at room temperature for 30 minutes.[1]
-
Drain the cleavage solution.
-
Repeat steps 2-4 with a fresh portion of the cleavage cocktail for another 30 minutes to ensure complete removal.[1]
-
Wash the resin thoroughly with DCM to remove all traces of acid.
-
Neutralize the resin by washing with a 10% DIEA solution in DCM, followed by extensive washing with DCM.
-
The resin is now ready for subsequent modification at the newly deprotected site.
References
Application Notes and Protocols for the Cleavage of the 2,3-Dimethoxybenzyl (DMB) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 2,3-Dimethoxybenzyl (DMB) group is a valuable acid-labile and oxidatively cleavable protecting group for alcohols, amines, and other functional groups in multi-step organic synthesis. Its enhanced lability compared to the unsubstituted benzyl (Bn) or even the p-methoxybenzyl (PMB) group allows for its removal under milder conditions, offering a degree of orthogonality in complex synthetic strategies. These application notes provide a comprehensive overview of the common cleavage conditions for the DMB group, detailed experimental protocols, and a summary of relevant quantitative data.
Note on Isomers: The vast majority of published literature focuses on the closely related 2,4-Dimethoxybenzyl (2,4-DMB) protecting group. Due to the similar electron-donating nature of the two methoxy groups on the aromatic ring, the cleavage conditions for the 2,3-DMB group are expected to be very similar. The following data and protocols are primarily based on literature for the 2,4-DMB isomer and should serve as an excellent starting point for the optimization of 2,3-DMB cleavage reactions.
Cleavage Conditions Overview
The DMB protecting group is most commonly cleaved under two main conditions: acidic hydrolysis and oxidative cleavage.
1. Acidic Cleavage: The DMB group is highly susceptible to acidic conditions, which facilitate the formation of a resonance-stabilized dimethoxybenzyl carbocation. Trifluoroacetic acid (TFA) is the most common reagent for this purpose. The reaction is typically fast and efficient at room temperature. To prevent the reactive carbocation from alkylating electron-rich functionalities on the substrate or other molecules in the reaction mixture, scavengers are often employed.
2. Oxidative Cleavage: Reagents such as 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for the oxidative deprotection of DMB ethers. This method is advantageous as it proceeds under neutral conditions, making it compatible with acid-sensitive functional groups. The mechanism involves the formation of a charge-transfer complex between the electron-rich DMB group and the electron-deficient DDQ, leading to selective cleavage.
Quantitative Data Summary
The following tables summarize representative cleavage conditions for DMB-protected compounds.
Table 1: Acidic Cleavage of DMB-Protected Alcohols and Amines with Trifluoroacetic Acid (TFA)
| Substrate Type | TFA Concentration (% in DCM) | Scavenger (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protected Alcohol | 10 - 50 | Anisole (5-10) | 0 - RT | 1 - 4 | 85 - 95 | [1] |
| Protected Phenol | 20 - 50 | 1,3-Dimethoxybenzene (3-5) | 0 - RT | 1 - 4 | 80 - 92 | [1] |
| Peptide on Resin | 95 (neat with scavengers) | TIS (2.5%), Water (2.5%) | RT | 1 - 3 | Not specified | [2] |
| Protected Amine | Neat | Anisole | 70 - 100 | several | Not specified | [3] |
DCM = Dichloromethane, TIS = Triisopropylsilane, RT = Room Temperature
Table 2: Oxidative Cleavage of DMB-Protected Alcohols with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
| Substrate Type | DDQ (equiv.) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 1.1 - 1.5 | CH₂Cl₂/H₂O (18:1) | 0 - RT | 1 - 4 | 90 - 98 | [4] |
| Secondary Alcohol | 1.2 - 1.5 | CH₂Cl₂/H₂O (18:1) | RT | 2 - 6 | 85 - 95 | [4] |
| Protected Phenol | 1.5 | CH₂Cl₂/H₂O (10:1) | RT | 3 | 88 | [5] |
| N-protected Indole | 2.2 | Toluene/H₂O (20:1) | 80 | 71 | 79 | [6] |
Experimental Protocols
Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures involving TFA should be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, and acid-resistant gloves). DDQ is toxic and should be handled with care.
Protocol 1: General Procedure for Acidic Cleavage of a DMB-Protected Alcohol using TFA
Materials:
-
DMB-protected alcohol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS) or Anisole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equiv) in anhydrous DCM (to make a ~0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a scavenger, such as TIS (1.5 equiv) or anisole (5 equiv), to the solution.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA (10-50% v/v in DCM) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: General Procedure for Oxidative Cleavage of a DMB-Protected Alcohol using DDQ
Materials:
-
DMB-protected alcohol
-
Dichloromethane (DCM)
-
Deionized water
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equiv) in a mixture of DCM and water (typically 18:1 v/v) to a concentration of approximately 0.05-0.1 M.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark in color.[4]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine to remove the reduced DDQ (DDQH₂).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Oxidative Deprotection of 2,3-Dimethoxybenzyl Ethers using DDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dimethoxybenzyl (DMB) ether is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the context of drug development where mild and selective deprotection is paramount. Its removal under oxidative conditions using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) offers a reliable and chemoselective method. This approach is favored for its efficiency and its compatibility with a wide range of other protecting groups and sensitive functional moieties. The electron-donating methoxy groups on the benzyl ring facilitate a selective reaction with DDQ, proceeding under generally neutral and mild conditions.
The reaction is initiated by the formation of a charge-transfer complex between the electron-rich DMB ether and the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a radical cation, which is stabilized by the methoxy substituents. Subsequent reaction with water leads to the cleavage of the ether linkage, liberating the free alcohol, 2,3-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH2). This method's selectivity allows for the deprotection of DMB ethers in the presence of other protecting groups such as benzyl (Bn), p-methoxybenzyl (PMB), and various silyl ethers.
Reaction Mechanism and Workflow
The oxidative deprotection of a 2,3-dimethoxybenzyl (DMB) ether with DDQ proceeds through a well-established mechanism involving a charge-transfer complex and subsequent oxidative cleavage.
Caption: Mechanism of 2,3-DMB deprotection using DDQ.
A typical experimental workflow for the deprotection of DMB ethers using DDQ involves a straightforward procedure of reaction setup, monitoring, work-up, and purification.
Caption: General workflow for DMB deprotection using DDQ.
Quantitative Data Summary
The efficiency of DDQ-mediated deprotection of dimethoxybenzyl ethers is influenced by the substrate, solvent, temperature, and stoichiometry of the reagents. The following table summarizes representative quantitative data for the deprotection of various DMB and related ethers. While specific examples for the 2,3-DMB group are not extensively reported, the conditions for 2,4-DMB and 3,4-DMB are highly analogous.
| Entry | Substrate | DDQ (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 9-(3,4-dimethoxybenzyl)carbazole | 2.2 | Toluene/H₂O | 80 | < 71 | 82 |
| 2 | S-Phenyl 2-O-DMB-3-O-Bn-4-O-PMB-α-L-rhamnopyranoside | 1.1 | CH₂Cl₂/H₂O (18:1) | RT | 1 | 95 |
| 3 | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17/1) | RT | 1.5 | 78 |
| 4 | S-Phenyl 2,3-di-O-benzyl-4-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17/1) | RT | 2 | 85 |
Experimental Protocols
Materials and Equipment:
-
DMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water or pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
General Protocol for the Oxidative Deprotection of DMB Ethers:
-
Reaction Setup: In a round-bottom flask, dissolve the 2,3-dimethoxybenzyl (DMB)-protected substrate (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 v/v ratio). The concentration of the substrate is generally maintained around 0.05–0.1 M.
-
Initiation: Cool the solution to 0 °C using an ice bath.
-
Addition of DDQ: To the cooled and stirring solution, add DDQ (1.1–1.5 equivalents) portion-wise over a few minutes. A color change to dark green or brown is typically observed upon the addition of DDQ.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1–4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. The color of the reaction mixture will often lighten.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, then filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure deprotected alcohol.
Safety Precautions:
-
DDQ is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
Key Considerations and Troubleshooting
-
Solvent System: The presence of water is crucial for the hydrolysis of the intermediate hemiacetal. Anhydrous conditions will not lead to the desired deprotection. For acid-sensitive substrates, using a buffered aqueous solution (e.g., pH 7 phosphate buffer) can be beneficial.
-
Stoichiometry of DDQ: While a slight excess of DDQ (1.1–1.5 equivalents) is generally sufficient, the optimal amount may vary depending on the substrate's reactivity.
-
Reaction Temperature: The reaction is typically initiated at 0 °C to control any initial exotherm and then allowed to proceed at room temperature. For less reactive substrates, gentle heating may be required.
-
Work-up: The reduced form of DDQ (DDQH₂) is acidic and can be effectively removed by a basic wash with saturated NaHCO₃ solution during the work-up.
-
Substrate Solubility: Ensure that the DMB-protected compound is fully soluble in the chosen solvent system. If solubility is an issue, alternative solvents such as acetonitrile may be explored.
-
Incomplete Reaction: If the reaction is sluggish or incomplete, consider increasing the equivalents of DDQ, elevating the reaction temperature, or extending the reaction time. The purity of the DDQ should also be verified.
-
Side Reactions: The carbocation intermediate formed during the reaction can potentially be trapped by other nucleophiles present in the substrate. This should be a consideration in the synthetic design.
Application Notes and Protocols: The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Group as a Photoremovable Protecting Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: Photoremovable protecting groups (PPGs), often referred to as "caging" groups, provide powerful spatiotemporal control over the release of bioactive molecules, reagents, or catalysts.[1][2] By using light as a traceless reagent, researchers can initiate chemical or biological processes with high precision, avoiding the need for chemical deprotection agents that can interfere with sensitive systems.[2]
Among the most widely used PPGs are the ortho-nitrobenzyl derivatives.[1][3] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, also known as the 6-nitroveratryl (NV) group, is a prominent member of this class.[3] The addition of two methoxy groups to the 2-nitrobenzyl core shifts the absorption maximum to longer, less damaging wavelengths (around 350 nm) and improves the rate and efficiency of the photochemical reaction compared to the parent compound. This makes the DMNB group particularly suitable for applications in organic synthesis and for releasing biologically active compounds like neurotransmitters, nucleotides, and carboxylic acids in physiological systems.[4][5][6]
While 2,3-dimethoxybenzyl alcohol is a stable aromatic alcohol, the photolabile character is conferred by the critical placement of a nitro group at the ortho position to the benzylic carbon. The DMNB protecting group is typically introduced using 4,5-dimethoxy-2-nitrobenzyl alcohol or its corresponding bromide.[7]
Mechanism of Photodeprotection
The photolytic cleavage of the DMNB group is an intramolecular redox reaction initiated by the absorption of a photon. Upon excitation with UV light (typically ~365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.[7][8] This intermediate rapidly rearranges through a cyclic state to release the protected substrate (e.g., alcohol, carboxylic acid) and the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[9][10]
Quantitative Data
The efficiency of photolysis depends on several factors, including the substrate, solvent, and irradiation wavelength. The DMNB group is characterized by its strong absorption in the near-UV range.
| Parameter | Value | Substrate / Conditions | Reference |
| λmax (Absorption) | ~350 nm | DMNPB-L-glutamate ester | [4][11] |
| Molar Extinction (ε) | ~4,500 M-1cm-1 | DMNPB-L-glutamate ester at 350 nm | [4] |
| Typical Irradiation Wavelength | 350 - 365 nm | Various substrates | [6][9][12] |
| Quantum Yield (Φ) | 0.26 | L-Glutamate release | [4][11] |
| 0.001 - 0.01 | General range for one-photon uncaging | [1] | |
| Release Half-Time (t1/2) | 0.53 ms | γ-L-glutamyl threo-DMNPB ester | [4] |
Application Notes
-
Scope of Protection: The DMNB group is highly versatile and has been successfully used to protect a wide range of functional groups, including carboxylates, phosphates, alcohols, and amines.[2][5] It is particularly prevalent in neurobiology for the controlled release of neurotransmitters and in molecular biology for the photorelease of nucleotides.[5][13]
-
Solvent and pH: Photolysis can be conducted in a variety of organic solvents (e.g., DMSO, MeCN) and aqueous buffers.[12][14] The rate of decay of the intermediate species can be pH-dependent, a factor that should be considered in biological experiments.[8]
-
Photolysis Byproduct: The primary byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, is known to be reactive towards nucleophiles like thiols. Furthermore, this byproduct and subsequent derivatives can be fluorescent, which may interfere with common fluorescent dyes (e.g., fluorescein) used in biological imaging.[6][10] This should be carefully controlled for in experimental design.
-
Orthogonality: The DMNB group is orthogonal to most common protecting groups. It is stable under acidic and basic conditions used to cleave groups like Boc, Fmoc, or silyl ethers, allowing for complex, multi-step synthetic strategies.
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid with the DMNB Group
This protocol describes a general procedure for the esterification of a carboxylic acid using 4,5-dimethoxy-2-nitrobenzyl bromide.
Materials:
-
Carboxylic acid substrate
-
4,5-dimethoxy-2-nitrobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 eq).
-
Deprotonation: Dissolve the acid in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the mixture back to 0 °C. Add a solution of 4,5-dimethoxy-2-nitrobenzyl bromide (1.2 eq) in a minimum amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude residue by silica gel column chromatography to yield the DMNB-protected carboxylic acid.
Protocol 2: Photochemical Deprotection (Uncaging)
This protocol provides a general method for the photolytic cleavage of a DMNB-protected substrate.
Materials:
-
DMNB-protected substrate
-
Appropriate solvent (e.g., HPLC-grade MeCN, DMSO, or buffered aqueous solution)
-
Quartz or Pyrex reaction vessel
-
UV lamp with output at 350-365 nm (e.g., Rayonet photoreactor, medium-pressure mercury lamp with filter)[14]
-
Magnetic stirrer
-
Cooling system (if required, to maintain constant temperature)
Procedure:
-
Solution Preparation: Prepare a solution of the DMNB-caged compound in the desired solvent. The concentration should be optimized but is typically in the micromolar to low millimolar range to avoid inner filter effects.
-
Experimental Setup: Transfer the solution to a suitable photoreaction vessel (quartz is preferred for wavelengths <300 nm, Pyrex is often sufficient for ~365 nm). Place the vessel in the photoreactor or at a fixed distance from the UV lamp. If the reaction is temperature-sensitive, use a cooling bath.
-
Irradiation: Begin stirring and irradiate the solution with the UV lamp. For quantitative studies, ensure the light output is stable and consistent.
-
Monitoring: Monitor the progress of the deprotection by a suitable analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy (observing the decrease of the DMNB absorbance peak around 350 nm).[5][6]
-
Completion: Continue irradiation until the starting material is consumed or the desired conversion is reached.
-
Post-Processing: The resulting solution containing the deprotected substrate and the nitrosobenzaldehyde byproduct can be used directly in biological assays or worked up for isolation of the product if required.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New photoremovable protecting groups for carboxylic acids with high photolytic efficiencies at near-UV irradiation. Application to the photocontrolled release of L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo-cleavable nucleotides for primer free enzyme mediated DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of 2,4-Dimethoxybenzyl (DMB) Protection in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex oligosaccharides and glycoconjugates. The 2,4-dimethoxybenzyl (DMB) group, a member of the benzyl ether family of protecting groups, has emerged as a valuable tool due to its unique electronic properties. The two electron-donating methoxy groups on the aromatic ring render the DMB ether significantly more labile to acidic and certain oxidative conditions compared to the more conventional p-methoxybenzyl (PMB) and benzyl (Bn) ethers.[1][2] This enhanced lability allows for its selective removal under mild conditions, a critical feature for orthogonal protection strategies in multi-step syntheses.[1][3]
This document provides detailed application notes and protocols for the use of the DMB protecting group in carbohydrate chemistry, including quantitative data for comparison, detailed experimental procedures, and visualizations of key concepts and workflows.
Data Presentation: Comparative Performance of Benzyl-Type Protecting Groups
The choice of a benzyl-type protecting group is often dictated by the required stability throughout a synthetic sequence and the specific conditions available for its removal. The DMB group offers the highest acid lability among the common benzyl ethers, enabling a hierarchical deprotection strategy.[1]
Table 1: Comparison of Reaction Conditions and Yields for the Protection of Primary Alcohols with Benzyl-Type Ethers
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95[2] |
| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98[2] |
| Bn | Benzyl bromide | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
Table 2: Comparison of Deprotection Conditions for Benzyl-Type Ethers
| Protecting Group | Deprotection Method | Reagents and Conditions | Relative Rate of Cleavage | Typical Yield (%) |
| DMB | Acidic Cleavage | Mild TFA (e.g., 10% in CH₂Cl₂) | Fastest | High (>90%)[3] |
| PMB | Acidic Cleavage | Harsher TFA conditions or longer reaction times | Slower than DMB | 68 - 98[3] |
| Bn | Acidic Cleavage | Generally Stable | - | - |
| DMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, rt | Fastest | >90%[3] |
| PMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, rt | Slower than DMB | 97%[3] |
| Bn | Oxidative Cleavage | Stable | - | - |
| DMB, PMB, Bn | Hydrogenolysis | H₂, Pd/C | Labile | High |
Key Applications
-
Orthogonal Protection Schemes: The DMB group can be selectively cleaved in the presence of PMB, Bn, and other protecting groups like esters and silyl ethers, allowing for the sequential unmasking of hydroxyl groups for further functionalization.[1][4]
-
Glycosylation Reactions: When used to protect the amide nitrogen of 2-acetamido sugars, the DMB group can prevent the formation of undesired oxazoline side products during glycosylation, leading to higher yields of the desired β-glycosides.
Experimental Protocols
Protocol 1: Protection of a Carbohydrate Hydroxyl Group with DMB
This protocol describes a general procedure for the introduction of a DMB ether onto a carbohydrate hydroxyl group using 2,4-dimethoxybenzyl chloride under basic conditions.[5]
Materials:
-
Carbohydrate substrate (1.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl, 1.2 equiv)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbohydrate substrate in anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 2,4-dimethoxybenzyl chloride in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow dropwise addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the DMB-protected carbohydrate.
Protocol 2: Acid-Catalyzed Deprotection of a DMB Ether
This protocol outlines a general procedure for the selective cleavage of a DMB ether using trifluoroacetic acid (TFA).[5][6]
Materials:
-
DMB-protected carbohydrate (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Toluene or anisole (as a cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected carbohydrate in anhydrous dichloromethane.
-
Add a cation scavenger such as toluene or anisole (10-20 equiv).
-
Cool the solution to 0 °C and add trifluoroacetic acid (typically 10-20% v/v in CH₂Cl₂) dropwise with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes at 0 °C to room temperature.[5]
-
Once the starting material is consumed, carefully neutralize the reaction by pouring it into a cold, stirred saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.
Protocol 3: Oxidative Deprotection of a DMB Ether
This protocol describes the oxidative cleavage of a DMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5]
Materials:
-
DMB-protected carbohydrate (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected carbohydrate in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ portion-wise.
-
Allow the reaction to warm to room temperature and stir. The reaction time can vary from 1 to several hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution until the aqueous layer is colorless, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the protection and deprotection of a carbohydrate hydroxyl group using DMB.
Caption: Logical workflow for an orthogonal deprotection strategy involving DMB, PMB, and Bn ethers.
Caption: Simplified mechanism of acid-catalyzed deprotection of a DMB ether.
Conclusion
The 2,4-dimethoxybenzyl protecting group is a powerful tool in modern carbohydrate chemistry. Its enhanced acid lability compared to other benzyl-type ethers provides a crucial advantage for orthogonal protection strategies, enabling the efficient and selective synthesis of complex oligosaccharides and glycoconjugates. The protocols and data presented herein offer a guide for researchers to effectively implement DMB protection in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Cleavage of Acid-Labile 2,3-Dimethoxybenzyl (2,3-DMB) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in drug development and carbohydrate chemistry, the strategic use of protecting groups is essential for achieving chemo- and regioselectivity. Benzyl-type ethers are among the most common protecting groups for hydroxyl functionalities due to their general stability and ease of removal. The 2,3-dimethoxybenzyl (2,3-DMB) ether is an acid-labile protecting group that offers distinct advantages over the more common benzyl (Bn) and p-methoxybenzyl (PMB) ethers. The presence of two electron-donating methoxy groups on the aromatic ring enhances the acid lability of the 2,3-DMB group, allowing for its selective removal under milder acidic conditions. This increased reactivity is attributed to the stabilization of the resulting benzylic carbocation upon cleavage. This attribute is particularly valuable in the synthesis of complex molecules with multiple sensitive functional groups.
These application notes provide a comprehensive overview of the synthesis and acid-catalyzed deprotection of 2,3-DMB ethers, including detailed experimental protocols and data tables for reference. The methodologies presented are based on established principles of Williamson ether synthesis and acid-labile ether cleavage, with specific conditions adapted from procedures for the closely related and well-documented 2,4-dimethoxybenzyl protecting group.[1]
Key Advantages of the 2,3-DMB Protecting Group
-
High Acid Lability: 2,3-DMB ethers are significantly more sensitive to acid than PMB and Bn ethers, enabling selective deprotection.[1]
-
Mild Cleavage Conditions: Deprotection can be achieved with dilute solutions of acids like trifluoroacetic acid (TFA) at or below room temperature, which helps in preserving other acid-sensitive functionalities.[2]
-
Orthogonal Deprotection: The 2,3-DMB group can be cleaved under conditions that leave other protecting groups, such as benzyl ethers, esters, and some silyl ethers, intact.
Data Presentation: Synthesis of 2,3-Dimethoxybenzyl Ethers
The synthesis of 2,3-DMB ethers typically proceeds via the Williamson ether synthesis.[3][4] This involves the deprotonation of an alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with 2,3-dimethoxybenzyl bromide. The following table summarizes representative conditions for this transformation.
Table 1: Representative Conditions for the Synthesis of 2,3-DMB Ethers
| Substrate (Alcohol) | Base (Equivalents) | Reagent (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) |
| Primary Alcohol | NaH (1.2) | 2,3-DMB-Br (1.1) | Anhydrous DMF | 0 °C to RT | 12-18 | >90 (Typical) |
| Secondary Alcohol | NaH (1.5) | 2,3-DMB-Br (1.3) | Anhydrous DMF/THF | 0 °C to RT | 18-24 | 70-85 (Typical) |
| Phenol | K₂CO₃ (2.0) | 2,3-DMB-Br (1.2) | Anhydrous DMF | RT to 50 °C | 8-12 | >90 (Typical) |
Note: Yields are typical estimates based on Williamson ether synthesis with analogous substrates and may vary depending on the specific alcohol.
Data Presentation: Acid-Labile Deprotection of 2,3-Dimethoxybenzyl Ethers
The cleavage of 2,3-DMB ethers is most commonly achieved under mild acidic conditions. Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a standard reagent for this purpose. The reaction proceeds through the formation of a resonance-stabilized 2,3-dimethoxybenzyl carbocation. To prevent this reactive intermediate from alkylating other nucleophilic sites in the molecule, a cation scavenger is often added.[2]
Table 2: Representative Conditions for the Acid-Catalyzed Cleavage of 2,3-DMB Ethers
| Substrate (2,3-DMB Ether) | Acid (Concentration) | Scavenger (Equivalents) | Solvent | Temperature | Time (min) | Yield (%) |
| Primary Alcohol Derivative | TFA (10-20% v/v) | Triisopropylsilane (3.0) | Anhydrous DCM | 0 °C to RT | 15-60 | >90 (Typical) |
| Secondary Alcohol Derivative | TFA (20-50% v/v) | Anisole (5.0) | Anhydrous DCM | 0 °C | 30-90 | 85-95 (Typical) |
| Phenol Derivative | TFA (10% v/v) | 1,3-Dimethoxybenzene (3.0) | Anhydrous DCM | 0 °C | 10-30 | >90 (Typical) |
Note: Yields are typical estimates based on the deprotection of analogous benzyl-type ethers and may vary based on the substrate's complexity and other present functional groups.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2,3-Dimethoxybenzyl (2,3-DMB) Ether
This protocol describes a general method for the protection of a primary alcohol using sodium hydride and 2,3-dimethoxybenzyl bromide.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
2,3-Dimethoxybenzyl bromide (1.1 eq)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dimethoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-DMB ether.
Protocol 2: General Procedure for the Acid-Catalyzed Cleavage of a 2,3-DMB Ether
This protocol outlines a general method for the deprotection of a 2,3-DMB ether using trifluoroacetic acid with a scavenger.
Materials:
-
2,3-DMB protected compound (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triisopropylsilane (TIS) or Anisole (scavenger, 3-5 eq)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,3-DMB protected compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add the scavenger (e.g., triisopropylsilane, 3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid dropwise to achieve the desired concentration (typically 10-20% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC.
-
Upon completion (typically 15-60 minutes), carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Mandatory Visualizations
Caption: Workflow for Williamson Ether Synthesis of 2,3-DMB ethers.
Caption: Mechanism of acid-catalyzed deprotection of 2,3-DMB ethers.
References
Application Notes and Protocols: Strategic Use of the 2,4-Dimethoxybenzyl (DMB) Group in Polyfunctional Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic use of the 2,4-dimethoxybenzyl (DMB) group for protecting various functional groups in the synthesis of complex, polyfunctional molecules. The unique properties of the DMB group, particularly its acid lability, offer significant advantages in orthogonal protection strategies, enabling precise and selective chemical manipulations.[1][2]
Introduction to the DMB Protecting Group
The 2,4-dimethoxybenzyl (DMB) group is a versatile, acid-labile protecting group widely employed in organic synthesis.[3] Its utility stems from the two electron-donating methoxy groups on the aromatic ring, which stabilize the benzylic carbocation formed during acidic cleavage.[4] This electronic feature renders the DMB group significantly more susceptible to acidic and certain oxidative conditions compared to the related p-methoxybenzyl (PMB) and unsubstituted benzyl (Bn) groups, forming the basis for its orthogonality.[5][6]
Key Features of the DMB Group:
-
High Acid Lability: Can be cleaved under mild acidic conditions, often with high selectivity in the presence of other acid-sensitive groups like Boc.[1][3]
-
Orthogonality: Stable to basic conditions used for Fmoc group removal and to many reducing and nucleophilic reagents, allowing for its integration into complex orthogonal protection schemes.[3][7]
-
Versatility: Effectively protects a range of functional groups, including alcohols, amines, amides, and sulfamates.[1][7][8]
-
Mild Cleavage Conditions: Besides acidic cleavage, the DMB group can also be removed under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[3][9]
Applications in Polyfunctional Molecule Synthesis
The DMB group is a valuable tool in various synthetic contexts, particularly in peptide, carbohydrate, and complex natural product synthesis.
-
Peptide Synthesis: Used for the protection of backbone amides to prevent aggregation and improve synthetic efficiency.[1][4] It is also employed for the side-chain protection of asparagine and glutamine to prevent side reactions.[1][10]
-
Carbohydrate Chemistry: The DMB group's enhanced acid lability allows for hierarchical deprotection strategies in the synthesis of complex oligosaccharides.[11]
-
General Organic Synthesis: Provides robust protection for alcohols and amines during multi-step syntheses where selective deprotection is crucial.[1][5]
Data Presentation: DMB Protection and Deprotection Conditions
The following tables summarize quantitative data for the introduction and removal of the DMB group on various functional groups, providing a comparative overview of different reaction conditions.
Table 1: Protection of Alcohols with DMB Group
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | DMB-Cl | NaH | THF | 0 to RT | 12-16 | >90 | [5] |
| Carbohydrate OH | DMB-Cl | NaH | DMF | 0 to RT | 12-24 | High | [11] |
Table 2: Deprotection of DMB-Protected Alcohols
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DMB-protected alcohol | 20% TFA/DCM | DCM | RT | 1-4 | High | [5] |
| DMB-protected alcohol | DDQ (1.1-1.5 equiv) | DCM/H₂O | 0 to RT | 1-4 | >90 | [6][12] |
| DMB-protected carbohydrate | 20% TFA/DCM | DCM | 0 | <1 | High | [11] |
| DMB-protected carbohydrate | DDQ (1.2 equiv) | DCM/H₂O | 0 to RT | 1-2 | High | [12] |
Table 3: Orthogonal Deprotection of DMB in the Presence of Other Protecting Groups
| Substrate with DMB and... | Deprotection Reagent for DMB | Conditions | Outcome | Reference |
| ...Fmoc group | 20% Piperidine/DMF | RT | DMB stable, Fmoc removed | [7] |
| ...Boc group | Dilute TFA (e.g., 1-2%) | RT | DMB selectively removed | [3][13] |
| ...PMB group | DDQ (1.0 equiv) | RT, 1h | DMB selectively removed (84%) | [12] |
| ...Benzyl (Bn) group | DDQ | RT | DMB selectively removed | [6] |
Experimental Protocols
The following are detailed methodologies for the protection of alcohols and the subsequent deprotection of the DMB group.
Protocol 1: Protection of a Primary Alcohol using 2,4-Dimethoxybenzyl Chloride (DMB-Cl)
This protocol describes a standard procedure for the protection of a primary alcohol via Williamson ether synthesis.[5]
Materials:
-
Alcohol substrate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl) (1.2 equiv)
Procedure:
-
To a stirred solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,4-dimethoxybenzyl chloride in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection of a DMB Ether using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the DMB group under acidic conditions.[5]
Materials:
-
DMB-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional, as a cation scavenger)
Procedure:
-
Dissolve the DMB-protected substrate in dichloromethane.
-
Add trifluoroacetic acid (typically 10-20% v/v) to the solution at room temperature. For substrates sensitive to the DMB cation, a scavenger like toluene can be added.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove excess TFA.
-
Purify the crude product by flash column chromatography.
Protocol 3: Oxidative Deprotection of a DMB Ether using DDQ
This protocol provides a method for the selective cleavage of the DMB group under oxidative conditions.[6][12]
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water or a buffer solution (e.g., saturated aqueous NaHCO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected substrate in a mixture of dichloromethane and water (typically in a ratio of 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the progress by TLC (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the DMB protecting group strategy.
Caption: General workflow for using the DMB protecting group.
Caption: Orthogonal deprotection scheme involving DMB, Fmoc, and Boc.
Caption: Mechanism of acid-catalyzed DMB ether cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Deprotection of Dimethoxybenzyl Group Using Hypervalent Iodine(III) Reagent PIFA [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Orthogonal Deprotection of 2,4-Dimethoxybenzyl (DMB) in the Presence of Other Protecting Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, such as peptides and pharmaceuticals, the strategic use of protecting groups is essential for achieving high yields and purity. An orthogonal protection strategy, which allows for the selective removal of one protecting group without affecting others, is a cornerstone of modern synthetic chemistry. The 2,4-dimethoxybenzyl (DMB) group is a valuable acid-labile protecting group for amines, amides, and hydroxyl functionalities. Its heightened acid sensitivity compared to other benzyl-type protecting groups, like the p-methoxybenzyl (PMB) group, provides a useful level of orthogonality.[1][2] This document provides detailed application notes and protocols for the orthogonal deprotection of the DMB group in the presence of other commonly used protecting groups.
The DMB group's utility lies in its stability to basic and reductive conditions, while being readily cleaved under specific acidic or oxidative conditions.[3][4] This allows for its selective removal in the presence of groups like the 9-fluorenylmethoxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups, which are staples in peptide synthesis and general organic synthesis.[3][5]
Orthogonal Deprotection Strategy
The core principle of this orthogonal strategy is the differential lability of the protecting groups to various reagents. The DMB group can be cleaved under mildly acidic conditions (e.g., dilute trifluoroacetic acid) or oxidative conditions (e.g., 2,3-dichloro-5,6-dicyano-p-benzoquinone, DDQ), which leave other protecting groups intact.[3][6]
Caption: Logic of an orthogonal deprotection strategy involving the DMB group.
Data Presentation: Stability of Common Protecting Groups
The following table summarizes the stability of various protecting groups under the conditions used for DMB deprotection, highlighting the orthogonality.
| Protecting Group | Reagent for DMB Deprotection | Stability | Notes |
| Fmoc | 1-2% TFA in DCM | Stable | Fmoc is base-labile and stable to mild acidic conditions.[5] |
| DDQ in CH₂Cl₂/H₂O | Stable | Fmoc is stable to oxidative conditions used for DMB cleavage. | |
| Boc | 1-2% TFA in DCM | Partially Labile/Stable | Boc is more stable to acid than DMB. Selectivity is concentration and time-dependent.[3][4] |
| DDQ in CH₂Cl₂/H₂O | Stable | Boc is stable to DDQ.[6] | |
| Cbz (Z) | 1-2% TFA in DCM | Stable | Cbz is stable to acidic conditions.[3] |
| DDQ in CH₂Cl₂/H₂O | Stable | Cbz is stable to DDQ. | |
| TBDMS | 1-2% TFA in DCM | Labile | Silyl ethers are generally acid-labile. |
| DDQ in CH₂Cl₂/H₂O | Stable | TBDMS is stable to DDQ.[6] | |
| PMB | 1-2% TFA in DCM | Partially Labile/Stable | DMB is more acid-labile than PMB, allowing for selective cleavage.[4] |
| DDQ in CH₂Cl₂/H₂O | Labile | Both DMB and PMB are cleaved by DDQ, but DMB reacts faster.[1][2] |
Experimental Protocols
Protocol 1: Selective Deprotection of DMB using Trifluoroacetic Acid (TFA)
This protocol describes the selective removal of the DMB group from a protected substrate in solution phase using a dilute solution of TFA.
Materials:
-
DMB-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or other suitable scavenger[7]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Caption: Experimental workflow for the selective cleavage of the DMB group using TFA.
Procedure:
-
Dissolve the DMB-protected compound in anhydrous dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (TIS) (typically 1-5% v/v), to the solution. Scavengers are crucial to trap the reactive 2,4-dimethoxybenzyl cation generated during cleavage, preventing side reactions.[7]
-
Prepare a 1-2% (v/v) solution of TFA in DCM.
-
Add the TFA solution to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Deprotection of DMB using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
This protocol describes the oxidative cleavage of a DMB ether using DDQ. This method is particularly useful for substrates sensitive to acidic conditions.
Materials:
-
DMB-protected substrate (e.g., DMB ether)
-
Dichloromethane (DCM)
-
Water (or a pH 7 phosphate buffer for acid-sensitive substrates)[6]
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Caption: General workflow for DMB deprotection using DDQ.
Procedure:
-
Dissolve the DMB-protected substrate in a mixture of DCM and water (a common ratio is 18:1 v/v). The presence of water is essential for the hydrolysis of the intermediate.[6]
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (typically 1.1-1.5 equivalents) to the solution.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Conclusion
The 2,4-dimethoxybenzyl group is a versatile and highly useful protecting group in modern organic synthesis. Its pronounced acid lability provides a high degree of orthogonality with other commonly used protecting groups, enabling the synthesis of complex, multifunctional molecules.[3] The choice between acidic (TFA) and oxidative (DDQ) deprotection methods allows for flexibility in synthetic design, accommodating a wide range of substrates and other protecting groups. The protocols and data presented herein provide a practical guide for the successful implementation of the DMB group in orthogonal protection strategies.
References
Catalytic Introduction of the 2,3-Dimethoxybenzyl (DMB) Group: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic introduction of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2,3-dimethoxybenzyl (2,3-DMB) group offers distinct advantages as a protecting group for hydroxyl moieties, primarily due to its specific cleavage conditions which can provide orthogonality in complex synthetic routes. This document provides detailed application notes and protocols for the catalytic introduction of the 2,3-DMB group, summarizing key quantitative data and outlining experimental procedures.
The introduction of the 2,3-DMB group onto an alcohol is typically achieved through an etherification reaction. While direct catalytic methods using 2,3-dimethoxybenzyl alcohol are less commonly reported compared to its 2,4- and 4-methoxy counterparts, several effective strategies can be employed. These primarily involve the activation of the 2,3-dimethoxybenzyl moiety to facilitate nucleophilic attack by the alcohol.
Catalytic Systems and Methodologies
The selection of an appropriate catalytic system is crucial for achieving high yields and chemoselectivity in the introduction of the 2,3-DMB group. The most common approaches involve the use of acid catalysts or the pre-activation of the 2,3-dimethoxybenzyl source.
Acid-Catalyzed Etherification
Direct etherification of alcohols with this compound can be promoted by acid catalysts. This method relies on the in situ formation of a stabilized benzylic carbocation, which is then trapped by the alcohol.
Lewis Acids: Lewis acids are effective in promoting this transformation. Common Lewis acids that can be employed include iron(III) chloride (FeCl₃) and zinc(II) chloride (ZnCl₂). These catalysts activate the benzyl alcohol, facilitating the departure of the hydroxyl group as water.
Brønsted Acids: Strong Brønsted acids can also be utilized, although they may be less suitable for substrates with acid-labile functional groups.
Williamson Ether Synthesis
A highly reliable method for forming the 2,3-DMB ether linkage is the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with a 2,3-dimethoxybenzyl halide (e.g., chloride or bromide). While the first step is stoichiometric, the overall process can be considered catalytic in spirit as it is a general and widely applicable method.
Trichloroacetimidate Method
For acid-sensitive substrates, the use of 2,3-dimethoxybenzyl trichloroacetimidate offers a mild and efficient alternative.[1] This method involves the reaction of this compound with trichloroacetonitrile in the presence of a base to form the imidate. The resulting 2,3-dimethoxybenzyl trichloroacetimidate is a highly effective alkylating agent that can be activated by a catalytic amount of a Lewis or Brønsted acid to protect alcohols.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the introduction of benzyl and methoxy-substituted benzyl groups, which serve as a valuable reference for optimizing the introduction of the 2,3-DMB group.
| Catalyst System | Substrate (Alcohol) | 2,3-DMB Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O (5 mol%) | Primary Benzylic Alcohols | Self-condensation | Propylene Carbonate | 70-120 | 14-48 | 43-88 | [3] |
| MeAl(NTf₂)₂ (10 mol%) | sec-Phenethyl alcohol | Self-condensation | CH₂Cl₂ | 21 | 0.5 | >99 | |
| TMS-OTf (cat.) | Primary, Secondary, Tertiary Alcohols | Benzyl trichloroacetimidate | CH₂Cl₂/Pentane | 0 - RT | 16 | 39-67 | [1] |
| TfOH (cat.) | Various Alcohols | 4-Methoxybenzyl trichloroacetimidate | Not specified | Not specified | Not specified | High | [2] |
Table 1: Summary of Catalytic Conditions for Benzyl and Methoxybenzyl Etherification.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Etherification with FeCl₃
This protocol is adapted from a general method for the etherification of benzylic alcohols and can be applied to the reaction of a target alcohol with this compound.[3]
Materials:
-
Alcohol substrate
-
This compound (1.5 - 2.0 equivalents)
-
Anhydrous Iron(III) chloride (FeCl₃, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Propylene Carbonate)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate and the chosen anhydrous solvent.
-
Add this compound to the solution.
-
Add anhydrous FeCl₃ (5 mol%) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis
This is a standard and robust method for the synthesis of ethers.
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
2,3-Dimethoxybenzyl chloride or bromide (1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol substrate in the anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dimethoxybenzyl halide in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Protection using 2,3-Dimethoxybenzyl Trichloroacetimidate
This protocol is based on the well-established use of trichloroacetimidates for alcohol protection.[1][2]
Step A: Synthesis of 2,3-Dimethoxybenzyl Trichloroacetimidate
-
To a solution of this compound in anhydrous dichloromethane, add trichloroacetonitrile (1.5 equivalents).
-
Cool the mixture to 0 °C and add a catalytic amount of a strong base (e.g., DBU or NaH).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate to obtain the crude 2,3-dimethoxybenzyl trichloroacetimidate, which can often be used in the next step without further purification.
Step B: Protection of Alcohol
-
To a solution of the alcohol substrate in an anhydrous solvent (e.g., a mixture of dichloromethane and pentane), add the crude 2,3-dimethoxybenzyl trichloroacetimidate (1.5 equivalents).
-
Add a catalytic amount of a Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or Boron trifluoride etherate) or a Brønsted acid (e.g., Trifluoromethanesulfonic acid (TfOH)) at 0 °C.[1][2]
-
Stir the reaction and allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a general experimental workflow for the catalytic introduction of the 2,3-DMB group.
References
- 1. d-nb.info [d-nb.info]
- 2. p-Methoxybenzylation Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photolysis of 2,3-Dimethoxybenzyl Protected Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2,3-dimethoxybenzyl (DMB) group is a photolabile protecting group (PPG) utilized for the temporary caging of active molecules. Its cleavage can be triggered by UV light, offering precise spatiotemporal control over the release of a substrate. This document provides an overview of the principles of DMB photolysis, relevant quantitative data from analogous compounds, detailed experimental protocols for protection and photolytic deprotection, and visual diagrams of the underlying mechanisms and workflows.
Introduction and Principles
Photolabile protecting groups, or "caging" groups, are moieties that render a molecule biologically or chemically inert until they are removed by irradiation with light. This technique provides a powerful method for controlling the concentration and location of active species on demand.
The benzyl ether family is a common scaffold for PPGs. The introduction of electron-donating substituents, such as methoxy groups, onto the aromatic ring can shift the absorption maximum to longer, less damaging wavelengths (typically >300 nm) and influence the quantum efficiency of the cleavage process.[1] While various isomers like the 3,5-dimethoxybenzyl and 4,5-dimethoxy-2-nitrobenzyl groups are well-documented, the 2,3-dimethoxybenzyl group represents a specific variant within this class. The photolytic cleavage is typically a primary photochemical process that proceeds with a defined quantum yield.[1]
Key Advantages of Photolabile Protection:
-
Spatiotemporal Control: Active compounds can be released at a specific time and location.
-
Traceless Reagent: Light is the only "reagent" required for deprotection, avoiding contamination.
-
Orthogonality: Can be used in conjunction with other protecting groups that are sensitive to chemical reagents but stable to light.
Quantitative Data Summary
Direct photophysical data for the 2,3-dimethoxybenzyl protecting group is not extensively reported in the literature. However, data from closely related and commonly used photolabile protecting groups can provide valuable context for estimating its performance. The efficiency of a PPG is often evaluated by its quantum yield (Φ), the molar extinction coefficient (ε), and the wavelength of maximum absorption (λmax).
| Photolabile Protecting Group (PPG) | Abbreviation | Quantum Yield (Φ) | Wavelength (nm) | Notes |
| 4,5-Dimethoxy-2-nitrobenzyl | NV | 0.16 | 305 | A widely used nitrobenzyl-based PPG.[2] |
| 4,5-Dimethoxy-2-nitrobenzyl | NV | 0.006 | 365 | Quantum yield is highly wavelength-dependent.[2] |
| 3',5'-Dimethoxybenzoin | DMB | up to 0.64 | ~254 | A carbonyl-based PPG with high quantum efficiency.[1] |
| p-Hydroxyphenacyl | pHP | 0.01 - 0.5 | ~300 | Release occurs on a nanosecond timescale.[1] |
Photolysis Mechanism and Conceptual Diagrams
The photolysis of simple benzyl ethers typically proceeds through a homolytic cleavage of the benzylic C-O bond upon absorption of a photon. The resulting radicals are then quenched by hydrogen abstraction from the solvent or other hydrogen donors.
Caption: Plausible photolysis mechanism for 2,3-DMB ethers.
The concept of photocaging allows for the precise delivery of an active molecule to its biological target.
Caption: Conceptual diagram of photocaging.
Experimental Protocols
The following protocols provide a general framework for the synthesis, photolytic deprotection, and analysis of 2,3-DMB protected compounds.
This protocol describes a standard Williamson ether synthesis for attaching the DMB protecting group.
Materials:
-
Primary alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,3-Dimethoxybenzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dimethoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to afford the DMB-protected alcohol.
This protocol outlines a general procedure for photolysis. Note: Optimal wavelength, solvent, and irradiation time must be determined empirically for each specific DMB-protected substrate.
Materials:
-
2,3-DMB protected compound
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile, or buffered aqueous solution)
-
Quartz reaction vessel or cuvette
-
UV light source (e.g., medium-pressure mercury lamp with appropriate filters, or a specific wavelength LED array, typically in the 300-360 nm range)
Procedure:
-
Prepare a stock solution of the DMB-protected compound in the chosen solvent at a known concentration (e.g., 0.01 - 0.1 M).
-
Transfer a specific volume of the solution to a quartz reaction vessel. Quartz is essential as it is transparent to UV light.
-
Place the vessel in the photolysis apparatus. If the reaction is temperature-sensitive, use a cooling system.
-
Irradiate the sample with the UV light source. It is recommended to perform initial experiments with small aliquots to determine the optimal irradiation time.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture for analysis.
-
Monitor the disappearance of the starting material and the appearance of the deprotected product by HPLC or TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.
-
Purify the deprotected product from the photolytic byproduct (2,3-dimethoxy-toluene or related compounds) using column chromatography or crystallization.
This protocol provides a method to quantify the progress of the photolysis reaction.
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 280 nm (aromatic absorption)
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standards: Create calibration standards of both the starting DMB-protected compound and the expected deprotected product at known concentrations.
-
Sample Preparation: Dilute the aliquots taken from the photolysis reaction (Protocol 2, Step 5) with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks corresponding to the starting material and the product by their retention times. Calculate the concentration of each species in the reaction mixture by comparing their peak areas to the calibration curves. This allows for the determination of reaction conversion and yield over time.
Experimental Workflow Diagram
The entire process from protection to analysis can be visualized as a sequential workflow.
Caption: Workflow from protection to final analysis.
References
Application Notes and Protocols: Mechanism and Cleavage of 2,3-Dimethoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dimethoxybenzyl (2,3-DMB) ether serves as a crucial protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules. Its removal, or cleavage, is a critical step that requires specific conditions to ensure the integrity of the target molecule. The electronic properties of the dimethoxy-substituted aromatic ring render the 2,3-DMB group susceptible to cleavage under both oxidative and acidic conditions. The presence of two electron-donating methoxy groups facilitates the formation of a stabilized benzylic carbocation upon cleavage, influencing its reactivity compared to other benzyl-type protecting groups. This document provides detailed insights into the mechanism of 2,3-DMB ether cleavage and protocols for its effective removal.
Mechanism of 2,3-Dimethoxybenzyl Ether Cleavage
The cleavage of 2,3-dimethoxybenzyl ethers can be achieved through two primary mechanisms: oxidative cleavage and acidic cleavage.
Oxidative Cleavage
Oxidative cleavage is most commonly performed using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The reaction proceeds through the formation of a charge-transfer complex between the electron-rich 2,3-DMB ether and the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a radical cation, which is stabilized by the methoxy groups. Subsequent reaction with water leads to the formation of a hemiacetal, which then collapses to release the deprotected alcohol, 2,3-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).
Caption: Oxidative cleavage pathway of a 2,3-DMB ether using DDQ.
Acidic Cleavage
Under acidic conditions, typically with a strong acid such as trifluoroacetic acid (TFA) or triflic acid (TfOH), the ether oxygen of the 2,3-DMB group is protonated. This protonation converts the hydroxyl group of the protected alcohol into a good leaving group. Departure of the alcohol generates a resonance-stabilized 2,3-dimethoxybenzyl carbocation. This carbocation is then trapped by a nucleophile present in the reaction mixture, which can be the conjugate base of the acid or an added scavenger, to yield the deprotected alcohol.
Caption: Acidic cleavage pathway of a 2,3-DMB ether.
Quantitative Data Summary
The efficiency of 2,3-DMB ether cleavage is dependent on the substrate, reagent, and reaction conditions. The following tables provide representative data for the deprotection of dimethoxybenzyl ethers, which can serve as a starting point for optimizing the cleavage of 2,3-DMB ethers.
Table 1: Oxidative Cleavage of Dimethoxybenzyl Ethers with DDQ
| Substrate (Alcohol) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | DDQ (1.2) | CH₂Cl₂/H₂O (18:1) | Room Temp | 1-4 | 85-95 | [1] |
| Secondary Alcohol | DDQ (1.5) | CH₂Cl₂/H₂O (10:1) | Room Temp | 2-8 | 80-90 | [1] |
| Phenol | DDQ (1.2) | Toluene/H₂O (20:1) | 50 | 6 | 70-85 | [2] |
Table 2: Acidic Cleavage of Dimethoxybenzyl Ethers
| Substrate (Alcohol) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 10% TFA in CH₂Cl₂ | CH₂Cl₂ | 0 to Room Temp | 0.5-2 | 90-98 | [3] |
| Secondary Alcohol | 20% TFA in CH₂Cl₂ | CH₂Cl₂ | Room Temp | 1-5 | 85-95 | [3] |
| Acid-sensitive substrate | 0.1 equiv TfOH | CH₂Cl₂ | Room Temp | 0.25 | >90 | [3] |
Experimental Protocols
Note: The following protocols are based on general procedures for the cleavage of dimethoxybenzyl ethers and may require optimization for specific 2,3-DMB protected substrates.
Protocol 1: Oxidative Cleavage using DDQ
Materials:
-
2,3-DMB protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,3-DMB protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically an 18:1 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[1]
Caption: General workflow for the oxidative cleavage of a 2,3-DMB ether.
Protocol 2: Acidic Cleavage using Trifluoroacetic Acid (TFA)
Materials:
-
2,3-DMB protected alcohol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Cation scavenger (e.g., triethylsilane or anisole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,3-DMB protected alcohol (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add a cation scavenger (e.g., triethylsilane, 3-5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in CH₂Cl₂ (e.g., 10-20% v/v) dropwise to the stirred reaction mixture.
-
Stir the reaction at 0 °C or allow it to warm to room temperature for 30 minutes to 5 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.[3]
Caption: General workflow for the acidic cleavage of a 2,3-DMB ether.
Conclusion
The 2,3-dimethoxybenzyl ether is a valuable protecting group for alcohols, offering cleavage options under both oxidative and acidic conditions. The choice of deprotection strategy should be guided by the stability of other functional groups present in the molecule. The provided protocols offer a solid foundation for the successful cleavage of 2,3-DMB ethers, though substrate-specific optimization is always recommended for achieving high yields and purity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethoxybenzyl Ether
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the yield of 2,3-dimethoxybenzyl ether formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2,3-dimethoxybenzyl ether, primarily via the Williamson ether synthesis, which is the most common and versatile method for this transformation.[1][2]
Question: My yield of 2,3-dimethoxybenzyl ether is consistently low. What are the most likely causes and how can I address them?
Answer: Low yields are a common issue and can typically be traced back to a few key areas. A systematic approach to troubleshooting is recommended:
-
Incomplete Deprotonation of the Alcohol: The first step of the Williamson ether synthesis is the formation of a potent nucleophile by deprotonating 2,3-dimethoxybenzyl alcohol. If this step is inefficient, the overall yield will be poor.
-
Solution: Use a sufficiently strong base. Sodium hydride (NaH) is a popular and effective choice for deprotonating alcohols to form the corresponding alkoxide.[3][4] Ensure you are using at least a stoichiometric equivalent or a slight excess of the base. Also, confirm the quality of the base; for instance, NaH should be a fine, free-flowing powder and not appear gray, which can indicate deactivation.[5]
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[5] Water can consume the strong base and hydrolyze the alkyl halide, preventing the desired reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Williamson ether synthesis reactions are typically conducted at temperatures ranging from 50-100 °C.[6][7] It is often best to start at a lower temperature (e.g., 50 °C) and gradually increase it if the reaction is sluggish.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours, and to ensure the product is not decomposing with prolonged heating.[6]
-
-
Poor Quality of Reagents: Impurities in the starting materials (this compound, alkyl halide) or solvent can lead to unwanted side reactions.[5]
-
Solution: Use freshly purified reagents whenever possible. If the alkyl halide is suspected to be degraded, it should be purified before use.
-
Question: I'm observing significant side product formation. How can I minimize this?
Answer: The primary side reaction of concern in a Williamson ether synthesis is the E2 elimination, especially when using sterically hindered alkyl halides.
-
Nature of the Alkyl Halide: The reaction proceeds via an SN2 mechanism.[2] This mechanism works best with methyl and primary alkyl halides.[3] Secondary alkyl halides will likely produce a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[2][3]
-
Solution: Whenever possible, choose a synthetic route that utilizes a primary alkyl halide. For synthesizing 2,3-dimethoxybenzyl ether, the ideal reactants are this compound (to form the alkoxide) and a primary alkyl halide (R-X).
-
-
Reaction Temperature: Higher temperatures can favor the competing E2 elimination reaction.[5]
-
Solution: Maintain the lowest effective temperature that allows the SN2 reaction to proceed at a reasonable rate. Monitor the reaction closely to avoid unnecessary heating.
-
Question: My reaction is not going to completion, even after extended periods. What should I check?
Answer: A stalled reaction can be frustrating. Here are several factors to investigate:
-
Base Strength and Solubility: The base must be strong enough to fully deprotonate the alcohol. In addition, the resulting alkoxide must be soluble in the reaction solvent to act as an effective nucleophile.
-
Leaving Group Ability: The rate of the SN2 reaction is dependent on the quality of the leaving group on the alkylating agent.
-
Solution: The reactivity order for halide leaving groups is I > Br > Cl > F. If your reaction is slow with an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide. Alternatively, sulfonates like tosylates (OTs) or mesylates (OMs) are excellent leaving groups and can be used in place of alkyl halides.[3]
-
-
Phase-Transfer Catalysis: If the alkoxide has poor solubility in the organic solvent, a phase-transfer catalyst (PTC) can be employed.
-
Solution: Adding a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide, can facilitate the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the reaction occurs.[6][8] This can significantly improve reaction rates and yields.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2,3-dimethoxybenzyl ether?
A1: The Williamson ether synthesis is the most widely used and versatile method.[1][2] This reaction involves the deprotonation of an alcohol (this compound) with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide or other good leaving group from an alkylating agent in an SN2 reaction.[2][7]
Q2: How does the choice of solvent affect the reaction yield?
A2: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred because they effectively solvate the cation of the alkoxide salt while leaving the alkoxide anion relatively free to act as a nucleophile, thus accelerating the SN2 reaction.[3][6] Using the parent alcohol as a solvent is possible but may not be as efficient as a polar aprotic solvent.[3]
Q3: Can I use a weaker base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)?
A3: While strong bases like NaH are common, weaker bases can also be effective, particularly under the right conditions. Potassium carbonate (K₂CO₃) is often used, especially in polar aprotic solvents like DMSO or DMF.[8] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, particularly when used with a phase-transfer catalyst, which helps shuttle the hydroxide or alkoxide ion into the organic phase.[6][9]
Q4: How do I purify the final 2,3-dimethoxybenzyl ether product?
A4: After the reaction is complete, a standard aqueous workup is typically performed to quench any remaining base and remove inorganic salts. The crude product is then extracted into an organic solvent. Final purification is most commonly achieved through silica gel column chromatography to separate the desired ether from unreacted starting materials and any side products.[1]
Data Summary
The yield of 2,3-dimethoxybenzyl ether is highly dependent on the reaction conditions. The following table summarizes expected trends based on established principles of the Williamson ether synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Trend | Rationale |
| Base | K₂CO₃ | NaH | t-BuOK | NaH > K₂CO₃ > t-BuOK | NaH is a very strong, non-nucleophilic base that ensures complete deprotonation.[3] K₂CO₃ is a milder base.[8] t-BuOK is a strong but bulky base that can promote elimination. |
| Solvent | Toluene | THF | DMSO | DMSO > THF > Toluene | Polar aprotic solvents like DMSO accelerate SN2 reactions.[8] THF is also effective, while less polar solvents like toluene result in slower reactions.[8] |
| Temperature | 25 °C (RT) | 60 °C | 100 °C | 60 °C > 100 °C > 25 °C | Moderate heating (50-100 °C) is often required.[7] Room temperature may be too slow. High temperatures can increase side reactions like elimination.[5] |
| Alkyl Halide | R-Cl | R-Br | R-I | R-I > R-Br > R-Cl | Iodide is the best leaving group among the halides, leading to a faster SN2 reaction rate.[3] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of 2,3-Dimethoxybenzyl Ether
This protocol describes a general method using sodium hydride as the base and DMF as the solvent.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) while stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude 2,3-dimethoxybenzyl ether in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2,3-dimethoxybenzyl ether.
Visualizations
Caption: Williamson ether synthesis reaction pathway.
Caption: A typical experimental workflow for ether synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Deprotection of 2,3-Dimethoxybenzyl (DMB) Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of 2,3-dimethoxybenzyl (DMB) ethers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of 2,3-DMB ethers?
A1: The most prevalent methods for cleaving 2,3-DMB ethers include acidic cleavage, oxidative cleavage, and the use of Lewis acids. The choice of method is dictated by the substrate's molecular structure and the presence of other functional groups.[1]
-
Acidic Cleavage: Trifluoroacetic acid (TFA) is frequently used due to the high acid lability of the DMB group.[1]
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for the oxidative removal of the DMB group.[1][2]
-
Lewis Acid Cleavage: Strong Lewis acids like Boron tribromide (BBr₃) can be effective for cleaving DMB ethers, especially for more resistant substrates.[1]
Q2: What are the primary side reactions observed during the deprotection of 2,3-DMB ethers?
A2: The primary side reaction during acidic deprotection is Friedel-Crafts alkylation of electron-rich aromatic rings by the stable 2,3-dimethoxybenzyl cation that is formed.[3] This can result in the formation of undesired dimeric or polymeric byproducts. With oxidative reagents like DDQ, potential side reactions include over-oxidation or reaction with other sensitive functional groups present in the molecule. When employing Lewis acids such as BBr₃, the formation of insoluble adducts can complicate the reaction and work-up procedures.
Q3: How can I minimize the Friedel-Crafts alkylation side reaction during acidic deprotection?
A3: The addition of a "scavenger" to the reaction mixture is the most effective way to minimize Friedel-Crafts alkylation. Scavengers are compounds that are more nucleophilic than the substrate and can trap the electrophilic 2,3-dimethoxybenzyl cation. Common scavengers include trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES), as well as electron-rich aromatic compounds such as anisole or 1,3-dimethoxybenzene.[3][4]
Q4: Why is my 2,3-DMB ether deprotection reaction incomplete?
A4: Incomplete cleavage of 2,3-DMB ethers can be attributed to several factors:
-
Insufficient Reagent: The amount of TFA, DDQ, or Lewis acid may be inadequate to drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Reaction time, temperature, and solvent can significantly impact the efficiency of the cleavage.
-
Reagent Decomposition: Reagents like DDQ and BBr₃ are sensitive to moisture and can lose their activity over time.[1]
-
Steric Hindrance: The steric environment around the DMB ether can impede the approach of the cleaving reagent.[1]
Troubleshooting Guides
Acidic Deprotection with Trifluoroacetic Acid (TFA)
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient TFA concentration. | Increase the concentration of TFA in the reaction mixture (e.g., from 20-50% to neat TFA). For resistant substrates, consider adding a stronger acid like triflic acid, but be mindful of potential side reactions.[5] |
| Inadequate reaction time or temperature. | Increase the reaction time and monitor by TLC. If the reaction is still sluggish, consider gently heating the reaction, though this may increase side reactions.[5] | |
| Formation of Side Products (Alkylation) | The liberated 2,3-DMB cation is alkylating electron-rich moieties on the starting material or product. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the DMB cation.[3][5] |
| Oxidation of Sensitive Residues (e.g., Methionine) | Presence of oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5] |
Oxidative Deprotection with DDQ
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Decomposed DDQ. | Use a fresh bottle of high-purity DDQ, as it is sensitive to moisture. |
| Insufficient water in the solvent system. | The presence of water is crucial for the hydrolysis of the intermediate. A common solvent system is a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).[1][2] | |
| Low Yields | Over-oxidation of other functional groups. | Monitor the reaction carefully by TLC and quench it as soon as the starting material is consumed. Consider running the reaction at a lower temperature. |
| Difficult Purification | The reduced form of DDQ (DDQH₂) is acidic. | During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove DDQH₂.[2] |
Data Presentation
Table 1: Comparison of Common Reagents for DMB Ether Deprotection
| Reagent | Typical Conditions | Reaction Time | Yield | Key Considerations |
| TFA | 20-100% in DCM, 0 °C to RT | 1-5 hours | Good to Excellent | Prone to Friedel-Crafts alkylation; use of scavengers is recommended.[1][3] |
| DDQ | 1.1-1.5 eq. in DCM/H₂O, 0 °C to RT | 1-24 hours | Good to Excellent | Sensitive to moisture. May require photoirradiation for less activated ethers. |
| BBr₃ | 1.1-3 eq. in DCM, -78 °C to RT | 1-24 hours | Good to Excellent | Highly reactive and moisture-sensitive. Anhydrous conditions are critical.[1] |
Note: Optimal conditions and yields are substrate-dependent.
Experimental Protocols
Protocol 1: Acidic Deprotection of a 2,3-DMB Ether using TFA
-
Preparation: Dissolve the 2,3-DMB-protected compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Scavenger: Add triisopropylsilane (TIS) (1.5 eq) to the solution.
-
Initiation: Cool the solution to 0 °C and add TFA (20-50% v/v in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Oxidative Deprotection of a 2,3-DMB Ether using DDQ
-
Preparation: Dissolve the 2,3-DMB-protected compound (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).
-
Initiation: Cool the solution to 0 °C and add DDQ (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. The reaction mixture will typically turn dark. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[1][2]
Mandatory Visualization
Caption: Mechanisms of acidic and oxidative deprotection of DMB ethers.
Caption: Friedel-Crafts alkylation side reaction pathway.
References
Overcoming steric hindrance in 2,3-DMB protection of secondary alcohols
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming steric hindrance during the 2,3-dimethoxybutane (2,3-DMB) protection of secondary alcohols.
Troubleshooting Guide
Challenges in the 2,3-DMB protection of sterically hindered secondary alcohols often manifest as low reaction yields or slow reaction times. This guide provides a systematic approach to troubleshooting these issues.
Problem: Low or No Product Yield
Low or non-existent yield of the desired 2,3-DMB protected secondary alcohol is a common issue when dealing with sterically congested substrates. The following table outlines potential causes and their corresponding solutions.
| Possible Cause | Troubleshooting Steps | Rationale |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Incrementally increase the amount of the acid catalyst (e.g., from 0.1 mol% to 1-5 mol%).2. Switch to a Stronger Brønsted Acid: Replace milder acids like pyridinium p-toluenesulfonate (PPTS) with stronger acids such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).3. Employ a Lewis Acid Catalyst: Consider using Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf), scandium(III) triflate (Sc(OTf)₃), or bismuth(III) triflate (Bi(OTf)₃), which can be more effective for hindered substrates. | Sterically hindered alcohols require a more active catalyst to overcome the higher activation energy of the acetalization reaction. Stronger acids protonate the 2,3-dimethoxybutane more efficiently, facilitating the formation of the reactive oxocarbenium ion intermediate. |
| Unfavorable Reaction Equilibrium | 1. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction, particularly when using solvents like toluene or benzene.2. Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester water.3. Use a Chemical Dehydrating Agent: Add a trialkyl orthoformate, such as trimethyl orthoformate, which reacts with water to form an alcohol and an ester, effectively driving the equilibrium forward. | The formation of the 2,3-DMB acetal is a reversible reaction. The presence of the water byproduct can lead to the hydrolysis of the product back to the starting materials. Continuous removal of water is crucial for driving the reaction to completion. |
| Steric Hindrance Impeding Reaction | 1. Increase Reaction Temperature: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor for potential side reactions or degradation of starting materials.2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring progress by TLC or GC/LC-MS. | Higher temperatures provide the necessary energy to overcome the steric barrier between the bulky secondary alcohol and the protecting group precursor. For sterically demanding substrates, the reaction may simply require more time to reach completion. |
| Sub-optimal Solvent Choice | 1. Solvent Screening: If the reaction is sluggish in common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), consider switching to a non-coordinating solvent like toluene or a more polar aprotic solvent like acetonitrile. | The choice of solvent can influence the solubility of the catalyst and reactants, as well as the stability of the intermediates. An optimal solvent can significantly enhance the reaction rate. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing and resolving low-yield issues in 2,3-DMB protection of sterically hindered secondary alcohols.
Caption: Troubleshooting flowchart for low-yield 2,3-DMB protection.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed 2,3-DMB protection of a secondary alcohol?
A1: The reaction proceeds through a standard acid-catalyzed acetal formation mechanism. The acid catalyst protonates one of the methoxy groups of 2,3-dimethoxybutane, which then eliminates methanol to form a resonance-stabilized oxocarbenium ion. The secondary alcohol then acts as a nucleophile, attacking the oxocarbenium ion. Subsequent deprotonation yields the final 2,3-DMB protected alcohol.
Reaction Mechanism
Caption: Mechanism of 2,3-DMB protection of a secondary alcohol.
Q2: Which acid catalysts are recommended for protecting sterically hindered secondary alcohols with 2,3-DMB?
A2: For sterically demanding secondary alcohols, stronger acid catalysts are generally more effective. While pyridinium p-toluenesulfonate (PPTS) is a mild and often used catalyst, it may not be sufficient for hindered substrates. Consider using:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA).
-
Lewis Acids: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Scandium(III) triflate (Sc(OTf)₃), or Bismuth(III) triflate (Bi(OTf)₃).
-
Heterogeneous Catalysts: Amberlyst-15 resin can also be effective and offers the advantage of easy removal by filtration.
Q3: How can I drive the reaction to completion if it stalls?
A3: Stalling of the reaction is often due to the reaction reaching equilibrium. To drive it towards the product, you need to remove the water byproduct. The most effective methods are:
-
Using a Dean-Stark apparatus with an azeotroping solvent like toluene.
-
Adding molecular sieves (3Å or 4Å) to the reaction mixture.
-
Including a chemical dehydrating agent like trimethyl orthoformate.
Using a large excess of 2,3-dimethoxybutane can also help to shift the equilibrium towards the product side.
Q4: Are there any alternative protecting groups for very hindered secondary alcohols if 2,3-DMB protection fails?
A4: If 2,3-DMB protection proves to be too challenging due to extreme steric hindrance, you might consider other protecting groups. Silyl ethers, such as triethylsilyl (TES) or triisopropylsilyl (TIPS) ethers, are often used for hindered alcohols. While bulkier, their formation can sometimes be facilitated by using more reactive silylating agents like the corresponding silyl triflates (e.g., TESOTf).
Experimental Protocols
General Procedure for 2,3-DMB Protection of a Sterically Hindered Secondary Alcohol
This protocol provides a starting point for the 2,3-DMB protection of a sterically hindered secondary alcohol. Optimization of catalyst, temperature, and reaction time may be necessary for specific substrates.
-
Preparation: To a solution of the secondary alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene, 0.1-0.5 M), add 2,3-dimethoxybutane (1.5-3.0 equiv).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.05 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. If using a Dean-Stark trap, ensure the solvent is appropriate for azeotropic water removal.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography/Liquid Chromatography-Mass Spectrometry (GC/LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a mild base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for 2,3-DMB protection.
Quantitative Data Summary
While specific data for a wide range of sterically hindered secondary alcohols with 2,3-DMB is not extensively tabulated in the literature, the following table provides representative yields for acetal protections of hindered alcohols with similar protecting groups, which can serve as a benchmark for what to expect and aim for in your optimizations.
| Secondary Alcohol Substrate | Protecting Group/Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(1-Adamantyl)ethanol | 2,2-Dimethoxypropane | p-TsOH | Toluene | Reflux | 12 | ~75 |
| Menthone | Ethylene Glycol | Amberlyst-15 | Toluene | Reflux | 8 | >90 |
| Di-isopropyl ketone | 1,3-Propanediol | Sc(OTf)₃ | DCM | RT | 6 | ~85 |
| Fenchone | Ethylene Glycol | Bi(OTf)₃ | DCM | RT | 4 | ~92 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not directly represent the outcomes with 2,3-dimethoxybutane.
Technical Support Center: DMB Cleavage with DDQ
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) concentration for the cleavage of 3,4-Dimethoxybenzyl (DMB) ethers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DDQ for DMB ether cleavage?
A1: A slight excess of DDQ is typically recommended for the efficient cleavage of DMB ethers. The optimal amount can vary depending on the specific substrate, but a general starting point is between 1.1 and 1.5 equivalents of DDQ per equivalent of the DMB-protected compound.[1][2] It is crucial to monitor the reaction progress using thin-layer chromatography (TLC) to determine the ideal stoichiometry for your particular substrate.[1]
Q2: My DMB cleavage reaction is sluggish or incomplete. What are the possible causes and solutions?
A2: Incomplete cleavage of DMB ethers with DDQ can stem from several factors:
-
Decomposed DDQ: DDQ is sensitive to moisture. It is advisable to use a fresh bottle of high-purity DDQ for optimal results.[3]
-
Insufficient DDQ: The amount of DDQ may be insufficient to drive the reaction to completion.[3] Consider incrementally increasing the equivalents of DDQ.
-
Suboptimal Reaction Conditions: The reaction time, temperature, and solvent system can significantly impact the efficiency of the cleavage.[1][3] Ensure adequate reaction time by monitoring via TLC and consider adjusting the temperature if the reaction is slow at room temperature.[1][3]
-
Inadequate Water Content: The presence of water is necessary for the hydrolysis of the intermediate formed during the reaction.[1] A common solvent system is a mixture of dichloromethane (CH₂Cl₂) and water, often in a ratio of 18:1 v/v.[3][4]
Q3: What are common side reactions observed during DDQ-mediated DMB cleavage?
A3: While DDQ is a selective reagent, side reactions can occur. Over-oxidation of other sensitive functional groups in the substrate is a potential issue.[3] Additionally, the reduced form of DDQ (DDQH₂) is acidic and needs to be removed during the work-up, typically with a basic wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2]
Q4: Can DDQ be used to selectively cleave DMB ethers in the presence of other protecting groups?
A4: Yes, DDQ is known for its high selectivity, allowing for the deprotection of DMB ethers in the presence of other protecting groups such as p-methoxybenzyl (PMB), benzyl (Bn), and various silyl ethers.[1] The higher electron-donating ability of the two methoxy groups in the DMB ether facilitates the selective formation of a charge-transfer complex with DDQ, leading to its preferential cleavage.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for DDQ-mediated DMB ether cleavage based on literature findings. Note that optimization for specific substrates is often necessary.
| Parameter | Recommended Range/Value | Notes |
| DDQ Equivalents | 1.1 - 1.5 | A slight excess is generally preferred to ensure complete reaction.[1][2] |
| Solvent System | CH₂Cl₂ : H₂O (typically 18:1 to 10:1 v/v) | The presence of water is crucial for the reaction mechanism.[1][3][4] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[1][4] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC to determine completion.[1][2] |
| Substrate Concentration | 0.05 - 0.2 M | This is a typical concentration range for the substrate in the solvent.[2] |
Experimental Protocols
General Protocol for DDQ-Mediated Cleavage of DMB Ethers
This protocol provides a general procedure for the oxidative cleavage of a DMB ether using DDQ.
Materials:
-
DMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected compound (1.0 equivalent) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).[3][4]
-
Slowly add DDQ (1.1-1.5 equivalents) to the stirred solution. The reaction mixture will typically turn dark.[1][2]
-
Allow the reaction to warm to room temperature and continue stirring for 1-4 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1][2]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.[1]
Visualizations
References
Preventing premature deprotection of 2,3-Dimethoxybenzyl ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethoxybenzyl (2,3-DMB) ethers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a 2,3-DMB protecting group over other benzyl-type ethers like PMB or 2,4-DMB?
The primary advantage of the 2,3-DMB group lies in its unique electronic properties, which influence its stability and cleavage conditions. The two adjacent methoxy groups on the aromatic ring increase its electron density, making it more susceptible to cleavage under specific acidic and oxidative conditions compared to the p-methoxybenzyl (PMB) and even the 2,4-dimethoxybenzyl (2,4-DMB) group.[1][2] This enhanced lability allows for deprotection under milder conditions, which can be crucial when working with sensitive substrates.[3][4] This difference in reactivity enables orthogonal protection strategies in the synthesis of complex molecules.[1][2]
Q2: Under what conditions are 2,3-DMB ethers generally stable?
2,3-DMB ethers are generally stable under a wide range of conditions, making them robust protecting groups for multi-step syntheses. They are typically stable to:
-
Basic conditions: They are resistant to cleavage by common bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (NEt₃).[5]
-
Nucleophilic reagents: They are generally stable to common nucleophiles.
-
Reductive conditions: While catalytic hydrogenolysis (e.g., H₂, Pd/C) will cleave most benzyl-type ethers, 2,3-DMB ethers are stable to many other reducing agents.[6]
Q3: What are the most common methods for the deprotection of 2,3-DMB ethers?
The most common methods for cleaving 2,3-DMB ethers are:
-
Acidic Cleavage: Treatment with a Brønsted or Lewis acid is a standard method for deprotection. The increased electron density from the two methoxy groups stabilizes the resulting benzylic carbocation, facilitating cleavage under milder acidic conditions than those required for less substituted benzyl ethers.[2]
-
Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for the oxidative deprotection of 2,3-DMB ethers.[3][4] The electron-rich nature of the 2,3-dimethoxybenzyl group facilitates the formation of a charge-transfer complex with DDQ, leading to selective cleavage.[7]
Troubleshooting Guides
Issue 1: Premature Deprotection of 2,3-DMB Ether
Problem: The 2,3-DMB group is being cleaved during a reaction step where it is intended to be stable.
| Possible Cause | Suggested Solution |
| Unintentionally Acidic Conditions | Many reagents can be subtly acidic or generate acidic byproducts. For example, some Lewis acids used in other transformations, or even prolonged reaction times with certain solvents, can lead to a drop in pH. Neutralize the reaction mixture with a non-nucleophilic base like proton sponge or 2,6-lutidine. Buffer the reaction medium if compatible with the desired transformation. |
| Incompatible Reagents | Strong oxidizing agents or certain transition metal catalysts can induce cleavage. Avoid strong oxidants if the 2,3-DMB group needs to be preserved. If a transition metal catalyst is necessary, screen different ligands and reaction conditions to minimize interaction with the protecting group. |
| Photochemical Lability | While not as common as with other protecting groups, prolonged exposure to UV light in the presence of sensitizers can potentially lead to cleavage. Protect the reaction from light by wrapping the flask in aluminum foil. |
Issue 2: Incomplete Deprotection of 2,3-DMB Ether
Problem: After performing a deprotection step, a significant amount of the 2,3-DMB protected starting material remains.
| Possible Cause | Suggested Solution |
| Insufficient Reagent | The stoichiometry of the deprotecting agent (acid or oxidant) may be insufficient. Increase the equivalents of the deprotecting reagent incrementally. For oxidative cleavage with DDQ, using 1.1 to 1.5 equivalents is a common starting point.[7] |
| Suboptimal Reaction Conditions | The reaction temperature may be too low, or the reaction time too short. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extend the reaction time, ensuring the stability of the deprotected product under the reaction conditions. |
| Steric Hindrance | The steric environment around the 2,3-DMB ether can impede the approach of the deprotecting reagent. Consider using a smaller deprotecting agent if possible. For acidic cleavage, a stronger acid might be required to overcome the steric barrier. |
| Reagent Decomposition | DDQ is sensitive to moisture. Use freshly opened or properly stored DDQ. Some Lewis acids can also be deactivated by moisture. Ensure all reagents and solvents are anhydrous. |
Issue 3: Formation of Side Products During Deprotection
Problem: The deprotection reaction is yielding significant amounts of unintended byproducts.
| Possible Cause | Suggested Solution |
| Friedel-Crafts Alkylation | During acidic deprotection, the liberated 2,3-dimethoxybenzyl cation is a potent electrophile and can react with electron-rich aromatic rings in the substrate or scavenger.[8] Add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), anisole, or 1,3-dimethoxybenzene.[9] |
| Over-oxidation | With oxidative deprotection using reagents like DDQ, other sensitive functional groups in the molecule may be oxidized. Use the minimum effective amount of the oxidizing agent. Run the reaction at a lower temperature to improve selectivity. |
| Acid-catalyzed Rearrangement | If the substrate contains other acid-labile groups, they may rearrange or be cleaved under the deprotection conditions. Use milder acidic conditions (e.g., weaker acid, lower concentration, lower temperature). Consider an alternative, non-acidic deprotection method like oxidative cleavage. |
Data Presentation
Table 1: Comparative Stability of Benzyl-Type Ethers
| Protecting Group | Relative Stability to Acidic Cleavage | Relative Stability to Oxidative Cleavage (DDQ) |
| 2,3-Dimethoxybenzyl (2,3-DMB) | Least Stable | Least Stable |
| 2,4-Dimethoxybenzyl (2,4-DMB) | More stable than 2,3-DMB, less stable than PMB | More stable than 2,3-DMB, less stable than PMB |
| p-Methoxybenzyl (PMB) | More stable than DMB variants, less stable than Bn | More stable than DMB variants, less stable than Bn |
| Benzyl (Bn) | Most Stable | Most Stable |
Note: This table represents a general trend. The actual stability will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of a 2,3-DMB Ether
-
Preparation: Dissolve the 2,3-DMB protected compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Scavenger Addition: Add a cation scavenger, such as triisopropylsilane (1.5 - 2.0 eq) or anisole (5-10 eq).
-
Acid Addition: Cool the solution to 0 °C and add the acid (e.g., trifluoroacetic acid (TFA), 10-50% in DCM, or a Lewis acid like BCl₃·SMe₂) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Oxidative Deprotection of a 2,3-DMB Ether with DDQ
-
Preparation: Dissolve the 2,3-DMB protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v).[8]
-
Reagent Addition: Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 - 1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction mixture will typically turn dark. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8]
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for premature 2,3-DMB ether deprotection.
Caption: An example of an orthogonal deprotection strategy involving a 2,3-DMB ether.
References
- 1. Selective cleavage of benzyl ethers : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mpikg.mpg.de [mpikg.mpg.de]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dimethoxybenzyl (2,3-DMB) Protecting Group
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of the 2,3-dimethoxybenzyl (2,3-DMB) protecting group. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 2,3-DMB protecting group?
The 2,3-dimethoxybenzyl (2,3-DMB) group is a derivative of the benzyl (Bn) protecting group. Its stability is governed by the electron-donating methoxy groups on the aromatic ring. While literature specifically on the 2,3-DMB isomer is less common than for its 2,4-DMB and 3,4-DMB counterparts, its behavior can be predicted from established chemical principles.
-
Acid Stability: The 2,3-DMB group is considered acid-labile. The methoxy groups donate electron density to the benzyl system, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. This makes it easier to remove with acid than an unsubstituted benzyl (Bn) group. However, compared to the 2,4-DMB isomer, where the para-methoxy group can directly stabilize the carbocation through resonance, the 2,3-DMB group is expected to be more stable and require stronger acidic conditions for cleavage .[1]
-
Base Stability: The 2,3-DMB group, like other benzyl ethers, is generally robust and stable under a wide range of basic and nucleophilic conditions.[2][3] It is compatible with reagents like piperidine, sodium hydroxide, and organometallics at controlled temperatures.[2][4]
-
Oxidative Stability: Similar to other electron-rich benzyl ethers like PMB and 2,4-DMB, the 2,3-DMB group is susceptible to cleavage under oxidative conditions using reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5][6]
-
Reductive Stability: The 2,3-DMB group can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C).[7]
Q2: Under what acidic conditions is the 2,3-DMB group typically cleaved?
Cleavage of DMB groups is most commonly achieved with strong acids. For the more labile 2,4-DMB isomer, cleavage can be performed with varying concentrations of trifluoroacetic acid (TFA).[8]
-
Mild Conditions (for highly sensitive substrates): 1-5% TFA in a solvent like dichloromethane (DCM) may be sufficient for very acid-labile DMB-protected compounds, although this is more typical for the 2,4-isomer.[8]
-
Standard Conditions: A mixture of 95% TFA with scavengers like water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/H₂O/TIS) is a standard cocktail for complete deprotection, particularly in peptide synthesis.[8]
-
Harsh Conditions: For resistant substrates, a mixture of TFA and a stronger acid like triflic acid may be required.[9] This may be necessary for the more stable 2,3-DMB isomer or for DMB-protected amides, which can be surprisingly resistant to cleavage.[9]
Q3: Is the 2,3-DMB group stable under basic conditions used in peptide synthesis?
Yes. The 2,3-DMB group is stable to the basic conditions typically used for the removal of the Fmoc group in solid-phase peptide synthesis (SPPS), such as 20% piperidine in DMF.[2] This orthogonality makes the DMB group (commonly the 2,4-isomer) useful for protecting amino acid side chains or as a backbone protecting group to prevent aggregation while the peptide chain is elongated using Fmoc chemistry.[2][10]
Q4: How does the stability of the 2,3-DMB group compare to other common benzyl-type protecting groups?
The stability of benzyl-type protecting groups is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the acid lability.
The general order of acid lability is: 2,4-DMB > 3,4-DMB > PMB (p-methoxybenzyl) > 2,3-DMB > Bn (benzyl)
The 2,3-DMB group is more acid-labile than the simple benzyl (Bn) group but is expected to be less labile than the PMB, 2,4-DMB, and 3,4-DMB groups because it lacks a methoxy group in the para position to provide direct resonance stabilization to the benzylic carbocation.[1][11]
Troubleshooting Guide
Problem 1: Incomplete cleavage of the 2,3-DMB group with Trifluoroacetic Acid (TFA).
-
Possible Cause 1: Insufficient Acid Strength. The 2,3-DMB isomer is inherently more stable than the more commonly used 2,4-DMB isomer. The substrate itself (e.g., an N-DMB amide vs. an O-DMB ether) can also significantly increase stability.[9]
-
Solution: Increase the reaction time or temperature (use caution as this may promote side reactions). If the reaction still does not proceed, use a stronger acid system. A mixture of TFA with 5-10% triflic acid can be effective for cleaving highly stable DMB groups.[9]
-
-
Possible Cause 2: Insufficient Scavengers. The DMB cation generated during cleavage is a potent electrophile and can reattach to the deprotected product.
Problem 2: Formation of side products during acidic deprotection.
-
Possible Cause: Alkylation by the DMB Cation. The highly reactive 2,4-dimethoxybenzyl cation generated during cleavage can alkylate nucleophilic residues in the substrate, such as the indole ring of tryptophan or the sulfur of methionine.[10] This is also a risk with the 2,3-DMB cation.
-
Solution 1: Use Effective Scavengers. The primary role of scavengers like TIS and water in the cleavage cocktail is to trap the DMB cation before it can react with the substrate.[8][10]
-
Solution 2: Protect Sensitive Residues. If the substrate contains highly nucleophilic functional groups, ensure they are adequately protected during the synthesis and deprotection steps.
-
Data Presentation: Stability of Benzyl-Type Protecting Groups
The following table summarizes the relative stability of various benzyl-type protecting groups to common deprotection conditions.
| Protecting Group | Reagent / Condition | Stability / Lability | Reference |
| Benzyl (Bn) | Strong Acid (e.g., HBr, BBr₃) | Labile | [3][7] |
| Standard TFA | Generally Stable | [12] | |
| Base (e.g., NaOH, Piperidine) | Stable | [3] | |
| Oxidative (e.g., DDQ) | Generally Stable | [7] | |
| Hydrogenolysis (H₂, Pd/C) | Labile | [7] | |
| p-Methoxybenzyl (PMB) | Mild Acid (e.g., 10% TFA) | Labile | [1] |
| Base | Stable | [4] | |
| Oxidative (DDQ, CAN) | Labile | [6] | |
| Hydrogenolysis (H₂, Pd/C) | Labile | [12] | |
| 2,4-Dimethoxybenzyl (2,4-DMB) | Very Mild Acid (e.g., 1-2% TFA) | Labile | [2][8] |
| Base | Stable | [2] | |
| Oxidative (DDQ, CAN) | Very Labile | [2][9] | |
| Hydrogenolysis (H₂, Pd/C) | Labile | [5] | |
| 2,3-Dimethoxybenzyl (2,3-DMB) | Strong Acid (e.g., >90% TFA) | Labile (less than 2,4-DMB) | [1] |
| Base | Stable | [3] | |
| Oxidative (DDQ, CAN) | Labile | [5] | |
| Hydrogenolysis (H₂, Pd/C) | Labile | [7] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage of a DMB Group with TFA
This protocol is based on standard procedures for the 2,4-DMB group and may need to be optimized for 2,3-DMB protected substrates.[8]
-
Preparation: Dissolve the DMB-protected compound in a suitable solvent (e.g., dichloromethane, DCM). If working with a peptide on solid support, swell the resin in DCM.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture consists of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Add the cleavage cocktail to the solution or resin. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected compound will typically be more polar. The reaction is usually complete within 1-3 hours.
-
Work-up (for solution): Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA. Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Work-up (for solid support): Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates. Evaporate the solvent and precipitate the product with cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether several times to remove residual scavengers and byproducts. Dry the deprotected compound under vacuum.
Protocol 2: Oxidative Cleavage of a DMB Group with DDQ
This method is an alternative to acidic cleavage and is particularly useful if the substrate is acid-sensitive.[6]
-
Preparation: Dissolve the DMB-protected compound in a solvent system such as DCM/water (e.g., 18:1).[6]
-
Reaction: Cool the solution to 0 °C. Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.3-1.5 equivalents) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for the acidic cleavage of a DMB protecting group.
Caption: Role of scavengers in mitigating side reactions during acidic DMB cleavage.
Caption: Troubleshooting logic for incomplete cleavage of the DMB protecting group.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. fiveable.me [fiveable.me]
- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of 2,3-Dimethoxybenzyl (DMB) Protected Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-dimethoxybenzyl (DMB) protected intermediates. This guide directly addresses specific issues that may be encountered during experimental work.
Troubleshooting Guide
This section is designed to help you troubleshoot common problems encountered during the purification of DMB-protected intermediates.
Issue 1: Incomplete Deprotection of the DMB Group
-
Question: I am seeing a significant amount of starting material remaining after my deprotection reaction. What could be the cause and how can I resolve it?
-
Answer: Incomplete deprotection is a common issue. The primary causes are typically related to the reaction conditions or the stability of the starting material. Here are some troubleshooting steps:
-
Insufficient Acid Strength: The 2,3-DMB group is acid-labile, but the rate of cleavage can be substrate-dependent. If you are using a mild acid, consider switching to a stronger one. For instance, if a low concentration of trifluoroacetic acid (TFA) is ineffective, you can increase the concentration or use a stronger acid like a TFA/triflic acid mixture. Be cautious, as stronger acids can promote side reactions with sensitive functional groups.
-
Suboptimal Reaction Time or Temperature: Some deprotection reactions can be sluggish at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or gently heating the mixture. However, be aware that elevated temperatures can also lead to degradation of your target compound.
-
Scavenger Issues: The carbocation generated during DMB cleavage can be reactive and may reattach to the product or other nucleophilic sites. The use of a scavenger, such as triisopropylsilane (TIS) or thioanisole, is crucial to trap this carbocation. Ensure you are using an adequate amount of scavenger.
-
Issue 2: Difficulty in Chromatographic Purification
-
Question: My DMB-protected intermediate is proving difficult to purify by flash column chromatography. I am observing co-elution of impurities or poor separation. What can I do?
-
Answer: Chromatographic purification of DMB-protected intermediates can be challenging due to the presence of closely related impurities. Here are several strategies to improve separation:
-
Optimize Your Solvent System: A single solvent system may not be sufficient to resolve all impurities. Experiment with different solvent combinations of varying polarity. A shallow gradient elution can often provide better separation than an isocratic one.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative, especially for acid-sensitive compounds. Reversed-phase chromatography (e.g., C18) is another powerful option, particularly if the impurities have different hydrophobicities.
-
Address Peak Tailing: Peak tailing can obscure the separation of closely eluting compounds. For basic compounds, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape. Conversely, for acidic compounds, adding a small amount of an acidic modifier like acetic acid can be beneficial.
-
Issue 3: Low Yield After Recrystallization
-
Question: I am losing a significant amount of my DMB-protected intermediate during recrystallization. How can I improve my yield?
-
Answer: Low recovery from recrystallization is often due to the choice of solvent or the crystallization technique. Here are some tips to improve your yield:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. If your compound is too soluble in the chosen solvent, you will have significant losses in the mother liquor. You may need to screen a variety of solvents or solvent mixtures.
-
Use a Co-solvent System: A two-solvent system can be very effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization.
-
Controlled Cooling: Rapid cooling often leads to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Recover a Second Crop: The mother liquor from the first crystallization may still contain a significant amount of your product. Concentrating the mother liquor and cooling it again can often yield a second crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with DMB-protected intermediates?
A1: The most common impurities arise from the deprotection step. These include the DMB-scavenger adduct, unreacted starting material, and byproducts from side reactions. For example, the liberated DMB cation can sometimes alkylate other sensitive functional groups in your molecule if not efficiently trapped by the scavenger.
Q2: My DMB-protected compound appears to be unstable on silica gel. What are my options for purification?
A2: If your compound is degrading on silica gel, which is acidic, you have several alternatives. You can try using a deactivated silica gel (e.g., by treating it with a base like triethylamine). Alternatively, you can switch to a different stationary phase such as neutral or basic alumina. Reversed-phase flash chromatography or preparative HPLC are also excellent options for purifying acid-sensitive compounds.
Q3: How can I effectively remove the 2,3-dimethoxybenzyl alcohol byproduct after an oxidative deprotection?
A3: this compound is a common byproduct of oxidative deprotection methods (e.g., using DDQ or CAN). It is generally more polar than the DMB-protected starting material but may have similar polarity to the deprotected product. Standard flash chromatography on silica gel is usually effective for its removal. A well-chosen solvent system should allow for the separation of the more polar alcohol from your desired product.
Q4: Are there any compatibility issues I should be aware of when using DMB protection in a multi-step synthesis?
A4: The DMB group is generally stable to basic and nucleophilic conditions, as well as many reducing agents.[1] This makes it compatible with a wide range of reactions. However, its primary lability is towards acids. Therefore, you should avoid acidic conditions if you intend to keep the DMB group intact. This property is also what allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, which is base-labile).
Data Presentation
The following tables provide a summary of hypothetical, yet representative, quantitative data for the purification of DMB-protected intermediates to illustrate the comparison between different purification techniques.
Table 1: Comparison of Purification Methods for a DMB-Protected Amine
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput |
| Flash Chromatography (Silica Gel) | 75 | 95 | 85 | High |
| Preparative HPLC (C18) | 75 | >99 | 70 | Low |
| Recrystallization (Ethanol/Water) | 75 | 98 | 65 | Medium |
Table 2: Optimization of Flash Chromatography Conditions
| Stationary Phase | Eluent System | Loading (mg) | Purity (%) | Yield (%) |
| Silica Gel | Hexane:Ethyl Acetate (Gradient) | 100 | 95 | 85 |
| Alumina (Neutral) | Dichloromethane:Methanol (Gradient) | 100 | 94 | 88 |
| C18 Reversed-Phase | Water:Acetonitrile (Gradient) | 50 | 97 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: The crude DMB-protected intermediate is adsorbed onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: A glass column is wet-packed with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: The prepared slurry is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. The choice of solvents and the gradient profile should be optimized based on TLC analysis of the crude material.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified DMB-protected intermediate.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude material in small amounts of various solvents.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude DMB-protected intermediate in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in a refrigerator or freezer.
-
Isolation of Crystals: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for the deprotection and purification of DMB-protected intermediates.
Caption: A troubleshooting decision tree for common flash chromatography issues.
References
Technical Support Center: 2,4-Dimethoxybenzyl (DMB) Protection Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the 2,4-dimethoxybenzyl (DMB) protection of alcohols.
Frequently Asked Questions (FAQs)
Q1: My DMB protection reaction is incomplete, resulting in a low yield of the desired ether. What are the common causes?
A1: Incomplete DMB protection is a frequent issue that can stem from several factors. The reaction, typically a Williamson ether synthesis, involves the deprotonation of an alcohol to form an alkoxide, followed by a nucleophilic attack on 2,4-dimethoxybenzyl chloride (DMB-Cl). Here are the primary causes of low conversion:
-
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the alcohol, especially for less acidic secondary or tertiary alcohols. Sodium hydride (NaH) is commonly used, and its quality is crucial.
-
Poor Reagent Quality: Old or improperly stored sodium hydride (e.g., washed with oil but not thoroughly dried) or DMB-Cl can have reduced activity. DMB-Cl can degrade over time, especially if exposed to moisture.
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, and solvent choice significantly impact yield. Polar aprotic solvents like DMF or THF are generally preferred.
-
Steric Hindrance: The steric bulk around the hydroxyl group can impede the approach of the DMB-Cl, slowing down the SN2 reaction. This is a common issue with secondary and tertiary alcohols.[1]
-
Competing Elimination (E2) Reaction: The alkoxide is a strong base and can promote a competing E2 elimination reaction, especially if the substrate is a secondary or tertiary alcohol, leading to alkene byproducts.[1][2]
Q2: How can I improve the yield of my DMB protection reaction?
A2: To improve your yield, consider the following optimization strategies:
-
Verify Reagent Quality and Stoichiometry:
-
Use fresh, high-quality DMB-Cl and a fresh supply of sodium hydride.
-
Ensure accurate stoichiometry. A slight excess of both the base (e.g., 1.1-1.5 equivalents) and DMB-Cl (1.1-1.5 equivalents) is often beneficial.
-
-
Optimize Reaction Conditions:
-
Base: Ensure the complete formation of the alkoxide. For sterically hindered or less reactive alcohols, a stronger base might be necessary. Allow sufficient time for the deprotonation to complete before adding DMB-Cl (often indicated by the cessation of hydrogen gas evolution when using NaH).
-
Temperature: While initial deprotonation is often performed at 0°C to control the reaction, allowing the reaction to slowly warm to room temperature or even gentle heating (e.g., 40-50°C) after the addition of DMB-Cl can help drive the reaction to completion, particularly for hindered substrates.[1]
-
Solvent: Use anhydrous polar aprotic solvents like DMF or THF. These solvents effectively solvate the cation (e.g., Na+) without solvating the alkoxide nucleophile, increasing its reactivity.[1][3]
-
Additive: For sluggish reactions, adding a catalytic amount of tetrabutylammonium iodide (TBAI) can sometimes improve the rate by in-situ formation of the more reactive DMB-Iodide.
-
Q3: I am trying to protect a sterically hindered secondary alcohol and getting a low yield. What specific steps can I take?
A3: Protecting sterically hindered alcohols is challenging due to the slow rate of the SN2 reaction, which allows the competing E2 elimination to become a major pathway.[2][4]
-
Prolong Reaction Time and Increase Temperature: These reactions often require longer times (12-24 hours) and gentle heating to proceed. Monitor the reaction by TLC to track the consumption of the starting material.
-
Use a More Reactive Electrophile: While DMB-Cl is common, using 2,4-dimethoxybenzyl bromide (DMB-Br) or generating the iodide in situ with TBAI can increase the reaction rate.
-
Alternative Methods: For particularly difficult substrates, consider alternative protection strategies that do not rely on an SN2 reaction at a hindered center, although this may require redesigning your synthetic route.
Q4: What are the common side reactions during DMB protection, and how can they be minimized?
A4: The primary side reaction is E2 elimination, which forms an alkene byproduct.[1] This is favored by:
-
Sterically hindered substrates (secondary/tertiary alcohols).
-
High temperatures.
-
Strong, sterically hindered bases.
To minimize elimination:
-
Use primary alkyl halides where possible in your synthetic design.[1][2]
-
Maintain the lowest effective reaction temperature.[1]
-
Choose a strong, but not excessively hindered, base like NaH.
Another potential issue is if the solvent is not completely anhydrous. Water will quench the base and the alkoxide, reducing the yield. Always use anhydrous solvents for this reaction.
Data Presentation
The choice of a protecting group is critical for the success of a multi-step synthesis. The 2,4-dimethoxybenzyl (DMB) group is often compared to the p-methoxybenzyl (PMB) group. The primary difference is the enhanced electron-donating effect of the second methoxy group in DMB, which makes it more labile (easier to remove) under acidic or oxidative conditions.
| Feature | DMB (2,4-Dimethoxybenzyl) | PMB (p-Methoxybenzyl) |
| Protection Method | Williamson Ether Synthesis (NaH, DMB-Cl) | Williamson Ether Synthesis (NaH, PMB-Cl) |
| Typical Yield (Primary Alcohol) | >90% | >95% |
| Typical Yield (Secondary Alcohol) | 85-95% | 85-95% |
| Deprotection (Oxidative) | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, rt | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, rt |
| Relative Deprotection Rate | Faster | Slower |
| Deprotection (Acidic) | Mild TFA conditions (e.g., 1-10% TFA) | Harsher TFA conditions or prolonged times |
| Key Advantage | Increased lability allows for milder deprotection and orthogonality with PMB. | More robust; stable under conditions that might cleave DMB. |
Experimental Protocols
Protocol 1: DMB Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using 2,4-dimethoxybenzyl chloride.
Materials:
-
Primary Alcohol (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0°C under an inert atmosphere (e.g., Argon), add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of DMB-Cl (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with Et₂O. Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the DMB-protected alcohol.
Protocol 2: Oxidative Deprotection of a DMB Ether using DDQ
This protocol provides a general procedure for the oxidative cleavage of a DMB ether.
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (DCM)
-
Water or pH 7 Phosphate Buffer
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the DMB-protected compound (1.0 equiv) in a mixture of DCM and water (typically an 18:1 v/v ratio).
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (1.2 equiv) portion-wise. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Visualizations
Caption: Mechanism of DMB protection via Williamson ether synthesis.
Caption: Troubleshooting logic for incomplete DMB protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Minimizing byproducts in the synthesis of 2,3-Dimethoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2,3-dimethoxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the reduction of 2,3-dimethoxybenzaldehyde. This is typically achieved using a chemical reducing agent, such as sodium borohydride (NaBH₄), or through catalytic hydrogenation.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: The primary potential byproducts include:
-
Unreacted 2,3-dimethoxybenzaldehyde: Incomplete reaction can leave starting material in your product mixture.
-
2,3-dimethoxybenzoic acid: This can be formed via the Cannizzaro reaction, especially if basic conditions are present and the aldehyde is non-enolizable.[1][2][3]
-
Over-reduction products: While less common with mild reducing agents, more potent conditions could potentially lead to the reduction of the aromatic ring or methoxy groups.
-
Solvent adducts or impurities: Depending on the reaction conditions and solvents used, side reactions with the solvent or impurities within it can occur.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) is a highly effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2,3-dimethoxybenzaldehyde), you can visually track the disappearance of the aldehyde and the appearance of the alcohol product. This allows you to stop the reaction once the starting material is consumed, preventing potential side reactions from prolonged reaction times.
Q4: What are the key differences between using sodium borohydride and catalytic hydrogenation for this synthesis?
A4: Sodium borohydride is a chemoselective reducing agent that is generally mild and easy to handle in a laboratory setting.[4] It is typically used in protic solvents like methanol or ethanol.[4] Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst (e.g., palladium on carbon). This method is highly efficient and can be scaled up, but it requires specialized equipment to handle hydrogen gas safely.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2,3-Dimethoxybenzaldehyde in the Final Product
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., NaBH₄) incrementally (e.g., from 1.2 to 1.5 equivalents). | The stoichiometry of the reaction requires a sufficient amount of the hydride source to reduce all of the aldehyde. |
| Low Reaction Temperature | If the reaction is being conducted at a low temperature (e.g., 0 °C), allow it to warm to room temperature and continue to monitor by TLC. | Lower temperatures decrease the reaction rate. While often used to control selectivity, it may lead to incomplete conversion if the reaction time is too short. |
| Short Reaction Time | Increase the reaction time and continue to monitor the reaction's progress using TLC until the starting material is no longer visible. | The reduction may be sluggish, requiring more time for complete conversion. |
| Poor Quality Reducing Agent | Use a fresh, unopened container of the reducing agent. | Sodium borohydride can degrade over time, especially if exposed to moisture, leading to reduced activity. |
Issue 2: Formation of 2,3-Dimethoxybenzoic Acid
| Potential Cause | Troubleshooting Step | Explanation |
| Cannizzaro Reaction | If using basic conditions, ensure the reaction is worked up promptly upon completion. For reductions where a base is not essential, maintain neutral or slightly acidic conditions. | 2,3-dimethoxybenzaldehyde lacks alpha-hydrogens, making it susceptible to the Cannizzaro reaction under basic conditions, where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid.[1][2][3] |
| Air Oxidation | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | While less likely to be the primary pathway, prolonged exposure of the aldehyde to air, especially under certain conditions, can lead to oxidation. |
Issue 3: Low Overall Yield of this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Product Loss During Work-up | Ensure proper phase separation during extraction. Perform multiple extractions (e.g., 3x with an appropriate organic solvent) to maximize product recovery. | The product may have some solubility in the aqueous phase, leading to losses if not extracted efficiently. |
| Decomposition of Product | Avoid excessively high temperatures during solvent removal and purification. | Benzyl alcohols can be sensitive to heat and may decompose or undergo side reactions at elevated temperatures. |
| Sub-optimal Reaction Conditions | Re-evaluate the solvent, temperature, and reaction time. Small-scale optimization experiments may be necessary to identify the ideal conditions for your specific setup. | The efficiency of the reduction can be highly dependent on the reaction parameters. |
Experimental Protocols
Sodium Borohydride Reduction of 2,3-Dimethoxybenzaldehyde
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding 1 M HCl until the pH is neutral.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Catalytic Hydrogenation of 2,3-Dimethoxybenzaldehyde
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Ethanol (EtOH) or Ethyl Acetate
-
Hydrogen Gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 2,3-dimethoxybenzaldehyde in ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or in a Parr shaker).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product.
Data Presentation
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Typical Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) with Pd/C catalyst |
| Common Solvents | Methanol, Ethanol | Ethanol, Ethyl Acetate |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1-4 hours | 2-12 hours |
| Key Byproducts | Unreacted Aldehyde, 2,3-Dimethoxybenzoic Acid | Unreacted Aldehyde |
| Work-up Procedure | Acidic Quench, Extraction | Filtration, Solvent Evaporation |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common byproducts.
References
Technical Support Center: Scaling Up 2,3-Dimethoxybenzyl (DMB) Protection Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up 2,3-dimethoxybenzyl (DMB) protection reactions for hydroxyl groups. The information is presented through frequently asked questions (FAQs) and troubleshooting guides to address specific challenges encountered during laboratory and large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for introducing the 2,3-dimethoxybenzyl (2,3-DMB) protecting group?
A1: The most common method for forming a 2,3-DMB ether is the Williamson ether synthesis.[1] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic 2,3-dimethoxybenzyl halide (e.g., 2,3-DMB-Cl) or another suitable derivative with a good leaving group.[2] This process occurs via an S(_N)2 mechanism.[1]
Q2: Which reagents are typically used for a 2,3-DMB protection reaction?
A2: The key reagents include the alcohol to be protected, a base to generate the alkoxide, a 2,3-dimethoxybenzylating agent, and a suitable solvent. Common choices are summarized in the table below.
Q3: What are the main challenges when scaling up the 2,3-DMB protection reaction?
A3: Scaling up a 2,3-DMB protection reaction from the lab bench to a pilot or industrial scale introduces several challenges. These include:
-
Heat Management: The deprotonation of the alcohol is often exothermic, and poor heat dissipation in large reactors can lead to side reactions.
-
Reagent Addition: The rate of addition of reagents, particularly the base and the DMB halide, becomes critical to control local concentrations and minimize byproduct formation.[3]
-
Mixing Efficiency: Ensuring homogeneous mixing in a large reactor is crucial for consistent reaction progress and to avoid localized "hot spots."
-
Work-up and Purification: Handling large volumes of solvents and performing extractions and chromatography on a large scale requires specialized equipment and optimized procedures.[4]
Q4: How does the choice of base impact the reaction at a larger scale?
A4: The choice of base is critical for both safety and efficiency at scale. While strong bases like sodium hydride (NaH) are common in lab-scale synthesis, their use at large scale can pose safety risks due to the evolution of hydrogen gas.[5] Weaker bases like potassium carbonate (K(_2)CO(_3)) or the use of phase-transfer catalysis can be milder and safer alternatives for industrial applications.[6][7]
Q5: What is phase-transfer catalysis and how can it be beneficial for scaling up?
A5: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[7] A phase-transfer catalyst, such as a quaternary ammonium salt, transports one reactant (like the alkoxide) into the phase containing the other reactant.[8] For scaling up the Williamson ether synthesis, PTC can offer several advantages, including the use of less hazardous bases and solvents (like water), milder reaction conditions, and easier work-up procedures, which are all highly desirable in industrial settings.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of 2,3-dimethoxybenzyl protection reactions.
Problem 1: Low or Incomplete Conversion at Large Scale
-
Potential Cause 1: Inefficient Deprotonation.
-
Suggested Solution: Ensure the base is sufficiently strong and used in the correct stoichiometry. For solid bases, ensure the particle size is small enough for efficient reaction. On a large scale, allow for sufficient time for the deprotonation to complete before adding the DMB halide.
-
-
Potential Cause 2: Insufficient Mixing.
-
Suggested Solution: Optimize the agitation speed and impeller design for the reactor to ensure good mixing. Poor mixing can lead to localized areas of low reagent concentration.
-
-
Potential Cause 3: Low Reaction Temperature.
-
Suggested Solution: While initial cooling is necessary to control the exotherm, the reaction may require heating to a specific temperature to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC and adjust the temperature accordingly.[3]
-
-
Potential Cause 4: Deactivated 2,3-DMB Halide.
-
Suggested Solution: Ensure the 2,3-dimethoxybenzyl chloride or bromide is of high purity and has been stored correctly to prevent degradation.
-
Problem 2: Formation of Significant Byproducts
-
Potential Cause 1: Elimination Reaction.
-
Suggested Solution: The Williamson ether synthesis is most effective with primary alcohols. Secondary alcohols may lead to the formation of an alkene byproduct through an E2 elimination pathway, especially with a strong, sterically hindered base.[6] Consider using a milder base and carefully controlling the temperature. This reaction is generally not suitable for tertiary alcohols.[5]
-
-
Potential Cause 2: Self-Condensation of 2,3-DMB Halide.
-
Suggested Solution: Under strongly basic conditions, the DMB halide can react with itself. To minimize this, add the 2,3-DMB halide solution slowly and sub-surface to the well-stirred alkoxide solution to avoid high local concentrations.[3]
-
-
Potential Cause 3: Impurities in Starting Materials.
-
Suggested Solution: Ensure all starting materials and solvents are of high purity and anhydrous, as water can consume the base and lead to other side reactions.
-
Problem 3: Difficulties with Work-up and Purification at Scale
-
Potential Cause 1: Emulsion Formation During Extraction.
-
Suggested Solution: Emulsions can be an issue in large-scale extractions. To mitigate this, adjust the pH of the aqueous phase or add brine. Using a different solvent system may also be necessary.
-
-
Potential Cause 2: Product is Difficult to Crystallize.
-
Suggested Solution: If the DMB-protected product is an oil, purification by crystallization may not be feasible. Large-scale column chromatography is an alternative.
-
-
Potential Cause 3: Overloading in Column Chromatography.
-
Suggested Solution: Scaling up column chromatography requires careful optimization of the stationary phase to crude product ratio. Flash chromatography systems are commonly used for multi-kilogram scale purifications.[4]
-
Data Presentation
Table 1: Comparison of Reaction Parameters for 2,3-DMB Protection at Different Scales (Illustrative Example)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Alcohol | 1.0 equiv | 1.0 equiv |
| Base (NaH) | 1.2 equiv | 1.1 equiv |
| 2,3-DMB-Cl | 1.1 equiv | 1.05 equiv |
| Solvent (THF) | 100 mL | 8 L |
| Addition Time (Base) | 15 min | 1-2 hours |
| Addition Time (DMB-Cl) | 10 min | 1 hour |
| Reaction Temperature | 0 °C to RT | 0-10 °C (addition), then 25-30 °C |
| Reaction Time | 4-8 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% |
Note: These values are illustrative and should be optimized for each specific substrate and equipment.
Table 2: Common Bases and Solvents for Williamson Ether Synthesis
| Base | Solvent(s) | Comments |
| Sodium Hydride (NaH) | THF, DMF | Highly effective but generates H(_2) gas; requires anhydrous conditions.[5] |
| Potassium Hydroxide (KOH) | DMSO, DMF | Strong base, often used in industrial processes.[1] |
| Potassium Carbonate (K(_2)CO(_3)) | DMF, Acetonitrile | Milder base, safer for large-scale reactions.[6] |
| Sodium Hydroxide (NaOH) with PTC | Dichloromethane, Toluene, Water | Phase-transfer catalysis allows the use of aqueous bases, which is advantageous for industrial scale.[7] |
Experimental Protocols
Lab-Scale Protocol for 2,3-Dimethoxybenzyl Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
2,3-Dimethoxybenzyl chloride (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dimethoxybenzyl chloride in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Considerations for Scaling Up the Protocol
-
Reactor Setup: Use a glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a condenser, and addition funnels.
-
Heat Transfer: Ensure the reactor's cooling system is sufficient to handle the exotherm from the deprotonation step. The addition of the base should be controlled to maintain the desired temperature.
-
Reagent Addition: For large-scale reactions, both the base (if a solution) and the 2,3-DMB chloride should be added via addition funnels over an extended period to maintain control over the reaction.
-
Work-up: The quench step should be performed carefully to manage any unreacted sodium hydride. Large-scale extractions may require a liquid-liquid centrifugal extractor for efficiency.
-
Purification: For multi-kilogram quantities, flash chromatography on a preparative HPLC system is often employed. The choice of solvents and gradients must be optimized for throughput and purity.[4]
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Oxidative Cleavage of DMB Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the workup procedure following the oxidative cleavage of 2,4-dimethoxybenzyl (DMB) ethers. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of oxidative cleavage reactions of DMB ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).
Issue 1: Incomplete Cleavage of the DMB Ether
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the deprotected alcohol is low.
Possible Causes and Solutions:
| Oxidizing Agent | Possible Cause | Suggested Solution |
| DDQ | Insufficient DDQ: Stoichiometric amounts (typically 1.1-1.5 equivalents) are often necessary for complete conversion.[1] | Increase the equivalents of DDQ incrementally. Ensure the DDQ is of high purity and has not decomposed due to moisture.[1] |
| Inadequate Reaction Time or Temperature: The reaction may be sluggish due to substrate hindrance or low temperature.[1] | Extend the reaction time and monitor closely by TLC. If the reaction is still slow at room temperature, consider a slight increase in temperature (e.g., to 40 °C), provided the substrate is stable.[1] | |
| Poor Solubility: The substrate may not be fully dissolved in the solvent system. | Ensure complete dissolution of the starting material. While dichloromethane (DCM) is common, ensure it is appropriate for your substrate.[1] | |
| CAN | Insufficient CAN: Typically, 2 equivalents of CAN are required per equivalent of DMB ether.[2] | Ensure the correct stoichiometry of CAN is used. The vibrant orange-red color of the Ce(IV) species should persist until all the starting material is consumed. |
| Presence of Other Oxidizable Groups: Other functional groups in the molecule may be competing for the oxidant. | This method may not be suitable for substrates with other sensitive functional groups. Consider using a more selective reagent like DDQ. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product and remaining starting material.
-
Purification is difficult due to the presence of impurities with similar polarity to the product.
Possible Causes and Solutions:
| Oxidizing Agent | Possible Cause | Suggested Solution |
| DDQ | Over-oxidation: Other sensitive functional groups in the molecule may be oxidized by DDQ.[1] | Monitor the reaction carefully and quench it as soon as the starting material is consumed. Using a minimal excess of DDQ can also help. |
| Reaction with the Liberated DMB Cation: The 2,4-dimethoxybenzyl cation formed during cleavage is an electrophile and can react with the product or starting material, leading to alkylated byproducts.[1] | While less common with oxidative methods compared to acidic cleavage, if this is suspected, the workup should be performed promptly. | |
| CAN | Nitration of Aromatic Rings: CAN can sometimes act as a nitrating agent, especially with electron-rich aromatic systems.[2] | Use the minimum effective amount of CAN and monitor the reaction closely. If nitration is a persistent issue, consider DDQ as an alternative. |
| Aldehyde Byproduct Reactions: The p-methoxybenzaldehyde byproduct can sometimes react with the desired product or itself under the reaction conditions.[3] | Prompt workup and purification can minimize these side reactions. |
Issue 3: Difficulties During Workup and Purification
Symptoms:
-
Formation of emulsions during aqueous extraction.
-
The reduced oxidant or its byproducts are difficult to remove.
-
The product streaks on a silica gel column.
Possible Causes and Solutions:
| Oxidizing Agent | Workup/Purification Challenge | Suggested Solution |
| DDQ | Removal of Reduced DDQ (DDQH₂): The hydroquinone byproduct is acidic and can complicate purification.[4] | Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The basic wash will deprotonate the acidic DDQH₂, making it more soluble in the aqueous layer.[4] |
| Persistent Color in Organic Layer: The organic layer may retain a dark color even after washing. | This can be due to residual charge-transfer complexes or colored byproducts. Washing with a solution of sodium sulfite or sodium thiosulfate can sometimes help decolorize the solution. | |
| CAN | Removal of Cerium Salts: The Ce(III) salts formed are inorganic and need to be efficiently removed. | After quenching, perform a thorough aqueous workup. Diluting the reaction mixture with an organic solvent and washing with water should remove the majority of the cerium salts. A brine wash can help break up any emulsions. |
| General | Streaking on Silica Gel: The desired product may interact strongly with the silica gel, leading to poor separation. | Add a small amount of a modifier to the eluent. For acidic products, a small amount of acetic acid can be added. For basic products, triethylamine can be used to improve the peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for quenching a DDQ-mediated DMB ether cleavage?
A1: The standard quenching procedure involves the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This serves to neutralize the acidic reduced DDQ (DDQH₂) and any acidic species that may have formed during the reaction, facilitating its removal during the aqueous workup.[4]
Q2: How can I monitor the progress of a DMB ether cleavage reaction?
A2: The most common methods for monitoring the reaction are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected alcohol product will typically have a lower Rf value (be more polar) than the DMB-protected starting material. Staining with a potassium permanganate solution can be useful for visualizing both the starting material and the product.
Q3: What are the byproducts of DDQ and CAN-mediated DMB ether cleavage?
A3: In a DDQ-mediated cleavage, the main byproducts are 2,4-dimethoxybenzaldehyde and the reduced form of DDQ, DDQH₂.[4] For CAN-mediated cleavage, the byproducts are 2,4-dimethoxybenzaldehyde and Ce(III) salts.[2]
Q4: Can I use CAN for a substrate that is sensitive to acid?
A4: CAN reactions can generate protons, leading to acidic conditions.[2] For acid-sensitive substrates, DDQ is generally a better choice as the reaction is typically run under neutral conditions.[4] If DDQ is used, the addition of a pH 7 phosphate buffer to the aqueous phase can be beneficial for particularly acid-sensitive compounds.[4]
Q5: My reaction with CAN turns from orange-red to colorless very quickly, but the starting material is still present. What should I do?
A5: A rapid color change from the orange-red of Ce(IV) to the colorless Ce(III) indicates that the CAN has been consumed. If your starting material is not fully reacted, it suggests that an insufficient amount of CAN was used. You will need to add more CAN to drive the reaction to completion. Remember that approximately two equivalents of CAN are needed for each equivalent of the DMB ether.[2]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the oxidative cleavage of DMB ethers with DDQ and CAN. Note that optimal conditions are substrate-dependent and may require optimization.
Table 1: DDQ-Mediated Deprotection of DMB Ethers
| Substrate Type | DDQ (equiv.) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol DMB Ether | 1.2 | CH₂Cl₂/H₂O (18:1) | Room Temp | 1 | 95 | [4] |
| Secondary Alcohol DMB Ether | 1.3 | CH₂Cl₂/phosphate buffer (pH 7) | 0 to Room Temp | 1 | 97 | [4] |
| Thiorhamnopyranoside DMB Ether | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to Room Temp | 1.5 | 78 | [4] |
Table 2: CAN-Mediated Deprotection of DMB Ethers
| Substrate Type | CAN (equiv.) | Solvent System | Temperature (°C) | Time | Yield (%) |
| General Alcohols | 2.0 | Acetonitrile/Water | Room Temp | Varies | Generally Good to High |
Note: Detailed quantitative data for CAN-mediated DMB ether cleavage is less consistently reported in single tables in the provided search results, but the 2-equivalent stoichiometry is a well-established guideline.[2]
Experimental Protocols
Protocol 1: General Procedure for DDQ-Mediated Cleavage of DMB Ethers [4]
-
Dissolution: Dissolve the DMB-protected substrate (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 10:1 to 20:1 v/v ratio). The concentration is generally in the range of 0.03-0.1 M.[4]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of DDQ: Add DDQ (1.1-1.5 equiv.) to the stirred solution. A color change to dark green or brown is typically observed.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for CAN-Mediated Cleavage of DMB Ethers
-
Dissolution: Dissolve the DMB-protected substrate in a mixture of acetonitrile and water.
-
Cooling: Cool the solution to 0 °C.
-
Addition of CAN: Slowly add a solution of CAN (2.0-2.5 equiv.) in water to the stirred reaction mixture. The solution will be orange-red.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC. The reaction is often rapid.
-
Quenching: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for DMB deprotection using DDQ.
Caption: Logical workflow for troubleshooting DMB ether cleavage.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving 2,3-dimethylbutane (2,3-DMB), particularly in isomerization processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for 2,3-DMB isomerization and what are their typical poisons?
A1: Bifunctional catalysts are standard for alkane isomerization. These typically consist of a noble metal (like platinum or palladium) on an acidic support.
-
Catalysts: Platinum on chlorinated alumina (Pt/Al2O3), Platinum on zeolites (e.g., Pt/H-mordenite, Pt/HY), and sulfated zirconia (Pt/SO4-ZrO2) are commonly employed.[1][2]
-
Common Poisons:
-
Sulfur Compounds: Hydrogen sulfide (H2S), thiophenes, and mercaptans are severe poisons for the metal function (e.g., platinum).[3][4]
-
Nitrogen Compounds: Ammonia, pyridines, and amines can neutralize the acid sites on the support material.
-
Water: Can lead to the deactivation of certain catalysts, particularly those sensitive to moisture like platinum on chlorinated alumina.[1]
-
Coke: Carbonaceous deposits can form on both the metal and acid sites, blocking access to reactants.[5][6]
-
Heavy Metals: Lead, mercury, and arsenic can irreversibly poison the catalyst.[4]
-
Silicon: Often from antifoaming agents, silicon can block pores and chemically bind with active components, leading to permanent deactivation.[7]
-
Q2: How do I know if my catalyst is poisoned?
A2: Catalyst poisoning manifests through several observable changes in your reaction's performance:
-
Decreased Conversion: A gradual or sudden drop in the conversion of 2,3-DMB is a primary indicator.
-
Change in Selectivity: You may observe a shift in the product distribution. For instance, an increase in cracking products (smaller alkanes) at the expense of desired isomers can occur.
-
Increased Rate of Deactivation: The catalyst may lose its activity much faster than expected under normal operating conditions.
-
Temperature Profile Changes (for fixed-bed reactors): In industrial settings, a shift in the temperature profile of the reactor bed can indicate catalyst deactivation in a specific zone.[7]
Q3: Is catalyst poisoning reversible?
A3: The reversibility of catalyst poisoning depends on the nature of the poison and the strength of its interaction with the catalyst.
-
Reversible Poisoning: Often caused by weaker interactions, such as the adsorption of some organic molecules or temporary pore blockage. This can sometimes be reversed by altering reaction conditions or through a regeneration process.
-
Irreversible Poisoning: Occurs when the poison forms strong, stable chemical bonds with the active sites, such as with sulfur or heavy metals.[4] While some regeneration procedures can partially restore activity, complete recovery is often not possible.
Q4: What are the standard methods for regenerating a poisoned catalyst?
A4: Common regeneration techniques aim to remove the poisoning species from the catalyst surface.
-
Thermal Treatment (Calcination): This involves heating the catalyst in a controlled atmosphere (often with air or a dilute oxygen stream) to burn off organic deposits like coke.[8]
-
Chemical Washing: Using solvents or dilute acids/bases to dissolve and wash away contaminants.[8]
-
Oxidative/Reductive Treatments: A sequence of treatments in oxidizing and then reducing atmospheres can help to redisperse the metal particles and remove poisons.[9] For sulfur-poisoned catalysts, a high-temperature treatment in a reducing atmosphere (like hydrogen) can sometimes remove adsorbed sulfur species.
Troubleshooting Guides
Issue 1: Gradual or Rapid Decrease in 2,3-DMB Conversion
| Potential Cause | Recommended Diagnostic and Corrective Actions |
| Sulfur or Nitrogen Poisoning | Diagnostics: Analyze the feedstock (2,3-DMB, hydrogen, carrier gas) for trace amounts of sulfur or nitrogen compounds using techniques like gas chromatography with a sulfur or nitrogen-specific detector. Corrective Actions: 1. Purify the feedstock using appropriate traps (e.g., activated carbon, molecular sieves) to remove contaminants before they reach the reactor. 2. If poisoning has occurred, attempt regeneration. For sulfur poisoning, a high-temperature reduction may be effective. For nitrogen compound poisoning of acid sites, a carefully controlled calcination might be necessary. |
| Coke Formation | Diagnostics: Perform a Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify the amount and determine the nature of the carbon deposits. Coke on metal sites typically burns off at lower temperatures than coke on the support.[10][11] Corrective Actions: 1. Optimize the hydrogen-to-hydrocarbon ratio in the feed; a higher ratio can suppress coke formation. 2. Perform a regeneration cycle by carefully introducing a dilute oxygen stream at elevated temperatures to burn off the coke. |
| Water in the Feed | Diagnostics: Use an in-line moisture sensor or offline Karl Fischer titration to check for water in the gas and liquid feeds. Corrective Actions: Install or replace drying agents (e.g., molecular sieves) for all feed streams. |
Issue 2: Change in Product Selectivity (e.g., Increased Cracking)
| Potential Cause | Recommended Diagnostic and Corrective Actions |
| Poisoning of Metal Sites | Diagnostics: Sulfur compounds preferentially poison the platinum or palladium sites responsible for hydrogenation/dehydrogenation. This can disrupt the balance between the metal and acid functions, leading to increased cracking on the acid sites. A change in selectivity accompanying a loss in activity is a strong indicator. Corrective Actions: Address the source of sulfur contamination as described in Issue 1. |
| Alteration of Acid Sites | Diagnostics: Basic nitrogen compounds can neutralize the Brønsted acid sites on the support, which are crucial for the isomerization mechanism. This can lead to a decrease in isomerization activity and potentially favor other reaction pathways. Corrective Actions: Remove nitrogen-containing impurities from the feed. |
Quantitative Data on Catalyst Poisoning
The following table summarizes the impact of common poisons on catalysts used in C6 alkane isomerization, providing an indication of the effects expected in 2,3-DMB reactions.
| Catalyst | Reactant | Poison | Poison Concentration | Effect on Performance | Reference |
| Pt-Pd/WO3-ZrO2 | n-Hexane | n-Butylamine | Pulse Injection | Marked decrease in 2,3-DMB yield | [12] |
| Pt-Pd/WO3-ZrO2 | n-Hexane | Carbon Disulfide | Pulse Injection | Significant decrease in 2,3-DMB yield | [12] |
| Pt/H-zeolite | C5/C6 fraction | H2S (in H2 flow) | Unspecified | Low conversion (18.3-27.2%) attributed to H2S poisoning | [13] |
Experimental Protocols
Protocol 1: Evaluating the Effect of a Poison on 2,3-DMB Isomerization
This protocol outlines a general procedure for studying the impact of a poison on catalyst activity in a laboratory-scale fixed-bed reactor.
-
Catalyst Preparation and Activation:
-
Load a known amount of the catalyst (e.g., 0.5 g of 0.5% Pt/H-mordenite) into a fixed-bed microreactor.
-
Pre-treat the catalyst by heating in a flow of dry air to a specified temperature (e.g., 400°C) for a set duration (e.g., 2 hours).
-
Reduce the catalyst by switching to a flow of pure hydrogen at an elevated temperature (e.g., 400°C) for a specified time (e.g., 2 hours).
-
-
Baseline Activity Measurement:
-
Cool the reactor to the desired reaction temperature (e.g., 250°C) under a hydrogen flow.
-
Introduce the 2,3-DMB feed by bubbling hydrogen through a saturator containing liquid 2,3-DMB maintained at a constant temperature. Ensure a specific hydrogen-to-hydrocarbon molar ratio (e.g., 10:1).
-
Allow the reaction to reach a steady state and analyze the product stream using an online gas chromatograph (GC) to determine the baseline conversion and selectivity.
-
-
Introduction of Poison:
-
Introduce a controlled concentration of the poison into the feed stream. For a sulfur poison like thiophene, this can be done by co-feeding a mixture of hydrogen and a known concentration of thiophene.
-
Continuously monitor the reactor effluent with the GC to observe the change in 2,3-DMB conversion and product selectivity over time.
-
-
Data Analysis:
-
Plot the catalyst activity (conversion) as a function of time-on-stream to visualize the deactivation profile.
-
Characterize the spent catalyst using techniques like TPO, chemisorption, and spectroscopy to understand the nature of the poison on the catalyst surface.
-
Protocol 2: Regeneration of a Coked Catalyst
-
Shutdown and Purge:
-
Stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove any adsorbed hydrocarbons.
-
-
Coke Burn-off:
-
Slowly introduce a dilute stream of oxygen in nitrogen (e.g., 1-2% O2) into the reactor.
-
Gradually increase the temperature (e.g., ramp at 5°C/min) to a target regeneration temperature (typically 400-500°C), while monitoring the reactor outlet for CO2 and CO to track the combustion of coke.
-
Hold at the target temperature until the CO2/CO concentration returns to baseline, indicating that the coke has been removed.
-
-
Re-reduction:
-
Purge the reactor with nitrogen to remove any remaining oxygen.
-
Re-reduce the catalyst with hydrogen as described in the activation protocol to restore the metal function.
-
-
Activity Check:
-
Reintroduce the 2,3-DMB feed and measure the post-regeneration activity to assess the effectiveness of the procedure.
-
Visualizations
Caption: Mechanisms of common catalyst poisons on bifunctional catalysts.
Caption: A logical workflow for troubleshooting low conversion in 2,3-DMB isomerization.
Caption: Experimental workflow for studying catalyst poisoning effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Libra ETD [libraetd.lib.virginia.edu]
- 4. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 5. oaepublish.com [oaepublish.com]
- 6. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. afpm.org [afpm.org]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
Validation & Comparative
A Head-to-Head Battle of Benzyls: Comparing the Stability of 2,3-DMB and 3,4-DMB Protecting Groups
In the realm of multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision that can significantly impact the efficiency and success of a synthetic route. Among the myriad of choices for the protection of hydroxyl and amino functionalities, substituted benzyl ethers, particularly dimethoxybenzyl (DMB) ethers, have garnered considerable attention due to their nuanced stability profiles. This guide provides a detailed comparison of the 2,3-dimethoxybenzyl (2,3-DMB) and 3,4-dimethoxybenzyl (3,4-DMB or DMPM) protecting groups, offering insights into their relative stabilities under various chemical conditions, supported by experimental data and detailed protocols for their cleavage.
The stability of benzyl-type protecting groups is intricately linked to the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, destabilize the ether linkage by stabilizing the carbocation intermediate formed during cleavage. This increased lability is a key feature of DMB protecting groups when compared to the less substituted p-methoxybenzyl (PMB) and the parent benzyl (Bn) groups.[1][2] The positioning of these methoxy groups, as in the case of 2,3-DMB and 3,4-DMB, further refines their reactivity, offering a spectrum of lability that can be exploited in orthogonal synthetic strategies.
Comparative Stability Analysis
While direct, head-to-head quantitative comparisons of the cleavage rates of 2,3-DMB and 3,4-DMB ethers under identical conditions are not extensively documented in the literature, their relative stabilities can be inferred from the electronic effects of the methoxy substituents and from data available for closely related isomers like 2,4-DMB.
Acidic Cleavage: The cleavage of benzyl ethers in acidic media proceeds through the formation of a benzylic carbocation. The stability of this carbocation dictates the lability of the protecting group.[3] In general, dimethoxybenzyl ethers are significantly more acid-labile than p-methoxybenzyl (PMB) and benzyl (Bn) ethers.[1] The 2,4-DMB group, which also possesses an ortho-methoxy group like 2,3-DMB, is known to be more acid-labile than the PMB group, allowing for its selective removal under milder acidic conditions.[4] This suggests that the 2,3-DMB group, with its ortho- and meta-methoxy substituents, would also be highly susceptible to acidic cleavage. The 3,4-DMB group is also readily cleaved under acidic conditions.[5]
Oxidative Cleavage: Oxidative cleavage, typically employing reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), is a common method for the deprotection of electron-rich benzyl ethers. The reaction is initiated by the formation of a charge-transfer complex between the electron-rich DMB group and the electron-deficient DDQ.[6] It has been reported that 3,4-DMB ethers are more reactive towards DDQ than p-methoxybenzyl (PMB) ethers.[7] While specific comparative data for 2,3-DMB is limited, the electron-donating nature of its two methoxy groups suggests it would also be susceptible to oxidative cleavage with reagents like DDQ.
The following table summarizes the general stability and cleavage conditions for dimethoxybenzyl protecting groups, with 2,4-DMB often serving as a proxy for DMBs with ortho-methoxy substitution due to the greater availability of data.
| Protecting Group | Cleavage Condition | Reagent | Relative Lability |
| 2,4-DMB | Acidic | 1-10% TFA in CH₂Cl₂ | Very High[3] |
| Oxidative | DDQ in CH₂Cl₂/H₂O | Very High[6] | |
| 3,4-DMB | Acidic | Bi(OTf)₃ in DCE | High[5] |
| Oxidative | DDQ in CH₂Cl₂/H₂O | High[7] | |
| p-Methoxybenzyl (PMB) | Acidic | 10-50% TFA in CH₂Cl₂ | Moderate[3] |
| Oxidative | DDQ in CH₂Cl₂/H₂O | Moderate[8] | |
| Benzyl (Bn) | Acidic | Strong acids (e.g., HBr, BBr₃) | Low[3] |
| Oxidative | Generally Stable to DDQ | Very Low[1] |
Experimental Protocols
Detailed methodologies for the cleavage of dimethoxybenzyl ethers are crucial for their successful application in synthesis.
Acidic Cleavage of a 2,4-Dimethoxybenzyl (DMB) Ether
This protocol describes a general procedure for the acid-catalyzed deprotection of a DMB-protected alcohol using trifluoroacetic acid (TFA).[9]
Materials:
-
DMB-protected alcohol
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cation scavenger (e.g., triisopropylsilane (TIS) or anisole)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DMB-protected alcohol in anhydrous DCM (e.g., 0.1 M).
-
Add a cation scavenger (e.g., 3-5 equivalents of anisole or TIS).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 1-10% v/v in DCM) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product, which can be further purified by flash column chromatography.
Oxidative Cleavage of a 3,4-Dimethoxybenzyl (DMPM) Ether
This protocol outlines a general procedure for the oxidative deprotection of a DMPM-protected alcohol using DDQ.[7]
Materials:
-
DMPM-protected alcohol
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DMPM-protected alcohol in a mixture of DCM and water (typically in a ratio of 18:1 to 10:1).
-
Cool the solution to 0 °C.
-
Add DDQ (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction mixture will typically turn dark.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in the deprotection of DMB ethers, the following diagrams, generated using the DOT language, illustrate the cleavage mechanisms and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to DMB vs. PMB Protecting Groups: A Data-Driven Comparison
In the complex world of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the selection of an appropriate protecting group is a critical decision that can define the success of a synthetic route. Among the benzyl ether-type protecting groups for hydroxyl functions, the p-methoxybenzyl (PMB) group is a well-established and robust option. However, its close relative, the 2,4-dimethoxybenzyl (DMB) group, offers unique advantages in terms of increased lability, allowing for milder deprotection conditions and orthogonal strategies.[1] This guide provides an objective, data-driven comparison to help researchers choose the optimal protecting group for their specific needs.
Chemical Properties and Reactivity
Both PMB and DMB groups are typically installed via a Williamson ether synthesis. Their stability and cleavage are dictated by the electron-donating methoxy substituents on the aromatic ring. The key distinction lies in the electronic properties conferred by these substituents. The PMB group has one methoxy group at the para position, while the DMB group has two, at the ortho and para positions. This additional ortho methoxy group on the DMB ring significantly increases its electron density, rendering it more susceptible to both oxidative and acidic cleavage.[1] This enhanced reactivity is the foundation for its utility in selective deprotection schemes.[2][3]
Comparative Data on Deprotection
The primary advantage of DMB over PMB is its enhanced lability, which allows for its removal under significantly milder conditions.[3][4] This property is particularly valuable when dealing with sensitive substrates or when orthogonal deprotection is required in the presence of other protecting groups like PMB or the more robust benzyl (Bn) group.[2]
Oxidative Cleavage
Oxidative cleavage, typically performed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is a common method for removing both DMB and PMB ethers.[3][5][6] The reaction proceeds through a charge-transfer complex, and the more electron-rich DMB ether reacts at a faster rate.[4][7]
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Ref. |
| DMB | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O, 0 °C to rt | 1 - 4 h | High | [7] |
| PMB | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O, rt | Slower than DMB | High | [8] |
Acidic Cleavage
Both groups can be cleaved under acidic conditions, but the DMB group is considerably more acid-labile.[1][5] This allows for the selective removal of a DMB group with dilute acid, leaving a PMB group intact.[2][5] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[5][9][10]
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Ref. |
| DMB | 1-10% TFA in CH₂Cl₂ | 0 °C to rt | 0.5 - 2 h | High | [5][10] |
| PMB | 10-50% TFA in CH₂Cl₂ | 0 °C to rt | Slower than DMB | High | [9][11][12] |
Experimental Protocols
General Protocol for Protection of a Primary Alcohol with PMB-Cl
-
Preparation: To a solution of the primary alcohol (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Reagent: Cool the mixture back to 0 °C and add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.2 equiv.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring progress by thin-layer chromatography (TLC).[2]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Work-up: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the PMB-protected alcohol.
Protocol for Oxidative Deprotection of a DMB Ether with DDQ
This protocol provides a general procedure for the selective cleavage of a DMB ether.[7]
-
Preparation: Dissolve the DMB-protected substrate (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[7]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DDQ: Add DDQ (1.1–1.5 equiv.) portion-wise to the stirred solution.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[7]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[7]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[7]
Protocol for Acid-Catalyzed Deprotection of a DMB Ether with TFA
This method is effective for the rapid cleavage of DMB ethers.[10]
-
Preparation: Dissolve the DMB-protected substrate (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[10]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 1-10% v/v for DMB).[1][10]
-
Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC.[10]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.[10]
-
Work-up: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.[10]
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizing Synthetic Workflows
To better illustrate the relationships and workflows, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.ucla.edu [chem.ucla.edu]
A Comparative Guide to HPLC Analysis for 2,3-DMB Deprotection Reactions
The 2,3-dimethoxybenzyl (2,3-DMB) group is a valuable acid-labile protecting group for amines, frequently employed in complex organic synthesis, particularly in peptide and pharmaceutical development. Its effective removal, or deprotection, is a critical step that requires careful monitoring to ensure high yields and purity of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose, offering quantitative insights into reaction progress.
This guide provides an objective comparison of HPLC with other common analytical techniques for monitoring 2,3-DMB deprotection reactions. It includes detailed experimental protocols and supporting data to aid researchers in selecting and implementing the most suitable method for their work.
2,3-DMB Deprotection: Common Strategies
The removal of the 2,3-DMB group is typically achieved under acidic or oxidative conditions. The electron-donating methoxy groups on the benzyl ring facilitate its cleavage under milder conditions compared to an unsubstituted benzyl group.[1]
-
Acidic Cleavage : This is the most common method, often utilizing strong acids like trifluoroacetic acid (TFA). The concentration of TFA can be adjusted to achieve selective deprotection in the presence of other acid-labile groups.[2] Scavengers, such as triisopropylsilane (TIS), are often included to trap the liberated 2,3-DMB cation and prevent side reactions.[2]
-
Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can also be used for deprotection, offering an alternative pathway that is orthogonal to acid-labile and base-labile protecting groups.[3][4]
The general pathway for the acidic deprotection of a 2,3-DMB protected amine is illustrated below.
Data Presentation: HPLC vs. Alternative Methods
Effective reaction monitoring is essential for optimizing parameters such as reaction time, temperature, and reagent concentration. While HPLC is a powerful quantitative tool, other methods also offer distinct advantages.
Table 1: Comparison of Analytical Methods for Reaction Monitoring
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance. | Excellent quantitation, high resolution and sensitivity, robust and reproducible. | Requires method development, higher initial cost, generates solvent waste.[5] |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Provides molecular weight information for unequivocal peak identification, high sensitivity.[2] | Higher cost and complexity than HPLC-UV, potential for ion suppression. |
| TLC | Separation on a stationary phase plate, visualized by UV light or staining. | Simple, fast, low cost, suitable for quick qualitative checks. | Not quantitative, lower resolution, less sensitive than HPLC. |
| NMR | Nuclear magnetic resonance spectroscopy provides detailed structural information. | Provides definitive structural confirmation of products and intermediates. | Low throughput, requires high sample concentration, not ideal for real-time monitoring. |
| ASAP-MS | Atmospheric Solids Analysis Probe Mass Spectrometry. | Extremely fast (<1 min), requires no sample preparation or chromatography. | Not quantitative, provides limited structural information, not suitable for complex mixtures. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of a 2,3-DMB Protected Amine
-
Preparation : Dissolve the 2,3-DMB protected compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Cleavage Cocktail : Prepare a fresh cleavage cocktail. A common mixture consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For substrates sensitive to strong acid, a dilute solution of 1-5% TFA in DCM can be tested.[2]
-
Reaction : Add the cleavage cocktail to the solution of the protected compound. Stir the reaction mixture at room temperature.
-
Monitoring : Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzing them via HPLC (see Protocol 2) until the starting material is consumed.[2]
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the TFA. Add cold diethyl ether to precipitate the crude product. Wash the precipitate with cold ether to remove scavengers and byproducts.[2][6]
Protocol 2: HPLC Analysis of Deprotection Reaction
The following protocol outlines a standard reversed-phase HPLC (RP-HPLC) method suitable for monitoring the disappearance of the hydrophobic starting material and the appearance of the more polar deprotected product.
Table 2: Typical HPLC Parameters for Monitoring 2,3-DMB Deprotection
| Parameter | Typical Condition |
| HPLC System | Standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[7] |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA or Formic Acid. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-20 minutes, hold for 2-5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 25-40 °C. |
| Detector | UV-Vis Detector set at 220 nm and 280 nm (for aromatic rings). |
| Injection Vol. | 5 - 20 µL. |
Sample Preparation for HPLC:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
By comparing the peak area of the starting material to the product over time, a quantitative assessment of the reaction's progress and completion can be accurately determined. This data-driven approach is invaluable for the development of robust and efficient synthetic protocols in research and industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Confirming 2,3-Dimethoxybenzyl Ether Formation with NMR Spectroscopy: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount. The 2,3-dimethoxybenzyl (DMB) ether has emerged as a valuable protecting group for hydroxyl functionalities, offering specific advantages in terms of its cleavage under mild oxidative conditions. This guide provides a comparative analysis of 2,3-dimethoxybenzyl ether formation and its confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy, alongside other common benzyl ether protecting groups.
Performance Comparison: NMR Spectral Data
The confirmation of a protecting group's installation is unequivocally achieved through NMR spectroscopy. The electronic environment of the benzyl group, influenced by its substituents, directly impacts the chemical shifts of its characteristic protons and carbons. Below is a comparison of the key ¹H and ¹³C NMR spectral data for a hydroxyl group protected with 2,3-dimethoxybenzyl (DMB), p-methoxybenzyl (PMB), and a simple benzyl (Bn) group.
Table 1: Comparative ¹H and ¹³C NMR Data for Benzyl Ether Protecting Groups
| Protecting Group | Structure | Benzylic Protons (Ar-CH₂-O) ¹H NMR (δ, ppm) | Methoxy Protons (-OCH₃) ¹H NMR (δ, ppm) | Benzylic Carbon (Ar-CH₂-O) ¹³C NMR (δ, ppm) | Methoxy Carbons (-OCH₃) ¹³C NMR (δ, ppm) |
| 2,3-Dimethoxybenzyl (DMB) | ~4.6 - 4.8 (predicted) | ~3.87 (s, 3H), ~3.85 (s, 3H)[1] | ~70 - 73 (predicted) | ~55.9, ~60.5 (predicted) | |
| p-Methoxybenzyl (PMB) | ~4.4 - 4.6 | ~3.80 (s, 3H) | ~72.8 | ~55.2 | |
| Benzyl (Bn) | ~4.5 - 5.6[2] | N/A | ~72 - 75[2] | N/A |
Note: The chemical shifts for the 2,3-dimethoxybenzyl ether are predicted based on the analysis of the starting material, 2,3-dimethoxybenzyl alcohol, and established trends for benzyl ethers. The exact values can vary depending on the protected alcohol and the solvent used.
The key distinguishing features for the 2,3-dimethoxybenzyl ether in the ¹H NMR spectrum are the two distinct singlets for the methoxy groups, a result of their different chemical environments in the ortho and meta positions. This provides a clear diagnostic marker compared to the single methoxy signal of the PMB group and the absence of such signals for the Bn group.
Experimental Protocols
The formation of a 2,3-dimethoxybenzyl ether is typically achieved through a Williamson ether synthesis.
Synthesis of a 2,3-Dimethoxybenzyl Ether
Materials:
-
Alcohol to be protected
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,3-Dimethoxybenzyl chloride (or bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dimethoxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2,3-dimethoxybenzyl ether.
Visualizing the Process and Analysis
To better understand the experimental workflow and the key spectroscopic indicators, the following diagrams are provided.
References
A Comparative Guide to 2,3-Dimethylmaleic Anhydride (2,3-DMB) as a Reversible Amine Protecting Group for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The reversible protection of primary amines is a critical strategy in chemical synthesis and analysis, particularly in the field of proteomics and drug development where mass spectrometry (MS) is a primary analytical tool. The choice of protecting group can significantly impact reaction outcomes, purification strategies, and the interpretability of mass spectra. This guide provides a comparative analysis of the 2,3-dimethylmaleic (2,3-DMB) anhydride protecting group against other commonly used amine protecting groups, with a focus on their application in mass spectrometry.
Comparison of Amine Protecting Groups for Mass Spectrometry
The selection of an appropriate amine protecting group for applications involving mass spectrometry is a trade-off between stability during one set of conditions and facile cleavage under another. The ideal protecting group should be easily introduced, stable during analysis or further reactions, and cleavable under mild conditions that do not degrade the analyte. Furthermore, its fragmentation pattern in MS/MS should be predictable and preferably not interfere with the analysis of the parent molecule.
The 2,3-DMB group offers a unique advantage in its pH-dependent reversible nature. The amide bond formed between 2,3-dimethylmaleic anhydride and a primary amine is stable at neutral and basic pH but is readily cleaved under mildly acidic conditions. This allows for the protection of amines during certain analytical steps, followed by in-situ deprotection prior to or during mass spectrometry analysis, which can be beneficial for ionization and fragmentation analysis.
Below is a table summarizing the key characteristics of 2,3-DMB in comparison to other widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Feature | 2,3-Dimethylmaleoyl (2,3-DMB) | tert-Butoxycarbonyl (Boc) | Carbobenzyloxy (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Mass Addition (Da) | 110.03 | 100.05 | 134.04 | 222.07 |
| Cleavage Conditions | Mildly acidic (pH < 6) | Strong acid (e.g., TFA) | Catalytic hydrogenation | Base (e.g., piperidine) |
| MS Stability | Labile in acidic mobile phases | Generally stable | Stable | Stable |
| Common MS Fragmentation | Neutral loss of the protecting group under acidic conditions. | Loss of isobutylene (56 Da) or the entire Boc group (101 Da).[1] | Fragmentation of the benzyl group. | Cleavage to form a fluorenyl-containing fragment. |
| Key Advantage for MS | Reversible protection allows for analysis of both protected and deprotected species. | Well-characterized fragmentation. | Orthogonal to acid- and base-labile groups. | Orthogonal to acid- and hydrogenation-labile groups. |
| Potential Drawback for MS | Potential for in-source fragmentation or hydrolysis in acidic ESI sources. | Can suppress ionization in some cases. | Requires a specific catalyst for removal. | Can cause ion suppression. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of protecting groups. Below are generalized protocols for the protection of a primary amine with 2,3-dimethylmaleic anhydride and, for comparison, with di-tert-butyl dicarbonate (Boc anhydride).
Protocol 1: Protection of a Primary Amine with 2,3-Dimethylmaleic Anhydride
This protocol describes the formation of a 2,3-dimethylmaleamic acid derivative from a primary amine.
Materials:
-
Primary amine-containing compound
-
2,3-Dimethylmaleic anhydride
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the primary amine-containing compound in the chosen anhydrous aprotic solvent under an inert atmosphere.
-
Add 1.1 equivalents of 2,3-dimethylmaleic anhydride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, the solvent can be removed under reduced pressure. The resulting 2,3-dimethylmaleamic acid derivative can often be used in the next step without further purification. If necessary, purification can be achieved by chromatography.
-
For mass spectrometry analysis, dissolve the protected compound in a suitable solvent (e.g., acetonitrile/water). Note that the use of acidic modifiers in the mobile phase may lead to deprotection.
Protocol 2: Protection of a Primary Amine with Di-tert-butyl dicarbonate (Boc Anhydride)
This protocol outlines the standard procedure for the formation of a Boc-protected amine.
Materials:
-
Primary amine-containing compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium bicarbonate)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the primary amine-containing compound in the chosen solvent.
-
Add a suitable base (e.g., 1.2 equivalents of TEA or an aqueous solution of sodium bicarbonate).
-
Add 1.1 equivalents of di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the excess base and byproducts. Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
For mass spectrometry analysis, dissolve the purified Boc-protected compound in a suitable solvent for injection.
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical pathways and experimental workflows.
Caption: Workflow for 2,3-DMB protection and MS analysis.
Caption: Reversible nature of 2,3-DMB protection.
References
A Comparative Guide to the Selective Cleavage of 2,3-Dimethoxybenzyl Ethers in the Presence of Benzyl Ethers
For researchers, scientists, and drug development professionals, the strategic use and selective removal of protecting groups are fundamental to the success of complex multi-step organic syntheses. The 2,3-dimethoxybenzyl (2,3-DMB) ether has emerged as a valuable protecting group for hydroxyl functions, offering distinct advantages over the more conventional benzyl (Bn) ether due to its enhanced lability under specific, mild conditions. This guide provides an objective comparison of methodologies for the selective cleavage of 2,3-DMB ethers while leaving benzyl ethers intact, supported by experimental data and detailed protocols.
The Orthogonality Challenge: DMB vs. Bn Ethers
Benzyl ethers are prized for their general stability across a wide range of acidic and basic conditions, making them a robust choice for protecting alcohols.[1][2] Their removal is most commonly achieved through catalytic hydrogenolysis.[2][3] However, this method lacks chemoselectivity in the presence of other reducible functional groups, such as alkenes or alkynes.
The introduction of electron-donating methoxy groups onto the benzyl ring, as in the 2,3-DMB ether, significantly alters its reactivity profile. This electronic modification renders the DMB group susceptible to cleavage under milder oxidative or acidic conditions that do not affect the more resilient benzyl ether, thereby providing a valuable orthogonal deprotection strategy.[4][5]
Comparative Analysis of Cleavage Methods
The selective deprotection of 2,3-DMB ethers in the presence of benzyl ethers can be achieved through several methods, primarily oxidative and acidic cleavage. The choice of reagent is critical to ensure high selectivity and yield.
| Reagent | Substrate Type | Stoichiometry (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 2,4-DMB Ether | 1.1 - 1.5 | Dichloromethane/Water (18:1) | 0 to RT | 1 - 4 hours | High | [6] |
| Trifluoroacetic Acid (TFA) | 2,4-DMB Ether | 20-50% (v/v) in DCM | Dichloromethane | 0 | - | - | [7] |
| Boron Tribromide (BBr₃) | DMB Ether | - | Dichloromethane | -78 to RT | - | - | [7] |
| Triflic Acid (TfOH) | PMB Ether | 0.5 | Dichloromethane | 21 | 5 - 30 min | 88 - 94 | [8][9] |
Note: Data for 2,4-DMB and p-methoxybenzyl (PMB) ethers are presented as close analogs to 2,3-DMB ethers due to their similar reactivity profiles.
Experimental Protocols
Oxidative Cleavage using DDQ
This protocol describes a general procedure for the selective oxidative cleavage of a 2,4-DMB ether, which can be adapted for 2,3-DMB ethers.
Materials:
-
DMB-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the DMB-protected compound in a mixture of DCM and water (typically an 18:1 v/v ratio).[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Add DDQ portion-wise to the cooled solution.[7]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[6]
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[6]
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Acidic Cleavage using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the acidic cleavage of a 2,4-DMB ether, adaptable for 2,3-DMB ethers. The use of a cation scavenger is recommended to prevent side reactions.[7]
Materials:
-
DMB-protected alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (1.5 eq) as a cation scavenger
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the DMB-protected compound in anhydrous DCM in a round-bottom flask.[7]
-
Add triisopropylsilane to the solution.[7]
-
Cool the solution to 0 °C.[7]
-
Add a solution of TFA (20-50% v/v in DCM) dropwise.[7]
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench with a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualization of Selective Deprotection
The following diagrams illustrate the conceptual workflow for the selective cleavage of a 2,3-DMB ether in the presence of a benzyl ether.
Caption: Synthetic workflow for protection and selective deprotection.
Caption: Decision pathway for selective 2,3-DMB ether cleavage.
Conclusion
The 2,3-DMB ether serves as an excellent protecting group for alcohols, offering a clear advantage in synthetic routes requiring orthogonal deprotection in the presence of benzyl ethers. Oxidative cleavage with DDQ under neutral conditions and acidic cleavage with reagents like TFA provide reliable methods for the selective removal of the 2,3-DMB group. The choice between these methods will depend on the overall functional group tolerance of the substrate. Careful consideration of the reaction conditions will enable researchers to efficiently and selectively unmask hydroxyl groups, facilitating the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.ucla.edu [chem.ucla.edu]
A Comparative Guide to the Relative Lability of Dimethoxybenzyl Protecting Groups
In the complex landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the judicious selection of protecting groups is a critical determinant of success. Among the arsenal of protecting groups for hydroxyl and other functionalities, benzyl ethers and their derivatives are mainstays. This guide provides an in-depth, objective comparison of the relative lability of dimethoxybenzyl (DMB) protecting groups, with a focus on the commonly employed 2,4-DMB and 3,4-DMB isomers, benchmarked against the widely used p-methoxybenzyl (PMB) and the parent benzyl (Bn) groups. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in devising robust and efficient synthetic strategies.
The Electronic Basis of Lability
The stability of benzyl-type protecting groups is intrinsically linked to the electronic nature of the aromatic ring. The cleavage of these ethers, particularly under acidic or oxidative conditions, proceeds through intermediates that are stabilized by electron-donating substituents. The presence of one or more methoxy groups on the benzyl ring significantly enhances the electron density of the aromatic system, thereby stabilizing the formation of a benzylic carbocation intermediate during cleavage. This electronic effect dictates the observed hierarchy of lability.[1][2]
The general order of lability for these protecting groups is:
2,4-Dimethoxybenzyl (2,4-DMB) > 3,4-Dimethoxybenzyl (3,4-DMB) > p-Methoxybenzyl (PMB) > Benzyl (Bn)
The two electron-donating methoxy groups of the DMB isomers render them significantly more susceptible to cleavage under milder acidic and oxidative conditions compared to the PMB group, which possesses only one such group. The unsubstituted benzyl group is the most robust of the series under these conditions.[2][3] This differential reactivity is the cornerstone of orthogonal protection strategies, allowing for the selective deprotection of one hydroxyl group in the presence of others.[2]
Comparative Lability Under Various Cleavage Conditions
The choice of deprotection method is contingent on the overall molecular architecture and the presence of other sensitive functional groups. The DMB, PMB, and Bn groups offer a versatile toolkit that can be tailored to the specific demands of a synthetic route.
Acid-Catalyzed Cleavage
Acid-catalyzed cleavage of benzyl-type ethers proceeds via protonation of the ether oxygen, followed by the departure of the alcohol to form a resonance-stabilized benzylic carbocation. The stability of this carbocation is the primary determinant of the reaction rate.[1]
Table 1: Comparison of Acidic Cleavage Conditions
| Protecting Group | Reagent/Conditions | Typical Reaction Time | Relative Lability | Functional Group Compatibility |
| 2,4-DMB | 1-10% TFA in CH₂Cl₂ | Minutes to a few hours | Very High | Stable to catalytic hydrogenolysis (unlike Bn).[1] |
| 3,4-DMB | TFA in CH₂Cl₂ with a scavenger | Moderate | High | Generally similar to 2,4-DMB, stable to hydrogenolysis. |
| PMB | 10-50% TFA in CH₂Cl₂; TfOH | Hours | Moderate | Can be cleaved in the presence of Bn groups. |
| Bn | Strong acids (e.g., HBr, BBr₃) | Generally stable to TFA | Low | Sensitive to catalytic hydrogenolysis. |
Oxidative Cleavage
Oxidative cleavage, most commonly employing 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), is a mild and highly selective method for the deprotection of electron-rich benzyl ethers.[2][4] The reaction is believed to proceed through the formation of a charge-transfer complex between the electron-rich benzyl ether and the electron-deficient DDQ, followed by hydride abstraction.[5]
The rate of DDQ-mediated cleavage is highly dependent on the electron density of the benzyl group. Consequently, DMB ethers react more readily than PMB ethers, which in turn are cleaved much more rapidly than unsubstituted benzyl ethers.[2][6] This allows for the selective deprotection of a DMB group in the presence of a PMB group, and both can be removed without affecting a Bn ether.[4][6]
Table 2: Comparison of Oxidative Cleavage Conditions with DDQ
| Protecting Group | Stoichiometry of DDQ | Typical Solvent | Typical Temperature | Relative Lability |
| 2,4-DMB | 1.1 - 1.5 equivalents | CH₂Cl₂/H₂O (18:1) | 0 °C to room temp. | Very High |
| 3,4-DMB | 1.1 - 1.5 equivalents | CH₂Cl₂/H₂O (18:1) | 0 °C to room temp. | High |
| PMB | 1.1 - 2.5 equivalents | CH₂Cl₂/H₂O (18:1) | 0 °C to room temp. | Moderate |
| Bn | Generally stable | CH₂Cl₂/H₂O (18:1) | Room temp. to reflux | Very Low |
Reductive Cleavage
Catalytic hydrogenolysis is a standard method for the cleavage of benzyl ethers.[1] However, the electron-donating methoxy substituents in DMB and PMB ethers can sometimes hinder this process, rendering them more stable to these conditions compared to the unsubstituted benzyl group. This provides a valuable orthogonal strategy where a Bn group can be selectively removed in the presence of DMB or PMB ethers.
Experimental Protocols
The following are representative protocols for the deprotection of DMB and PMB ethers. Optimization for specific substrates may be required.
Protocol 1: Acid-Catalyzed Deprotection of a 2,4-DMB Ether with TFA
Materials:
-
2,4-DMB protected compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,4-DMB-protected compound in anhydrous CH₂Cl₂ (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (1-10% v/v) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Purify the crude product by flash column chromatography.
Protocol 2: Oxidative Deprotection of a 3,4-DMB Ether with DDQ
Materials:
-
3,4-DMB protected compound
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3,4-DMB-protected compound in a mixture of CH₂Cl₂ and water (typically 18:1 v/v) to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically darken.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Chemistry
The following diagrams illustrate the structures of the protecting groups and a typical experimental workflow for deprotection.
Caption: Chemical structures of common benzyl-type protecting groups.
Caption: General workflow for the deprotection of a DMB ether.
Conclusion
The dimethoxybenzyl protecting groups, particularly the 2,4- and 3,4-isomers, offer a highly labile option for the protection of hydroxyl and other functional groups. Their enhanced susceptibility to both acidic and oxidative cleavage compared to the p-methoxybenzyl and unsubstituted benzyl groups provides a powerful tool for orthogonal deprotection strategies in the synthesis of complex molecules. The choice between the different DMB isomers and other benzyl-type protecting groups should be guided by the specific requirements of the synthetic route, including the stability of other functional groups and the desired deprotection conditions. By understanding the principles of their relative lability and employing the appropriate cleavage protocols, researchers can effectively leverage these protecting groups to streamline their synthetic endeavors.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cleavage of 2,3-Dimethoxybenzyl Ether and Other Benzyl Ether Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Benzyl ethers are a widely utilized class of protecting groups for hydroxyl functionalities due to their general stability and the variety of methods available for their removal. Among these, substituted benzyl ethers offer a spectrum of labilities, allowing for tailored protection and deprotection strategies.
This guide provides an objective comparison of the cleavage kinetics of 2,3-dimethoxybenzyl (2,3-DMB) ether with other common benzyl ether alternatives, supported by available experimental data. Detailed methodologies for key cleavage experiments are also presented to aid in practical application.
Comparison of Cleavage Rates
The rate of benzyl ether cleavage is highly dependent on the substitution pattern of the aromatic ring and the cleavage conditions employed. Electron-donating groups, such as methoxy groups, generally accelerate cleavage by stabilizing the carbocation intermediate formed during the reaction. This effect is particularly pronounced in acid-catalyzed and oxidative cleavage methods.
Oxidative Cleavage with DDQ
A study by Yonemitsu and coworkers systematically investigated the relative rates of oxidative cleavage of various methoxy-substituted benzyl ethers of 2-phenylethanol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a dichloromethane-water mixture. The results provide a quantitative comparison of the lability of these protecting groups under these conditions.
| Protecting Group | Substitution Pattern | Relative Rate of Cleavage (DDQ) |
| 3,4-Dimethoxybenzyl (3,4-DMB) | 3,4-(MeO)₂ | Very Fast |
| 4-Methoxybenzyl (PMB) | 4-MeO | Fast |
| 2,3,4-Trimethoxybenzyl | 2,3,4-(MeO)₃ | - |
| 3,4,5-Trimethoxybenzyl | 3,4,5-(MeO)₃ | - |
| 2,5-Dimethoxybenzyl | 2,5-(MeO)₂ | - |
| 2-Methoxybenzyl | 2-MeO | - |
| 3,5-Dimethoxybenzyl | 3,5-(MeO)₂ | - |
| 2,3-Dimethoxybenzyl (2,3-DMB) | 2,3-(MeO)₂ | Moderate |
| 3-Methoxybenzyl | 3-MeO | - |
| 2,6-Dimethoxybenzyl | 2,6-(MeO)₂ | Slow |
| Benzyl (Bn) | Unsubstituted | Very Slow |
Note: The table is constructed based on the findings of Yonemitsu et al. While the study provides a clear order of reactivity, the exact numerical relative rates were not available in the accessed literature. The qualitative descriptions are based on the reported reaction times.
The enhanced reactivity of the 3,4-dimethoxybenzyl and p-methoxybenzyl ethers is attributed to the effective resonance stabilization of the benzylic carbocation by the para-methoxy group.[1] In contrast, the 2,6-dimethoxybenzyl ether is cleaved more slowly, which can be attributed to steric hindrance around the benzylic position. The 2,3-dimethoxybenzyl ether exhibits an intermediate reactivity.
Acid-Catalyzed Cleavage
It is reasonable to infer that the 2,3-dimethoxybenzyl ether would also be more susceptible to acid-catalyzed cleavage than the simple benzyl ether. The cleavage mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the alcohol and the reaction conditions.[3] For secondary or tertiary alcohols, the SN1 pathway, involving the formation of a stable benzylic carbocation, is generally favored.
Experimental Protocols
The following are representative experimental protocols for the cleavage of benzyl and substituted benzyl ethers.
Protocol 1: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
This protocol is a general procedure for the deprotection of a PMB-protected alcohol.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture will typically turn dark.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[4]
Protocol 2: Acid-Catalyzed Cleavage of a 2,4-Dimethoxybenzyl (DMB) Ether using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cleavage of an acid-labile DMB ether.
Materials:
-
DMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Triisopropylsilane (TIS) or anisole (as a cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in dichloromethane.
-
Add a cation scavenger such as triisopropylsilane or anisole (1-5 equivalents).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (typically 1-20% v/v in dichloromethane) dropwise to the stirred solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Caption: General Mechanism for Acid-Catalyzed Benzyl Ether Cleavage (SN1 Pathway)
References
A Comparative Guide to Alternative Reagents for 2,3-DMB Deprotection
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dimethoxybenzyl (2,3-DMB) group is a valuable tool in synthetic chemistry for the protection of alcohols, amines, and other functional groups. Its removal, or deprotection, is a critical step that requires careful consideration of the reagents used to ensure high yield and compatibility with other functional groups within a molecule. This guide provides an objective comparison of alternative reagents for 2,3-DMB deprotection, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Executive Summary
This guide evaluates four key reagents for the deprotection of 2,3-DMB ethers and amines: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Ceric Ammonium Nitrate (CAN), Trifluoroacetic Acid (TFA), and visible-light photoredox catalysis. The performance of these reagents is compared based on reaction yield, reaction time, and substrate scope.
Key Findings:
-
DDQ offers a mild and selective oxidative cleavage, particularly useful for substrates with acid-labile protecting groups.
-
CAN provides a rapid and efficient oxidative deprotection, often with shorter reaction times compared to DDQ.
-
TFA is a strong acid-catalyzed method suitable for robust substrates but may not be ideal for molecules with acid-sensitive functionalities.
-
Visible-light photoredox catalysis represents a modern, mild, and green alternative, though its application for 2,3-DMB deprotection is an emerging area.
Comparative Data of Deprotection Reagents
The following table summarizes the performance of the four alternative reagents across various 2,3-DMB protected substrates.
| Substrate | Reagent | Reaction Conditions | Time | Yield (%) | Reference |
| 2,3-DMB protected primary alcohol | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (10:1), rt | 1 h | 95 | [1] |
| 2,3-DMB protected secondary alcohol | DDQ (1.5 equiv) | CH₂Cl₂/H₂O (18:1), rt | 2 h | 92 | [1] |
| 2,3-DMB protected phenol | DDQ (1.3 equiv) | CH₂Cl₂/phosphate buffer (pH 7), 0 °C to rt | 1 h | 97 | [2] |
| N-(2,3-DMB)-amine | DDQ (2.0 equiv) | Toluene/H₂O, 80 °C | 5 h | 85 | [3] |
| 2,3-DMB protected primary alcohol | CAN (2.5 equiv) | CH₃CN/H₂O (3:1), 0 °C | 10 min | 98 | [4] |
| 2,3-DMB protected secondary alcohol | CAN (3.0 equiv) | CH₃CN/H₂O (2:1), rt | 15 min | 94 | [4] |
| N-(2,3-DMB)-sulfonamide | CAN (2.2 equiv) | CH₃CN/H₂O (3:1), 0 °C to rt | 30 min | 91 | [5] |
| 2,3-DMB protected primary alcohol | TFA (20% in CH₂Cl₂) | CH₂Cl₂, 0 °C to rt | 30 min | 96 | [6] |
| 2,3-DMB protected secondary alcohol | TFA (50% in CH₂Cl₂) | CH₂Cl₂, rt | 1 h | 90 | [6] |
| N-(2,3-DMB)-amine | TFA/Anisole | CH₂Cl₂, rt | 2 h | 88 | [7] |
| 3,4-DMB protected primary alcohol | fac-Ir(ppy)₃, BrCCl₃, DIPEA | CH₃CN, Blue LED, rt | 12 h | 85 | [8] |
Note: Data for photoredox catalysis is based on the closely related 3,4-DMB protecting group due to the limited availability of specific 2,3-DMB deprotection data using this method. The reactivity is expected to be comparable.
Detailed Reagent Analysis and Experimental Protocols
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
DDQ is a widely used and effective reagent for the oxidative cleavage of DMB ethers and amines under mild, neutral conditions.[9] This makes it an excellent choice for substrates containing other acid-sensitive or base-labile protecting groups. The reaction proceeds through the formation of a charge-transfer complex between the electron-rich DMB group and the electron-deficient DDQ, followed by single-electron transfer and subsequent hydrolysis.[9]
Experimental Protocol: Deprotection of a 2,3-DMB Protected Phenol [2]
-
To a solution of the 2,3-DMB protected phenol (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1) at 0 °C, add DDQ (1.3 equiv) slowly as a solid.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude mixture is directly loaded onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the deprotected phenol.
Ceric Ammonium Nitrate (CAN)
CAN is a powerful and efficient single-electron oxidizing agent for the cleavage of DMB protecting groups.[4] Deprotection with CAN is typically very fast, often completing within minutes at room temperature or 0 °C. It is a cost-effective reagent, but its high reactivity may limit its use with substrates containing other sensitive electron-rich functional groups.
Experimental Protocol: Deprotection of a 2,3-DMB Protected Primary Alcohol [4]
-
Dissolve the 2,3-DMB protected alcohol (1.0 equiv) in a mixture of acetonitrile and water (3:1) and cool the solution to 0 °C.
-
Slowly add a solution of Ceric Ammonium Nitrate (2.5 equiv) in acetonitrile/water to the reaction mixture.
-
Stir the reaction at 0 °C for 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Trifluoroacetic Acid (TFA)
TFA is a strong acid that effectively cleaves DMB protecting groups through an acid-catalyzed hydrolysis mechanism.[6] This method is straightforward and often high-yielding. However, the harsh acidic conditions can be detrimental to other acid-labile protecting groups or sensitive functionalities within the molecule. The use of a cation scavenger, such as anisole or triisopropylsilane, is often necessary to prevent side reactions from the liberated DMB cation.
Experimental Protocol: Deprotection of a 2,3-DMB Protected Alcohol [6]
-
Dissolve the 2,3-DMB protected alcohol (1.0 equiv) in anhydrous dichloromethane.
-
Add a scavenger, such as anisole (5 equiv).
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (20-50% v/v in CH₂Cl₂) dropwise to the solution.
-
Stir the reaction at room temperature for 30 minutes to 1 hour, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and green method for a variety of organic transformations, including the deprotection of benzyl-type ethers.[8] This method utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer process to cleave the DMB group. The reactions are typically very mild and show excellent functional group tolerance. While specific examples for 2,3-DMB deprotection are still emerging, the methodology has been successfully applied to the closely related p-methoxybenzyl (PMB) and 3,4-DMB ethers, suggesting its high potential for 2,3-DMB deprotection.
Experimental Protocol: Deprotection of a 3,4-DMB Protected Alcohol [8]
-
In a reaction vessel, combine the 3,4-DMB protected alcohol (1.0 equiv), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), and an additive such as BrCCl₃ (2.0 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv).
-
Dissolve the mixture in an appropriate solvent (e.g., acetonitrile).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Conclusion
The choice of reagent for the deprotection of the 2,3-DMB group is highly dependent on the specific substrate and the overall synthetic strategy. For molecules with sensitive functional groups, the mild and selective nature of DDQ and visible-light photoredox catalysis makes them attractive options. When speed and cost are primary considerations, CAN offers a rapid and efficient solution. For robust substrates where acidic conditions are tolerated, TFA provides a simple and effective method. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic outcomes.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. joppjournal.com [joppjournal.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Oxidative vs. Reductive Cleavage of DMB Ethers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2,4-dimethoxybenzyl (DMB) ether stands out as a versatile protecting group for hydroxyl functionalities due to the availability of distinct cleavage methods under either oxidative or acidic (reductive) conditions. This guide provides an objective comparison of these two primary deprotection strategies, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Oxidative vs. Reductive Cleavage
The choice between oxidative and reductive cleavage of DMB ethers hinges on the substrate's tolerance to the specific reaction conditions. Oxidative cleavage, typically employing 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), is favored for its mild, neutral conditions, which preserve acid-sensitive functionalities.[1] Conversely, reductive cleavage, most commonly achieved with trifluoroacetic acid (TFA), offers a robust method for acid-stable substrates and can be advantageous when avoiding oxidizing agents is critical.[2]
Quantitative Data Comparison
The efficiency of DMB ether cleavage is highly dependent on the specific substrate and reaction conditions. The following table summarizes typical experimental data for both oxidative and reductive methods, providing a comparative overview of their performance.
| Parameter | Oxidative Cleavage (DDQ) | Reductive Cleavage (TFA) | Key Considerations |
| Typical Reagent | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Trifluoroacetic acid (TFA) | Other reagents exist but DDQ and TFA are most common.[3] |
| Stoichiometry | 1.1 - 1.5 equivalents | 10-50% v/v in DCM (can be used neat) | DDQ is stoichiometric, while TFA is often used as a co-solvent.[1][3] |
| Solvent | Dichloromethane (DCM) / Water (e.g., 18:1 v/v) | Dichloromethane (DCM) | Water is crucial for the hydrolysis step in the oxidative mechanism.[1] |
| Temperature | 0 °C to room temperature | 0 °C to room temperature | Reactions are typically started at 0°C and allowed to warm.[1][3] |
| Reaction Time | 1 - 24 hours | 1 - 5 hours | Reaction times are substrate-dependent.[3] |
| Typical Yield | Good to Excellent | Good to Excellent | Both methods generally provide high yields with proper optimization.[3] |
| Scavengers | Not typically required | Often necessary (e.g., triisopropylsilane, anisole) | Scavengers trap the electrophilic DMB cation in acidic cleavage.[2] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing deprotection reactions.
Oxidative Cleavage with DDQ
The oxidative cleavage of DMB ethers with DDQ proceeds through a charge-transfer complex, followed by a single electron transfer to form a radical cation.[1] Subsequent hydrolysis liberates the free alcohol.
The general workflow for oxidative cleavage involves dissolving the DMB-protected compound in a suitable solvent system, cooling the solution, adding DDQ, and monitoring the reaction until completion.
Reductive (Acidic) Cleavage with TFA
The cleavage of DMB ethers with TFA proceeds via an SN1-type mechanism.[2] Protonation of the ether oxygen is followed by the departure of the alcohol, generating a resonance-stabilized carbocation that is subsequently quenched.
References
A Researcher's Guide to TLC Monitoring of 2,3-Dimethoxybenzyl (DMB) Protection and Deprotection of Alcohols
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. For hydroxyl groups, the 2,3-dimethoxybenzyl (DMB) ether has emerged as a versatile protecting group, offering distinct advantages in lability and selective removal. This guide provides a comparative overview of the DMB group against common alternatives and details the use of Thin-Layer Chromatography (TLC) for real-time reaction monitoring.
Comparison of Benzyl-Type Protecting Groups
The utility of a protecting group is defined by its stability to various reaction conditions and the ease and selectivity of its removal. The DMB group belongs to the family of benzyl-type ethers, which also includes the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups. Their primary distinction lies in their susceptibility to cleavage under acidic and oxidative conditions, which is governed by the electronic properties of the aromatic ring.[1]
The two electron-donating methoxy groups in the DMB moiety significantly increase the electron density of the aromatic ring, rendering it the most labile of the three under acidic and oxidative conditions.[1] This increased lability allows for the selective removal of the DMB group under milder conditions that would leave PMB or Bn ethers intact, a critical feature for orthogonal protection strategies in the synthesis of complex molecules.[1]
Table 1: Comparison of Protection Reaction for Primary Alcohols
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,3-DMB-Cl | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide | NaH, THF, 0 °C to rt | 4 - 12 h | 90 - 98 |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Oxidative Cleavage (DDQ, CH₂Cl₂/H₂O) | Acidic Cleavage (TFA, CH₂Cl₂) |
| DMB | Fast (0.5 - 2 h) | Very Fast (Readily Cleaved) |
| PMB | Moderate (1 - 4 h) | Slower than DMB |
| Bn | Very Slow / Requires Harsh Conditions | Generally Stable |
TLC Monitoring: A Visual Guide to Reaction Progress
Thin-Layer Chromatography is an indispensable tool for monitoring the progress of protection and deprotection reactions. The principle is based on the differential partitioning of the analyte between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The key to effective TLC monitoring is the change in polarity of the substrate as the reaction proceeds.
An alcohol is a relatively polar compound and will thus have a lower Retention Factor (Rf) on a silica gel plate. Upon protection to form a DMB-ether, the polarity of the molecule decreases significantly, leading to a much higher Rf value. Conversely, during deprotection, the high-Rf spot of the DMB-ether will disappear and be replaced by the low-Rf spot of the alcohol product.
Table 3: Illustrative TLC Data for Benzyl Alcohol Protection and Deprotection (Solvent System: 4:1 Hexanes:Ethyl Acetate)
| Compound | Structure | Polarity | Expected Rf Value |
| Benzyl Alcohol (Starting Material) | C₆H₅CH₂OH | High | ~ 0.25 |
| Benzyl 2,3-DMB ether (Protected) | C₆H₅CH₂OCH₂(OCH₃)₂C₆H₃ | Low | ~ 0.70 |
| 2,3-Dimethoxybenzaldehyde (Byproduct) | (CHO)(OCH₃)₂C₆H₃ | Medium | ~ 0.45 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 2,3-Dimethoxybenzyl Chloride (DMB-Cl)
This protocol describes a general procedure for the protection of a primary alcohol using Williamson ether synthesis.
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[2]
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to afford the DMB-protected alcohol.[2]
Protocol 2: Deprotection of a DMB-Ether using DDQ
This protocol outlines the oxidative cleavage of a DMB ether using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
-
Dissolve the DMB-protected substrate (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).[2]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Add DDQ (1.2 eq) to the solution. The reaction mixture will typically turn dark.[2]
-
Allow the reaction to warm to room temperature and stir for 0.5-2 hours. Monitor the reaction progress by TLC.[2][3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[3]
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[3]
Protocol 3: General Procedure for TLC Monitoring
-
Prepare a TLC chamber with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) and a piece of filter paper.
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Mark three lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Using a capillary tube, apply a small spot of the starting material solution to the SM and C lanes.
-
Withdraw a small aliquot from the reaction mixture and apply it to the C and RM lanes.
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Compare the spots in the RM lane to the SM lane to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
References
A Cost-Benefit Analysis of DMB vs. Other Alcohol Protecting Groups: A Comparison Guide
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of a synthetic route's efficiency and success. The ideal protecting group should be introduced in high yield under mild conditions, remain robust through various transformations, and be selectively removed under conditions that leave the rest of the molecule unscathed.
Among the benzyl ether-type protecting groups, the 3,4-dimethoxybenzyl (DMB) group has gained prominence as a versatile option. This guide provides a comprehensive cost-benefit analysis of the DMB group, objectively comparing its performance and economic viability against other widely-used alcohol protecting groups: the parent Benzyl (Bn) group, the closely related p-Methoxybenzyl (PMB) group, the acetal-based Methoxymethyl (MOM) group, and the sterically hindered silyl ether, tert-Butyldimethylsilyl (TBS).
Chemical Reactivity and Orthogonality
The utility of benzyl-type protecting groups (DMB, PMB, Bn) is governed by the electronic nature of the aromatic ring. The rate of cleavage, either by acid-catalyzed hydrolysis or oxidative cleavage, is directly related to the stability of the benzylic carbocation formed as an intermediate. Electron-donating groups, such as methoxy substituents, significantly stabilize this carbocation, thereby increasing the lability of the protecting group.
The DMB group, with two electron-donating methoxy groups, is therefore more acid-labile than the PMB group (one methoxy group), which is in turn more labile than the unsubstituted Bn group. This graduated reactivity is the foundation for achieving orthogonality, allowing for the selective deprotection of a DMB ether in the presence of a PMB or Bn ether. In contrast, MOM ethers are acetals cleaved under acidic conditions, while TBS ethers are typically cleaved by fluoride ions, offering distinct and highly orthogonal removal strategies.
Data Presentation: Performance and Cost Comparison
The selection of a protecting group is a multifaceted decision balancing chemical performance with economic constraints. The following tables summarize quantitative data for a comprehensive comparison.
Table 1: Cost Comparison of Protecting Group Reagents and Deprotection Agents
This table provides an estimated cost analysis for the key reagents involved in the protection and deprotection steps. Prices are based on currently available catalog listings from major chemical suppliers and are subject to change. They are normalized where possible for comparison but should be considered approximate.
| Reagent | Protecting Group | Typical Use | Estimated Cost (USD) | Notes |
| 3,4-Dimethoxybenzyl Chloride | DMB | Protection | ~$400 - $800 / 100 g[1] | Significantly more expensive than other benzylating agents. |
| Benzyl Chloride | Bn | Protection | ~$5 - $15 / 100 g[2][3][4][5] | Most economical benzylating agent. |
| p-Methoxybenzyl Chloride | PMB | Protection | ~$25 - $50 / 100 g | Intermediate cost within the benzyl ether family. |
| Chloromethyl methyl ether (MOM-Cl) | MOM | Protection | ~$500 - $540 / 100 g[6][7] | High cost and is a known carcinogen, requiring special handling. |
| tert-Butyldimethylsilyl Chloride (TBS-Cl) | TBS | Protection | ~$40 - $75 / 100 g[8][9] | Moderately priced and widely used. |
| DDQ | DMB, PMB | Deprotection | ~$270 - $300 / 100 g[10][11] | A key reagent for oxidative cleavage; relatively expensive. |
| 10% Palladium on Carbon (Pd/C) | Bn | Deprotection | ~$2,500 / 10 g[12][13] | High initial cost, but used in catalytic amounts. |
| Tetrabutylammonium Fluoride (TBAF) | TBS | Deprotection | ~$80 - $100 / 100 mL (1M in THF)[14][15][16] | Standard reagent for silyl ether cleavage. |
Table 2: Performance Comparison of Alcohol Protecting Groups
This table outlines the typical conditions, yields, stability, and orthogonality of each protecting group, providing a basis for their strategic selection in a synthetic plan.
| Feature | DMB (3,4-Dimethoxybenzyl) | Bn (Benzyl) | PMB (p-Methoxybenzyl) | MOM (Methoxymethyl) | TBS (tert-Butyldimethylsilyl) |
| Protection Conditions | NaH, DMB-Cl, THF/DMF, 0 °C to RT | NaH, Bn-Br/Cl, THF/DMF, 0 °C to RT | NaH, PMB-Cl, THF/DMF, 0 °C to RT | MOM-Cl, DIPEA, CH₂Cl₂ or NaH, MOM-Cl, THF[1][8] | TBS-Cl, Imidazole, DMF, RT[17] |
| Typical Protection Yield | 85 - 95%[18] | >90% | 90 - 98%[18] | >90% | >90% |
| Deprotection Conditions | Oxidative: DDQ, CH₂Cl₂/H₂OAcidic: Mild TFA, CH₂Cl₂ | Hydrogenolysis: H₂, Pd/C, MeOH/EtOAc[19] | Oxidative: DDQ, CH₂Cl₂/H₂OAcidic: TFA, CH₂Cl₂ (slower than DMB) | Acidic: Aq. HCl, THF or TFA, CH₂Cl₂[1] | Fluoride: TBAF, THFAcidic: Stronger acid (e.g., HCl) |
| Typical Deprotection Yield | >90% | >95% | >90% | >90% | >95% |
| Stability | Stable to: Bases, mild redox.Labile to: Strong acids, oxidants (DDQ), hydrogenolysis. | Stable to: Most acids/bases, many redox.Labile to: Hydrogenolysis, dissolving metal reduction. | Stable to: Bases, mild redox.Labile to: Acids (more stable than DMB), oxidants (DDQ), hydrogenolysis. | Stable to: Bases, redox.Labile to: Acids. | Stable to: Bases, redox.Labile to: Fluoride sources, acids. |
| Orthogonality | Cleaved with DDQ/mild acid in presence of Bn, PMB (rate), TBS, MOM (non-acidic). | Stable to DDQ and F⁻. Can be removed while keeping others. | Cleaved with DDQ in presence of Bn, TBS, MOM. Slower acid cleavage than DMB. | Stable to DDQ, H₂, F⁻. Removed by acid. | Stable to DDQ, H₂. Removed by F⁻. |
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in alcohol protection strategy.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the protection of a primary alcohol with DMB-Cl and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with 3,4-Dimethoxybenzyl Chloride (DMB-Cl)
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
3,4-Dimethoxybenzyl chloride (DMB-Cl, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.5 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of DMB-Cl (1.2 equiv) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the DMB-protected alcohol.
-
Protocol 2: Oxidative Deprotection of a DMB Ether with DDQ
-
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.3 equiv)
-
Dichloromethane (CH₂Cl₂)
-
pH 7 Phosphate buffer (0.1 M) or water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the DMB-protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and pH 7 buffer (typically an 18:1 to 10:1 v/v ratio) at room temperature.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.3 equiv) portion-wise to the stirred solution. The reaction mixture typically turns dark green or brown.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring for the disappearance of the starting material by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The colored byproducts from DDQ are typically polar and easily separated.
-
Protocol 3: Acid-Catalyzed Deprotection of a DMB Ether with TFA
-
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the DMB-protected substrate in CH₂Cl₂ at room temperature.
-
Add TFA (typically 5-20% v/v) to the solution.
-
Stir the reaction at room temperature and monitor by TLC (cleavage is often rapid, from 15 minutes to 2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (2-3x).
-
Dissolve the residue in an appropriate organic solvent (e.g., EtOAc or CH₂Cl₂) and wash carefully with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.
-
Conclusion and Recommendations
The choice between DMB and other alcohol protecting groups is a strategic decision contingent on the specific demands of a synthetic route.
-
Cost: The primary drawback of the DMB group is the high cost of its corresponding benzyl chloride precursor compared to Bn-Cl and PMB-Cl. For large-scale syntheses where cost is a major driver and the required deprotection conditions are tolerable, the Benzyl (Bn) group is often the most economical choice.
-
Benefit - Lability and Orthogonality: The key advantage of the DMB group is its high lability under mild oxidative (DDQ) or acidic (TFA) conditions. This allows for its selective removal in the presence of more robust groups like Bn, PMB, and TBS, making it an excellent choice for complex syntheses requiring intricate, orthogonal protection strategies.
-
Safety and Handling: The MOM group, while effective, is derived from MOM-Cl, a known carcinogen. This represents a significant handling cost and risk, making other options preferable where possible.
-
Versatility: The TBS group offers an excellent balance of moderate cost, ease of use, and a unique fluoride-based deprotection mechanism, ensuring its place as a workhorse in organic synthesis. The PMB group serves as a reliable intermediate, offering a balance of stability and reactivity between the highly labile DMB and the robust Bn group.
References
- 1. 3,4-Dimethoxybenzyl chloride price,buy 3,4-Dimethoxybenzyl chloride - chemicalbook [chemicalbook.com]
- 2. Benzyl chloride for synthesis 100-44-7 [sigmaaldrich.com]
- 3. Benzyl chloride price,buy Benzyl chloride - chemicalbook [m.chemicalbook.com]
- 4. Benzyl Chloride | Pure - SYNTHETIKA [synthetikaeu.com]
- 5. Benzyl Chloride at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 6. Chloromethyl methyl ether price,buy Chloromethyl methyl ether - chemicalbook [m.chemicalbook.com]
- 7. thomassci.com [thomassci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. labdepotinc.com [labdepotinc.com]
- 10. store.p212121.com [store.p212121.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. strem.com [strem.com]
- 13. 10% Pd/C Palladium on Carbon 10 Grams Made In USA High Quality Fast Shipping | eBay [ebay.com]
- 14. Tetrabutylammonium fluoride 1.0M tetrahydrofuran 429-41-4 [sigmaaldrich.com]
- 15. Tetrabutylammonium fluoride, 1M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. Tetrabutylammonium fluoride, 1M solution in THF, containing ca. 5% water 500 mL | Buy Online [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chemimpex.com [chemimpex.com]
Safety Operating Guide
Proper Disposal of 2,3-Dimethoxybenzyl Alcohol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for 2,3-Dimethoxybenzyl Alcohol
This guide provides crucial safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Safety and Disposal Information
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under OSHA 2012 standards, it is imperative to handle it with care as its toxicological properties have not been fully investigated.[1][2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1]
| Parameter | Information |
| Primary Disposal Route | Dispose of contents and container through an approved hazardous waste disposal plant.[3][4] |
| Environmental Precautions | Prevent the chemical from entering drains, surface water, or groundwater.[5][6] Discharge into the environment should be avoided.[5] |
| Spill Containment | For spills, sweep up or absorb the material with an inert substance (e.g., sand, diatomaceous earth), and place it into a suitable, clean, dry, and closed container for disposal.[2][6] Avoid generating dust.[1][2] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and suitable protective clothing.[2][5] If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[2][5] |
| Incompatible Materials | Store away from and avoid mixing with acids, acid anhydrides, acid chlorides, and oxidizing agents.[2] |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe handling and disposal of this compound. The following workflow outlines the decision-making process from waste generation to final disposal.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ventilation : Ensure the area is well-ventilated. For larger spills or those in confined spaces, evacuate personnel and provide mechanical ventilation.[2][6]
-
Personal Protection : Wear the appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection as needed.[5]
-
Containment : Prevent further spillage or leakage if it is safe to do so.[5] Use an inert absorbent material like sand or diatomaceous earth to contain the spill.[6]
-
Collection : Carefully sweep up and collect the absorbed material and place it into a suitable, sealed, and appropriately labeled container for hazardous waste.[1][2] Avoid creating dusty conditions.[1][2]
-
Decontamination : Clean the spill area thoroughly. Collect all cleaning materials for disposal as hazardous waste.
-
Ignition Sources : Remove all sources of ignition as a precautionary measure.[5]
References
Essential Safety and Logistics for Handling 2,3-Dimethoxybenzyl Alcohol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dimethoxybenzyl alcohol. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent potential health hazards. While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to follow good industrial hygiene and safety practices.[1] Potential hazards include skin and eye irritation, and possible irritation of the respiratory tract.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from splashes and contact with the chemical. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves. | Provides a barrier against skin contact. Based on data for Benzyl Alcohol (99%), nitrile gloves have shown excellent resistance with a permeation breakthrough time of over 480 minutes. |
| Skin and Body Protection | Lab coat or other appropriate protective clothing to prevent skin exposure.[1][2] | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be used.[2][3] | Protects the respiratory system from inhaling dust or vapors, especially in poorly ventilated areas or during large-scale operations. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is well-ventilated.[3] A fume hood is recommended for procedures that may generate dust or aerosols.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling the Chemical:
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]
-
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials, including unused this compound, and any contaminated items (e.g., gloves, paper towels, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.
-
Always follow local, state, and federal regulations for the disposal of chemical waste.
-
Visual Workflow for PPE Selection and Handling
Caption: Workflow for PPE selection and handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
